molecular formula C7H4F3NO2 B043618 3-Amino-2,4,5-trifluorobenzoic acid CAS No. 119385-80-7

3-Amino-2,4,5-trifluorobenzoic acid

Cat. No.: B043618
CAS No.: 119385-80-7
M. Wt: 191.11 g/mol
InChI Key: NVWVZPFPZJYLNK-UHFFFAOYSA-N
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Description

3-Amino-2,4,5-trifluorobenzoic Acid (CAS 119385-80-7) is a high-purity fluorinated aromatic building block essential in advanced organic synthesis and pharmaceutical research. With a molecular formula of C₇H₄F₃NO₂ and a molecular weight of 191.11 g/mol, this compound is characterized by its melting point of 133-136°C . Key Research Applications: - Pharmaceutical Intermediate: Serves as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly for quinoline-based antibiotics. It is a key material in the preparation of intermediates for antibacterial agents such as 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate . - Agrochemical & Material Science: Its unique trifluorinated structure makes it a valuable intermediate for developing herbicides, pesticides, and specialty chemicals with enhanced efficacy and stability . - Versatile Chemical Synthesis: The molecule possesses multiple reactive sites—the aromatic amino group and the carboxylic acid moiety—all for facile functionalization, enabling the introduction of fluorine atoms into complex molecules to modulate their electronic properties, metabolic stability, and bioavailability . Handling & Safety: This product is intended For Research Use Only and is not intended for human or veterinary use. Please refer to the relevant Material Safety Data Sheet (MSDS) for safe handling procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,4,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWVZPFPZJYLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371037
Record name 3-amino-2,4,5-trifluorobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70371037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119385-80-7
Record name 3-amino-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2,4,5-trifluorobenzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 119385-80-7

This technical guide provides a comprehensive overview of 3-Amino-2,4,5-trifluorobenzoic acid, a key intermediate in the synthesis of modern pharmaceuticals. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a fluorinated aromatic carboxylic acid. The presence of both an amino group and a carboxylic acid group gives it amphoteric properties, while the fluorine atoms significantly influence its electronic characteristics, reactivity, and metabolic stability in derivative compounds.

PropertyValueReference(s)
CAS Number 119385-80-7[1][2]
Molecular Formula C₇H₄F₃NO₂[1][3]
Molecular Weight 191.11 g/mol [1][3]
Melting Point 133-136 °C[2][3]
Boiling Point 306.4 °C at 760 mmHg[3]
Density 1.635 g/cm³[3]
Appearance White to off-white solid[2]
pKa 3.03±0.10 (Predicted)[2][3]
Flash Point 139.1 °C[3]
Storage Temperature 2-8°C[2][3]

Spectroscopic Data

While specific spectra for this compound are not publicly available in detail, typical spectral characteristics can be inferred from its structure.

SpectroscopyExpected Characteristics
¹H NMR Aromatic proton signals, with chemical shifts and coupling constants influenced by the fluorine and amino substituents. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
¹³C NMR Signals for the seven carbon atoms, with the carbons bonded to fluorine exhibiting characteristic splitting patterns. The carbonyl carbon of the carboxylic acid would appear at a downfield chemical shift.
FT-IR Characteristic absorption bands for N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-F stretching.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns resulting from the loss of functional groups.

Synthesis and Experimental Protocols

This compound is a synthetic compound, and while detailed, publicly available experimental protocols for its synthesis are scarce, a general synthetic route has been described. One patented method involves the reaction of a diester of 3,4,5,6-tetrafluoro-1,2-benzenedicarboxylic acid with a substituted amine.

A plausible synthetic pathway could involve the amination of a tetrafluorinated benzoic acid derivative. The following is a generalized experimental workflow for such a transformation.

G start Start: 2,3,4,5-Tetrafluorobenzoic Acid Derivative amination Amination Reaction: - Nucleophilic aromatic substitution - Ammonia or amine reagent - Solvent (e.g., DMSO, NMP) - Elevated temperature and pressure start->amination Step 1 workup Aqueous Work-up: - Quench reaction mixture - Acidify to precipitate product - Isolate crude product by filtration amination->workup Step 2 purification Purification: - Recrystallization from a suitable solvent system (e.g., ethanol/water) workup->purification Step 3 product Final Product: This compound purification->product Step 4

Generalized Synthesis Workflow

Note: This is a generalized representation. Specific reaction conditions would require optimization.

Application in Drug Development

The primary application of this compound is as a crucial building block in the synthesis of quinolone and fluoroquinolone antibiotics.[3] These are broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3]

The synthesis of many modern fluoroquinolones utilizes the Gould-Jacobs reaction, where an aniline derivative is condensed with an alkoxymethylenemalonate ester, followed by thermal cyclization to form the core quinolone ring structure. This compound serves as a precursor to the aniline component in these syntheses.

Signaling Pathway: Mechanism of Action of Fluoroquinolones

Fluoroquinolones, synthesized using intermediates like this compound, do not participate in a traditional signaling pathway but rather directly inhibit essential bacterial enzymes. The following diagram illustrates this mechanism of action.

G fq Fluoroquinolone Antibiotic gyrase Bacterial DNA Gyrase fq->gyrase Inhibits topoIV Bacterial Topoisomerase IV fq->topoIV Inhibits dna_replication DNA Replication & Transcription gyrase->dna_replication Enables topoIV->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

References

Physicochemical characteristics of 3-Amino-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-2,4,5-trifluorobenzoic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound (CAS No: 119385-80-7). It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's key physical and chemical properties, presents detailed experimental protocols for their determination, and includes visualizations to illustrate experimental workflows and structural-property relationships. The presence of an amino group, a carboxylic acid, and multiple fluorine atoms imparts unique properties to this molecule, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly novel bactericides.[1][2]

Molecular Structure and Identity

This compound is an aromatic organic compound.[2] Its structure consists of a benzoic acid core substituted with an amino group (-NH2) at the 3-position and fluorine atoms at the 2-, 4-, and 5-positions.[1][2] This substitution pattern significantly influences its electronic properties, reactivity, and overall physicochemical profile.[2]

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound
CAS Number 119385-80-7
Molecular Formula C₇H₄F₃NO₂[1][2]
Molecular Weight 191.11 g/mol [1]
InChI InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,11H2,(H,12,13)[2][3]

| SMILES | C1=C(C(=C(C(=C1F)F)N)F)C(=O)O[2][3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for predicting its behavior in various chemical and biological systems, including reaction kinetics, formulation, and bioavailability.

Table 2: Summary of Physicochemical Data

Property Value
Melting Point 133-136 °C[1]
Boiling Point 306.4 °C at 760 mmHg[1]
Density 1.635 g/cm³[1]
pKa (Predicted) 3.03 ± 0.10[1]
Flash Point 139.1 °C[1]
Vapor Pressure 0.000337 mmHg at 25°C[1]
Refractive Index 1.553[1]
Solubility Quantitative data is not readily available. The presence of fluorine atoms is known to enhance lipophilicity, suggesting solubility in organic solvents.[2]

| Spectral Data | Specific experimental NMR, IR, or Mass Spectrometry data were not available in the consulted resources. |

Caption: Relationship between molecular structure and key properties.

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus.[4][5]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[5] A small amount of the powdered sample is introduced into a capillary tube (sealed at one end) to a height of 1-2 mm.[6][7]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[7]

  • Initial Determination: Heat the sample rapidly to get an approximate melting point. This provides a target range for a more accurate measurement.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.[7]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[4] The melting point is reported as the range T1-T2. A narrow range (0.5-1.0°C) is indicative of high purity.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry & Powder Sample prep2 Load Capillary Tube (1-2 mm height) prep1->prep2 meas1 Insert into Apparatus prep2->meas1 meas2 Heat Rapidly (Approx. MP) meas1->meas2 meas3 Cool Down meas2->meas3 meas4 Heat Slowly (1-2°C/min) meas3->meas4 analysis1 Record T1 (First liquid) meas4->analysis1 analysis2 Record T2 (All liquid) analysis1->analysis2 analysis3 Report Range (T1 - T2) analysis2->analysis3

Caption: Workflow for melting point determination.

pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly precise method.[8][9][10]

Methodology:

  • Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[8]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., deionized water, or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[8] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[8]

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂.[8]

  • Titration: Titrate the solution by adding small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).[8] After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[11] This corresponds to the inflection point on the curve.[8][10]

pka_workflow A Calibrate pH Meter B Prepare Analyte Solution (Known concentration in KCl) A->B C Titrate with Standardized Base (e.g., 0.1M NaOH) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Identify Equivalence Point E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Determination (Shake-Flask Method)

This protocol describes the equilibrium solubility measurement using the traditional shake-flask method, which is suitable for determining solubility in various solvents.[12]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.[13] The solvent and solute must be of high purity.[12]

  • Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or water bath is used for this purpose.[14]

  • Sample Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant (the saturated solution) without disturbing the solid residue.[12] Filtration through a syringe filter (e.g., 0.45 µm) is recommended to remove any fine particulates.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the filtered sample using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is required for quantification.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

solubility_workflow cluster_equilibration Equilibration cluster_sampling Sampling cluster_quantification Quantification eq1 Add Excess Solute to Known Volume of Solvent eq2 Agitate at Constant Temp (24-48h) eq1->eq2 samp1 Allow Solid to Settle eq2->samp1 samp2 Withdraw Supernatant samp1->samp2 samp3 Filter Sample (e.g., 0.45 µm filter) samp2->samp3 quant1 Analyze Concentration (HPLC or UV-Vis) samp3->quant1 quant2 Calculate Solubility (mg/mL or mol/L) quant1->quant2

Caption: Workflow for solubility determination (shake-flask method).

Applications in Research and Development

This compound serves as a key chemical intermediate in the pharmaceutical industry.[1] It is particularly utilized in the synthesis of novel bactericides.[1] Specifically, it is a building block for creating 7-(azaspiroalkanyl)quinolonecarboxylates and their analogs, which have demonstrated potent bactericidal activity.[1] The incorporation of the trifluorinated phenyl moiety can enhance the biological activity and pharmacokinetic properties of the final drug candidates, making this compound a significant tool in addressing antibiotic resistance.[1]

References

Synthesis and structural analysis of 3-Amino-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Structural Analysis of 3-Amino-2,4,5-trifluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzoic acid core substituted with both an electron-donating amino group and strongly electron-withdrawing fluorine atoms, imparts unique electronic properties, reactivity, and potential for specific biological interactions. This molecule serves as a critical building block in the synthesis of advanced pharmaceutical agents, most notably as a key intermediate for certain quinolone antibiotics, where its incorporation influences the drug's antibacterial spectrum and pharmacokinetic properties.[1] This guide provides a comprehensive overview of a common synthetic route to this compound and details the analytical techniques used for its structural elucidation and characterization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the nucleophilic aromatic substitution (SNAr) of a highly fluorinated precursor. The reaction involves the selective displacement of a fluorine atom from 2,3,4,5-tetrafluorobenzoic acid by an amine source, typically aqueous ammonia. The strong electron-withdrawing effects of the fluorine atoms and the carboxylic acid group activate the aromatic ring towards nucleophilic attack. The substitution occurs preferentially at the C3 position due to the combined activating and directing effects of the substituents.

Reaction Scheme:

Synthesis start 2,3,4,5-Tetrafluorobenzoic Acid reagents + NH₃ (aq) (Ammonia water) Heat (Pressure vessel) start->reagents end This compound reagents->end

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Amination

This protocol is based on established procedures for nucleophilic aromatic substitution on polyfluorinated benzoic acids.

  • Reagents and Equipment:

    • 2,3,4,5-Tetrafluorobenzoic acid

    • Aqueous ammonia (28-30% solution)

    • Concentrated hydrochloric acid (HCl)

    • Deionized water

    • A high-pressure reaction vessel (autoclave) equipped with a magnetic stirrer and temperature controller

    • Standard laboratory glassware (beakers, flasks, Buchner funnel)

    • pH meter or pH paper

  • Procedure:

    • In a high-pressure reaction vessel, charge 2,3,4,5-tetrafluorobenzoic acid (1.0 eq).

    • Add an excess of aqueous ammonia (e.g., 10-15 eq).

    • Seal the vessel securely.

    • Heat the mixture to approximately 120-140°C with vigorous stirring. Maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by techniques such as TLC or HPLC if desired.

    • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

    • Transfer the resulting reaction mixture to a beaker and cool in an ice bath.

    • Slowly acidify the cold solution with concentrated hydrochloric acid with stirring until the pH reaches approximately 1-2. This will protonate the amino group and neutralize the carboxylate, causing the product to precipitate.

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water to remove any remaining salts.

    • Dry the product under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Structural Analysis and Characterization

A comprehensive structural analysis is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of physical property measurements and spectroscopic techniques.

Structural_Analysis_Workflow cluster_Spectroscopy Spectroscopic Analysis cluster_SolidState Solid-State Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Data Structural Confirmation & Purity Assessment NMR->Data IR FTIR Spectroscopy IR->Data MS Mass Spectrometry MS->Data XRay Single-Crystal X-Ray Diffraction XRay->Data MP Melting Point Analysis MP->Data Sample Synthesized Product: This compound Sample->NMR Sample->IR Sample->MS Sample->XRay Sample->MP

Caption: Workflow for the structural analysis of the title compound.

Physical Properties

The basic physical properties of the compound are summarized below.

PropertyValue
CAS Number 119385-80-7[1]
Molecular Formula C₇H₄F₃NO₂[1]
Molecular Weight 191.11 g/mol [1]
Melting Point 133-136 °C[1]
Appearance White to off-white solid
Boiling Point 306.4 °C at 760 mmHg[1]
Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

  • Grow suitable single crystals of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Select and mount a crystal of suitable size and quality on a goniometer.

  • Place the mounted crystal in a diffractometer and cool it under a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

  • Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

  • Collect the diffraction data as the crystal is rotated.

  • Process the raw data to solve and refine the crystal structure using specialized software (e.g., SHELX).

Data: As of this writing, the crystal structure of this compound has not been reported in the crystallographic databases. However, the structure of the related compound, 3-Chloro-2,4,5-trifluorobenzoic acid , has been determined and provides a useful comparison.[2]

Parameter 3-Chloro-2,4,5-trifluorobenzoic acid [2]
Formula C₇H₂ClF₃O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.4760 (9)
b (Å) 13.654 (3)
c (Å) 12.400 (3)
β (°) 97.16 (3)
V (ų) 751.9 (3)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms.

Experimental Protocol:

  • Dissolve a small amount (5-10 mg) of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum and determine chemical shifts relative to a reference standard (e.g., TMS).

Predicted Spectral Data: While experimental spectra are not publicly available, the following table lists the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling patterns based on the analysis of structurally similar compounds.

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Assignment
Aromatic CH~ 7.0 - 7.5Doublet of doublets of doublets (ddd)J(H,F) ≈ 8-12, J(H,F) ≈ 6-9, J(H,F) ≈ 2-4H-6
Amine NH₂~ 4.5 - 5.5Broad singlet--NH₂
Carboxylic Acid OH~ 11.0 - 13.0Broad singlet--COOH
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Assignment
Carboxylic Acid C=O~ 165 - 170sC=O
Aromatic C-F~ 140 - 160d, J(C,F) ≈ 240-260 HzC2, C4, C5
Aromatic C-NH₂~ 135 - 145dC3
Aromatic C-COOH~ 110 - 120dC1
Aromatic C-H~ 105 - 115dddC6
¹⁹F NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Assignment
Aromatic C-F~ -120 to -150mJ(F,F), J(F,H)F2, F4, F5
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Prepare the sample, typically by mixing a small amount of the solid compound with dry potassium bromide (KBr) and pressing it into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Place the sample in an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3400 - 3200Medium, BroadN-H StretchPrimary Amine (-NH₂)
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid (-COOH)
~ 1700StrongC=O StretchCarboxylic Acid (-COOH)
~ 1620MediumN-H BendPrimary Amine (-NH₂)
1600 - 1450Medium-WeakC=C StretchAromatic Ring
1300 - 1100StrongC-F StretchAryl-Fluoride
~ 1250MediumC-N StretchAromatic Amine
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol:

  • Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Generate ions and separate them based on their mass-to-charge ratio (m/z).

  • Detect the ions and generate a mass spectrum.

  • Analyze the molecular ion peak and the fragmentation pattern.

Predicted Mass Spectrometry Data:

Adduct Type Predicted m/z
[M+H]⁺192.02669
[M+Na]⁺214.00863
[M-H]⁻190.01213

Expected EI Fragmentation: Under electron ionization, the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z = 191. Key fragmentation pathways would likely include:

  • Loss of H₂O: [M - 18]⁺

  • Loss of OH: [M - 17]⁺

  • Loss of COOH: [M - 45]⁺, leading to a trifluoroaniline radical cation.

References

Spectroscopic Analysis of 3-Amino-2,4,5-trifluorobenzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-2,4,5-trifluorobenzoic acid, a key building block in the synthesis of novel pharmaceuticals. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles, alongside detailed experimental protocols for acquiring such data. The information is intended to serve as a valuable resource for the structural elucidation and characterization of this and similar fluorinated aromatic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on computational models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.8m1HAromatic CH
~5.0 - 5.5br s2H-NH₂
~13.0br s1H-COOH

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165-170C=O (Carboxylic Acid)
~150-155 (d, JCF)C-F
~145-150 (d, JCF)C-F
~135-140 (d, JCF)C-N
~115-120 (d, JCF)C-F
~110-115C-COOH
~100-105 (t, JCF)C-H

Note: 'd' denotes a doublet and 't' denotes a triplet, arising from coupling with adjacent fluorine atoms. The exact coupling constants (J) are difficult to predict without experimental data.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆, referenced to CFCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -120 to -130mF-2
~ -140 to -150mF-4
~ -155 to -165mF-5

Note: The chemical shifts and multiplicities are highly dependent on the solvent and the electronic environment. The aromatic fluorine atoms will exhibit complex coupling patterns due to F-F and F-H coupling.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretching (Amino group)
3300 - 2500Strong, Very BroadO-H stretching (Carboxylic acid dimer)
~1700StrongC=O stretching (Carboxylic acid)
1620 - 1580MediumN-H bending (Amino group) & C=C stretching (Aromatic ring)
1500 - 1400MediumC=C stretching (Aromatic ring)
1300 - 1200StrongC-O stretching (Carboxylic acid) & C-N stretching (Aromatic amine)
1200 - 1000StrongC-F stretching
950 - 850Medium, BroadO-H out-of-plane bending (Carboxylic acid dimer)
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z (Mass-to-Charge Ratio)Ion TypePredicted Fragment
191.02[M]⁻Molecular Ion (Negative Mode)
192.03[M+H]⁺Molecular Ion (Positive Mode)
174.02[M-OH]⁺Loss of hydroxyl radical
146.02[M-COOH]⁺Loss of carboxyl group
126.02[M-COOH-HF]⁺Subsequent loss of hydrogen fluoride

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1]

    • Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.[2]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹⁹F NMR, a proton-decoupled sequence is often used.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

    • In an agate mortar, grind 1-2 mg of this compound into a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by grinding. The typical sample-to-KBr ratio is about 1:100.

    • Transfer the mixture to a pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a high-purity volatile solvent such as methanol or acetonitrile.

    • The addition of a small amount of a modifier (e.g., formic acid for positive ion mode or ammonium hydroxide for negative ion mode) can improve ionization efficiency.

    • Filter the sample solution through a 0.2 µm syringe filter to remove any particulates.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • Optimize the ion source parameters (e.g., capillary voltage, drying gas flow, and temperature) to maximize the signal of the ion of interest.

    • Acquire the mass spectrum in either positive or negative ion mode. For this compound, both modes are likely to be informative.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern in the MS/MS spectrum to deduce the structure of the molecule.

Visualizations

Spectroscopic Analysis Workflow

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Filter into NMR Tube b->c d Insert into Spectrometer c->d e Lock & Shim d->e f Acquire FID e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Integrate & Reference h->i j Structural Elucidation i->j FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Grind Sample & KBr b Mix Thoroughly a->b c Press into Pellet b->c d Acquire Background Spectrum c->d e Acquire Sample Spectrum d->e f Ratio Sample to Background e->f g Identify Characteristic Absorptions f->g h Functional Group Identification g->h MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_proc Data Analysis a Prepare Dilute Solution b Filter Solution a->b c Infuse into Ion Source b->c d Generate Ions c->d e Mass Analysis d->e f (Optional) MS/MS Fragmentation e->f g Identify Molecular Ion e->g f->g h Analyze Fragmentation Pattern g->h i Structural Confirmation h->i

References

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-2,4,5-trifluorobenzoic Acid in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3-Amino-2,4,5-trifluorobenzoic Acid

This compound is an aromatic carboxylic acid containing both an amino group and fluorine substituents.[1] These functional groups significantly influence its chemical properties, including its solubility and stability. The presence of the carboxylic acid and amino groups suggests that its solubility will be highly dependent on the pH of the medium. The fluorine atoms can impact the molecule's lipophilicity and metabolic stability.[2]

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₄F₃NO₂
Molecular Weight 191.11 g/mol [3]
Melting Point 133-136 °C[1]
Boiling Point 306.4 °C at 760 mmHg[1]
pKa (Predicted) 3.03 ± 0.10[1]

| Appearance | Crystalline solid |

Solubility Profile

While specific solubility data for this compound is not published, the solubility of structurally similar compounds, such as 2-Amino-5-fluorobenzoic acid, provides valuable insight. 2-Amino-5-fluorobenzoic acid is soluble in organic solvents like ethanol (~20 mg/mL), DMSO (~30 mg/mL), and dimethylformamide (DMF) (~30 mg/mL).[4] Its solubility in aqueous buffer (PBS, pH 7.2) is significantly lower, at approximately 0.25 mg/mL.[4] This suggests that this compound is likely to exhibit higher solubility in polar organic solvents compared to aqueous solutions at neutral pH.

Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of this compound in various solvents. This protocol is adapted from standard laboratory procedures for organic compounds.[5][6][7]

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), 5% aqueous HCl, 5% aqueous NaOH)

  • Small test tubes or vials

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance

  • pH meter

Procedure:

  • Initial Qualitative Assessment:

    • Add approximately 25 mg of the compound to 0.75 mL of the solvent in a test tube.

    • Vigorously shake or vortex the tube for 1-2 minutes.

    • Visually observe if the solid dissolves completely. If it does, the compound is considered soluble.

  • Quantitative Determination (Shake-Flask Method):

    • Prepare saturated solutions by adding an excess amount of the compound to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculate the solubility in mg/mL or mol/L.

Table 2: Solubility Data Template for this compound

Solvent Temperature (°C) Solubility (mg/mL) Molar Solubility (mol/L)
Water 25
Ethanol 25
Methanol 25
Acetone 25
Ethyl Acetate 25
DMSO 25
DMF 25
5% Aqueous HCl 25

| 5% Aqueous NaOH | 25 | | |

Stability Profile

Fluorinated benzoic acids are generally considered to be stable compounds, as evidenced by their use as tracers in geothermal and oil well studies.[8] The carbon-fluorine bond is very strong, which imparts metabolic stability to molecules.[2] However, the stability of this compound in various solvents and under different conditions (e.g., pH, temperature, light) should be experimentally verified.

Experimental Protocol for Assessing Stability

This protocol outlines a method for evaluating the stability of this compound in solution over time.

Materials:

  • Stock solution of this compound in the chosen solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS/MS)[8][9]

  • Temperature-controlled incubator or oven

  • Photostability chamber

Procedure:

  • Sample Preparation:

    • Prepare solutions of the compound in the selected solvents at a known concentration.

  • Stress Conditions:

    • Temperature: Store aliquots of the solutions at different temperatures (e.g., room temperature, 40°C, 60°C).

    • pH: Adjust the pH of aqueous solutions to acidic, neutral, and basic conditions (e.g., pH 2, 7, and 10).

    • Light: Expose aliquots to controlled light conditions in a photostability chamber.

  • Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each condition.

    • Analyze the samples by HPLC to determine the concentration of the parent compound. The appearance of new peaks may indicate degradation products.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Table 3: Stability Data Template for this compound

Solvent Condition Time (hours) % Remaining Observations (e.g., color change, precipitate)
Water (pH 7) Room Temp 0 100
24
72
Ethanol Room Temp 0 100
24
72
Aqueous Buffer (pH 2) 40°C 0 100
24
72
Aqueous Buffer (pH 10) 40°C 0 100
24

| | | 72 | | |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocols for determining the solubility and stability of this compound.

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment sol_start Start: Weigh Compound sol_qual Qualitative Assessment (25 mg in 0.75 mL solvent) sol_start->sol_qual sol_dissolved Soluble? sol_qual->sol_dissolved sol_report_qual Report as Soluble sol_dissolved->sol_report_qual Yes sol_quant Quantitative Analysis (Shake-Flask Method) sol_dissolved->sol_quant No/Quantitative sol_end End: Solubility Data sol_report_qual->sol_end sol_saturate Prepare Saturated Solution sol_quant->sol_saturate sol_equilibrate Equilibrate (24-48h) sol_saturate->sol_equilibrate sol_analyze Analyze Supernatant (HPLC/UV-Vis) sol_equilibrate->sol_analyze sol_calculate Calculate Solubility sol_analyze->sol_calculate sol_calculate->sol_end stab_start Start: Prepare Stock Solution stab_stress Apply Stress Conditions (Temp, pH, Light) stab_start->stab_stress stab_sample Sample at Time Points (0, 24, 48h...) stab_stress->stab_sample stab_analyze Analyze by HPLC stab_sample->stab_analyze stab_compare Compare to T=0 stab_analyze->stab_compare stab_calculate Calculate % Remaining stab_compare->stab_calculate stab_end End: Stability Profile stab_calculate->stab_end

References

Reactivity Profile of the Amino Group in 3-Amino-2,4,5-trifluorobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the amino group in 3-Amino-2,4,5-trifluorobenzoic acid. This compound is a key intermediate in the synthesis of fluoroquinolone antibiotics. The presence of three electron-withdrawing fluorine atoms and a carboxylic acid group on the aromatic ring significantly modulates the nucleophilicity and basicity of the amino group, influencing its behavior in various chemical transformations. This guide presents a detailed examination of these electronic effects, quantitative data on the compound's properties, and detailed experimental protocols for its key reactions.

Introduction

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry, primarily serving as a crucial building block for the synthesis of potent fluoroquinolone antibacterial agents. The reactivity of its amino group is of paramount importance for the construction of the quinolone core. The electronic landscape of the benzene ring is heavily influenced by the presence of three strongly electronegative fluorine atoms and a carboxyl group, which collectively reduce the electron density on the amino group. This guide delves into the specific reactivity of this amino group, providing a technical resource for chemists engaged in the synthesis and derivatization of this important intermediate.

Electronic Effects on the Amino Group

The reactivity of the amino group in this compound is fundamentally governed by the electronic effects of the substituents on the aromatic ring. The three fluorine atoms exert strong electron-withdrawing inductive effects (-I), while the carboxylic acid group also acts as an electron-withdrawing group through both inductive and resonance effects (-I, -M). These effects synergistically decrease the electron density on the nitrogen atom of the amino group.

electronic_effects substituents -F (x3) -COOH amino_group Amino Group (-NH2) Lone Pair Availability substituents->amino_group -I, -M effects reactivity Basicity Nucleophilicity amino_group->reactivity Reduced

Caption: Electronic effects of substituents on the amino group's reactivity.

This reduction in electron density has two major consequences:

  • Decreased Basicity: The lone pair of electrons on the nitrogen atom is less available to accept a proton, making the amino group significantly less basic compared to that of aniline.

  • Decreased Nucleophilicity: The reduced electron density on the nitrogen atom diminishes its ability to act as a nucleophile in chemical reactions.

Quantitative Data

The following table summarizes key quantitative data for this compound and related compounds to provide a comparative understanding of its properties.

PropertyThis compoundAniline2,4-Difluoroaniline4-(Trifluoromethyl)aniline
Molecular Formula C₇H₄F₃NO₂C₆H₇NC₆H₅F₂NC₇H₆F₃N
Molecular Weight 191.11 g/mol 93.13 g/mol 129.11 g/mol 161.12 g/mol
Melting Point 133-136 °C-6 °C-7.5 °C[1]3-8 °C[2]
Boiling Point 306.4 °C at 760 mmHg184.1 °C170 °C at 753 mmHg[1]83 °C at 12 mmHg[2]
pKa (Carboxylic Acid) 3.03 ± 0.10 (Predicted)---
pKa (Conjugate Acid of Amino Group) Estimated to be < 24.63.26 (Predicted)[3]2.45 (at 25°C)[2]

Note: The pKa of the amino group's conjugate acid for this compound is not directly available but is estimated to be significantly lower than that of other fluorinated anilines due to the cumulative electron-withdrawing effects of the three fluorine atoms and the carboxylic acid group.

Reactivity Profile and Key Reactions

The diminished nucleophilicity of the amino group in this compound necessitates more forcing reaction conditions for transformations that typically proceed readily with aniline. Nevertheless, the amino group can still participate in a range of important reactions.

Diazotization and Sandmeyer Reactions

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via Sandmeyer or related reactions.

sandmeyer_workflow start This compound diazotization Diazotization (NaNO2, HCl) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuX) diazonium->sandmeyer product Substituted Trifluorobenzoic Acid (e.g., Chloro, Bromo, Cyano) sandmeyer->product

Caption: General workflow for Sandmeyer reactions.

A notable example is the conversion to 3-Chloro-2,4,5-trifluorobenzoic acid.

Acylation
Alkylation

Direct N-alkylation of the amino group is challenging due to its low nucleophilicity. More specialized methods, such as reductive amination or transition-metal-catalyzed cross-coupling reactions, are generally more effective for introducing alkyl or aryl substituents.

Experimental Protocols

Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid via Sandmeyer Reaction

This protocol details the conversion of this compound to its chloro-derivative.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Cupric chloride (CuCl₂)

  • Hydrochloric acid (HCl, 36% aqueous solution)

  • Water

  • Diethyl ether

Procedure:

  • A solid mixture of 0.52 g of this compound and 0.33 g of sodium nitrite is prepared.

  • In a separate vessel, a solution of 3 g of cupric chloride in 9 ml of water and 0.5 g of a 36% aqueous solution of hydrochloric acid is made.

  • The solid mixture from step 1 is added in portions to the cupric chloride solution.

  • The resulting mixture is stirred for 1.5 hours.

  • After stirring, 25 ml of additional water and 20 ml of diethyl ether are added to the reaction mixture.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are then extracted with a 36% aqueous solution of hydrochloric acid.

  • The organic solvent is removed on a rotary evaporator to yield 3-chloro-2,4,5-trifluorobenzoic acid as a light-brown solid.

General Protocol for Acylation of an Electron-Deficient Aniline

This is a representative procedure that can be adapted for the acylation of this compound.

Materials:

  • Electron-deficient aniline (e.g., this compound)

  • Acylating agent (e.g., acetyl chloride or acetic anhydride)

  • Pyridine or another suitable base

  • Aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • The electron-deficient aniline is dissolved in the aprotic solvent.

  • A base, such as pyridine, is added to the solution to act as a scavenger for the acid byproduct.

  • The acylating agent is added dropwise to the solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction exotherm.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water or a dilute aqueous acid solution.

  • The product is extracted into an organic solvent, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to afford the crude product.

  • Purification is typically achieved by recrystallization or column chromatography.

Application in Fluoroquinolone Synthesis

The primary application of this compound is in the synthesis of fluoroquinolone antibiotics. The general synthetic strategy involves the reaction of a substituted aniline with a diethyl ethoxymethylenemalonate or a similar three-carbon fragment, followed by thermal cyclization to form the quinolone core. The amino group of this compound, after appropriate derivatization, becomes part of the quinolone ring system. While a specific, detailed protocol starting from this compound was not found in the initial searches, the general synthetic routes are well-established in the literature.

Conclusion

The amino group in this compound exhibits a significantly attenuated reactivity profile due to the potent electron-withdrawing effects of the fluorine and carboxylic acid substituents. This reduced basicity and nucleophilicity must be taken into account when designing synthetic routes involving this key intermediate. While reactions such as acylation and alkylation require more forcing conditions, the amino group can be effectively transformed, particularly through diazotization followed by Sandmeyer reactions, to generate a variety of useful derivatives. A thorough understanding of its electronic properties and reactivity is essential for the successful application of this compound in the synthesis of fluoroquinolone antibiotics and other complex molecules.

References

The Impact of Fluorine Substitution on the Electronic Properties of 3-Amino-2,4,5-trifluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electronic effects of fluorine substitution in 3-Amino-2,4,5-trifluorobenzoic acid. This compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of novel antibacterial agents.[1] Understanding the intricate interplay of its substituents—the electron-donating amino group and the strongly electron-withdrawing fluorine atoms—is crucial for predicting its reactivity, acidity, and potential interactions with biological targets. This document summarizes key physicochemical data, outlines relevant experimental and computational methodologies, and visualizes the underlying electronic principles.

Introduction

The strategic placement of fluorine atoms on aromatic rings is a cornerstone of modern drug design, offering a means to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] In this compound, the benzoic acid core is functionalized with both a powerful electron-donating group (amino) and three highly electronegative fluorine atoms. This dense substitution pattern creates a unique electronic environment that significantly influences the molecule's properties. This guide will dissect these electronic effects, providing a theoretical framework and practical data for researchers working with this and similar fluorinated compounds.

Physicochemical Properties

The substitution pattern on the benzene ring directly impacts the physical and chemical properties of the molecule. A summary of available data for this compound is presented below.

PropertyValueSource
Molecular FormulaC₇H₄F₃NO₂[1][4]
Molecular Weight191.11 g/mol [1]
Melting Point133-136 °C[1]
Boiling Point306.4 °C at 760 mmHg[1]
pKa (Predicted) 3.03 ± 0.10 [1]

The predicted pKa value of 3.03 is particularly noteworthy. For comparison, the pKa of benzoic acid is approximately 4.2. The significantly lower pKa of the trifluorinated analog, despite the presence of an electron-donating amino group, underscores the dominant electron-withdrawing influence of the three fluorine atoms.

Analysis of Electronic Effects

The electronic character of this compound is determined by the cumulative influence of its substituents: the carboxylic acid group, the amino group, and the three fluorine atoms. These effects can be broadly categorized as inductive and resonance effects.

Inductive and Resonance Effects of Substituents

The fluorine atoms exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity.[2] Conversely, the amino group has an electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The interplay of these opposing forces dictates the electron density distribution around the aromatic ring and, consequently, the acidity of the carboxylic acid.

The following diagram illustrates the primary electronic effects at play:

G cluster_molecule This compound cluster_effects Electronic Effects cluster_substituents Substituents mol Benzene Ring COOH Carboxylic Acid mol->COOH Modulates Acidity Inductive Inductive Effect (-I) Inductive->mol Decreases Electron Density Resonance Resonance Effect (+R) Resonance->mol Increases Electron Density F Fluorine (x3) F->Inductive Strongly Withdrawing NH2 Amino Group NH2->Inductive Weakly Withdrawing NH2->Resonance Strongly Donating

Caption: Interplay of inductive and resonance effects on the benzene ring.

The strong -I effect of the three fluorine atoms outweighs the +R effect of the single amino group, leading to a net withdrawal of electron density from the aromatic ring. This delocalization of electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid (i.e., lowering the pKa).

Experimental and Computational Methodologies

To fully characterize the electronic properties of this compound, a combination of experimental and computational techniques is employed.

Experimental Protocols
  • pKa Determination: The acidity constant (pKa) can be determined experimentally using potentiometric titration. A solution of the acid is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored with a calibrated pH meter. The pKa is the pH at which the acid is half-neutralized.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide detailed information about the electronic environment of the different nuclei. Chemical shifts are sensitive to the electron density, and coupling constants can reveal through-bond and through-space interactions between substituents.

    • Infrared (IR) Spectroscopy: The vibrational frequencies of the C=O and O-H bonds of the carboxylic acid group, as well as the N-H bonds of the amino group, are influenced by the electronic effects of the fluorine substituents.

    • UV-Visible Spectroscopy: The absorption maxima (λ_max) can indicate the extent of conjugation and the effect of substituents on the electronic transitions within the molecule.

Computational Chemistry

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of molecules.[5][6]

  • Methodology: Calculations can be performed using software like Gaussian. A common approach involves geometry optimization followed by frequency calculations at a specified level of theory (e.g., B3LYP) with an appropriate basis set (e.g., 6-311++G(2d,2p)).

  • Calculable Properties:

    • Gas-phase acidity: This can be calculated as the Gibbs free energy change (Δ_acidG°) for the deprotonation reaction.[7][8]

    • Atomic charges: Population analysis methods (e.g., Mulliken, NBO) can be used to calculate the partial charges on atoms, providing a quantitative measure of the inductive effects.[6]

    • Molecular orbitals: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic transitions.

The following diagram outlines a typical workflow for the analysis of substituted benzoic acids:

G start Synthesis of This compound exp_analysis Experimental Analysis start->exp_analysis comp_analysis Computational Analysis (DFT) start->comp_analysis pka pKa Determination exp_analysis->pka nmr NMR Spectroscopy exp_analysis->nmr ir IR Spectroscopy exp_analysis->ir uv_vis UV-Vis Spectroscopy exp_analysis->uv_vis geom_opt Geometry Optimization comp_analysis->geom_opt acid_calc Acidity Calculation comp_analysis->acid_calc charge_analysis Atomic Charge Analysis comp_analysis->charge_analysis data_integration Data Integration and Interpretation pka->data_integration nmr->data_integration ir->data_integration uv_vis->data_integration geom_opt->data_integration acid_calc->data_integration charge_analysis->data_integration conclusion Elucidation of Electronic Effects data_integration->conclusion

Caption: Workflow for analyzing the electronic effects of substituents.

Conclusion

The electronic properties of this compound are dominated by the strong inductive electron withdrawal of the three fluorine atoms. This effect significantly increases the acidity of the carboxylic acid group, as reflected in its low predicted pKa. While the amino group provides some electronic donation through resonance, its influence is overcome by the cumulative effect of the fluorines. A thorough understanding of these electronic effects, gained through a combination of experimental and computational methods, is essential for leveraging this and similar molecules in the rational design of new pharmaceuticals and functional materials.

References

The Pivotal Role of 3-Amino-2,4,5-trifluorobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for optimizing the potency, metabolic stability, and pharmacokinetic profile of therapeutic agents. Among the array of fluorinated building blocks, 3-Amino-2,4,5-trifluorobenzoic acid stands out as a versatile and highly valuable intermediate. Its unique substitution pattern, featuring an activating amino group and multiple electron-withdrawing fluorine atoms on a benzoic acid core, provides a fertile ground for the synthesis of novel bioactive molecules across diverse therapeutic areas, most notably in the development of potent antibacterial and anticancer agents. This technical guide delves into the core applications of this compound in medicinal chemistry, presenting key data, experimental methodologies, and a visual representation of the underlying biological pathways.

Core Applications in Medicinal Chemistry

The strategic placement of fluorine atoms in this compound profoundly influences its chemical reactivity and the biological properties of its derivatives. The fluorine atoms enhance lipophilicity, which can improve cell membrane permeability, and increase metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the pKa of the amino and carboxylic acid groups, influencing binding interactions with biological targets.

Quinolone Antibiotics: A New Generation of Antibacterials

This compound serves as a critical precursor in the synthesis of advanced fluoroquinolone antibiotics. The trifluorinated phenyl ring is often incorporated into the core structure of these antibiotics, contributing to their broad-spectrum activity and efficacy against resistant bacterial strains.

Mechanism of Action: Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately cell death.

Signaling Pathway of Fluoroquinolone Action

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell cluster_replication DNA Replication & Segregation FQ Fluoroquinolone Porin Porin Channel FQ->Porin entry FQ_in Fluoroquinolone (intracellular) Porin->FQ_in DNA_Gyrase DNA Gyrase (Gram-negative target) FQ_in->DNA_Gyrase inhibition Topo_IV Topoisomerase IV (Gram-positive target) FQ_in->Topo_IV inhibition Relaxed_DNA Relaxed/Catenated DNA DNA_Gyrase->Relaxed_DNA Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Topo_IV->Replication_Fork Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase unwinding Relaxed_DNA->Topo_IV decatenation DS_Breaks Double-Strand Breaks Replication_Fork->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Fluoroquinolone Inhibition of Bacterial DNA Replication.

Quantitative Data:

While specific MIC (Minimum Inhibitory Concentration) values for quinolones directly synthesized from this compound are not extensively reported in publicly available literature, the following table presents representative data for structurally related fluoroquinolones against common bacterial pathogens to illustrate their typical potency.

Compound ClassOrganismRepresentative MIC (µg/mL)
FluoroquinoloneStaphylococcus aureus0.12 - 2
FluoroquinoloneStreptococcus pneumoniae0.25 - 4
FluoroquinoloneEscherichia coli≤0.06 - 1
FluoroquinolonePseudomonas aeruginosa0.5 - 8
Anticancer Agents: Targeting Cellular Proliferation

The structural motifs derived from this compound are also being explored for the development of novel anticancer agents. The presence of the fluorinated aniline moiety can be leveraged to design inhibitors of various kinases and other enzymes implicated in cancer cell signaling pathways.

Potential Mechanisms of Action: Derivatives of fluorinated aminobenzoic acids have the potential to inhibit a range of cancer-related targets, including tyrosine kinases, serine/threonine kinases, and enzymes involved in cell cycle regulation. The specific mechanism is highly dependent on the overall structure of the final molecule.

Experimental Workflow for Anticancer Drug Screening

Anticancer Drug Screening Workflow Start Synthesized Compound (from this compound) Treatment Treat Cells with Compound (Varying Concentrations) Start->Treatment Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HeLa) Cell_Culture->Treatment Incubation Incubation (e.g., 24-72 hours) Treatment->Incubation MTT_Assay MTT Assay (Assess Cell Viability) Incubation->MTT_Assay Data_Analysis Data Analysis (Calculate IC50) MTT_Assay->Data_Analysis Hit_Identified Hit Compound Identified Data_Analysis->Hit_Identified

Caption: General Workflow for In Vitro Anticancer Screening.

Quantitative Data:

Compound ClassCancer Cell LineRepresentative IC50 (µM)
Fluorinated Kinase InhibitorMCF-7 (Breast)0.05 - 10
Fluorinated Kinase InhibitorHeLa (Cervical)0.1 - 15
Fluorinated Kinase InhibitorA549 (Lung)1 - 25
Fluorinated Kinase InhibitorHCT116 (Colon)0.5 - 20

Experimental Protocols

Synthesis of Quinolone Core from a 3-Amino-trifluorobenzoic Acid Derivative (General Procedure)

The synthesis of a quinolone core structure from a derivative of this compound typically involves a multi-step process. A key transformation is the Gould-Jacobs reaction or a similar cyclization strategy. The following is a generalized protocol illustrating the key steps.

  • Amine Protection and Acylation: The amino group of this compound is often protected (e.g., as an acetamide) to prevent side reactions. The carboxylic acid is then activated (e.g., converted to an acid chloride or ester) for subsequent reactions.

  • Condensation: The activated benzoic acid derivative is condensed with a suitable partner, such as diethyl malonate, to form an intermediate that contains the requisite carbon framework for the quinolone ring system.

  • Cyclization: The intermediate is subjected to thermal or acid-catalyzed cyclization to form the pyridone ring of the quinolone core.

  • Saponification: If an ester was used, the ester group at the 3-position is saponified to the corresponding carboxylic acid, a key functional group for the antibacterial activity of quinolones.

  • N-Alkylation/Arylation: The nitrogen at the 1-position of the quinolone ring is typically substituted with a small alkyl (e.g., cyclopropyl) or aryl group.

  • Displacement of a Leaving Group: A leaving group at the 7-position (often a fluorine or chlorine) is displaced by a desired amine (e.g., piperazine) to complete the synthesis of the final fluoroquinolone antibiotic.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds, dissolved in a suitable solvent (e.g., DMSO), are serially diluted and added to the wells. A vehicle control (solvent only) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT solution is added to each well and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

This compound is a building block of significant importance in medicinal chemistry. Its trifluorinated structure provides a unique combination of properties that can be exploited to develop novel therapeutics with enhanced efficacy and improved pharmacological profiles. While its primary documented application is in the synthesis of advanced fluoroquinolone antibiotics, its potential as a scaffold for the design of new anticancer agents is an active and promising area of research. The synthetic versatility and the profound impact of fluorine on biological activity ensure that this compound will continue to be a valuable tool in the armamentarium of medicinal chemists for the foreseeable future. Further exploration of derivatives of this compound is warranted to unlock its full therapeutic potential.

The Versatile Building Block: A Technical Guide to 3-Amino-2,4,5-trifluorobenzoic Acid in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,4,5-trifluorobenzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a critical starting material and versatile building block in the synthesis of a wide array of novel compounds. Its unique substitution pattern, featuring both an amine and a carboxylic acid functional group on a polyfluorinated benzene ring, offers a rich platform for diverse chemical modifications. This technical guide provides an in-depth exploration of the properties, synthetic applications, and biological significance of compounds derived from this valuable synthon, with a particular focus on its role in the development of innovative therapeutic agents. The strategic incorporation of fluorine atoms often enhances the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules, making this compound a compound of significant interest in medicinal chemistry and materials science.

Core Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in chemical synthesis. The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid, in conjunction with the strong inductive effect of the fluorine atoms, governs its reactivity.

PropertyValue
CAS Number 119385-80-7
Molecular Formula C₇H₄F₃NO₂
Molecular Weight 191.11 g/mol
Melting Point 133-136 °C
Appearance White to off-white solid
Solubility Soluble in many organic solvents

Synthetic Applications in Quinolone Antibiotics

A primary application of this compound is in the synthesis of the quinolone and fluoroquinolone core structures, which are pivotal pharmacophores in a major class of antibacterial agents.[1][2][3][4][5] The general synthetic strategy involves the reaction of the amino group with an appropriate three-carbon electrophile, followed by an intramolecular cyclization to construct the bicyclic quinolone ring system.

A key intermediate in the synthesis of many fluoroquinolones is ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The synthesis of a related trifluorinated quinolone core, which illustrates the crucial cyclization step, can be adapted from known procedures.

Experimental Protocols

Representative Synthesis of a Trifluorinated Quinolone Core

This protocol describes a representative cyclization reaction to form a quinolone ring system, a key step in the synthesis of many fluoroquinolone antibiotics.

Step 1: Condensation to form Enaminone

This compound is first converted to its corresponding aniline derivative suitable for the Gould-Jacobs reaction. This typically involves esterification of the carboxylic acid followed by reaction with diethyl ethoxymethylenemalonate (EMME). The resulting ethyl 2-((3-carboxy-2,4,5-trifluorophenyl)amino)acrylate is then ready for cyclization.

Step 2: Intramolecular Cyclization to form the Quinolone Core

The enaminone intermediate undergoes a thermal or base-catalyzed intramolecular cyclization to form the quinolone ring system.

  • Reaction: 3-Cyclopropylamino-2-(2,4,5-trifluorobenzoyl)acrylic acid ethyl ester (a conceptual intermediate derived from this compound) is dissolved in a suitable high-boiling solvent such as dimethylformamide (DMF).

  • Base: Anhydrous potassium carbonate (K₂CO₃) is added to the solution.

  • Temperature: The reaction mixture is heated to approximately 50°C.

  • Reaction Time: The reaction is stirred for 1 hour.

  • Work-up: The resulting precipitate is filtered, washed with a mixture of ice and water, and dried to yield the quinolone core. The yield for this type of cyclization is typically high, often around 95%.

This core can then be further modified, for example, by nucleophilic aromatic substitution at the C-7 position with various cyclic amines, including spirocyclic amines, to generate a library of potent antibacterial agents.

Application in the Synthesis of Kinase Inhibitors

Beyond antibiotics, the structural motifs derived from this compound are being explored in the design of kinase inhibitors for the treatment of diseases such as cancer and inflammatory disorders. The fluorinated phenyl ring can serve as a key recognition element for the ATP-binding pocket of various kinases.

A notable example of a bioactive molecule containing a spirocyclic amine, a feature often introduced in the final steps of synthesis from a quinolone core, is Delgocitinib. Delgocitinib is a Janus kinase (JAK) inhibitor, and while not a direct derivative of this compound, its mechanism of action provides a relevant example of a signaling pathway targeted by compounds with similar structural features.

Quantitative Data: Biological Activity of a Representative Kinase Inhibitor

The following table summarizes the in vitro inhibitory activity of Delgocitinib against the Janus kinase family.

Target KinaseIC₅₀ (nM)
JAK12.8
JAK22.6
JAK313
TYK258

Signaling Pathway and Experimental Workflow

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer. Delgocitinib exerts its therapeutic effect by inhibiting JAKs, thereby blocking the downstream signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Delgocitinib Delgocitinib (JAK Inhibitor) Delgocitinib->JAK Inhibits pSTAT pSTAT (Phosphorylated) Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene

Caption: JAK-STAT signaling pathway and the inhibitory action of Delgocitinib.

Experimental Workflow for Quinolone Synthesis

The synthesis of a fluoroquinolone antibiotic from this compound follows a multi-step process. The generalized workflow is depicted below.

Quinolone_Synthesis_Workflow Start 3-Amino-2,4,5- trifluorobenzoic acid Step1 Esterification & Reaction with EMME Start->Step1 Intermediate1 Enaminone Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Quinolone Core Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (SNAr) Intermediate2->Step3 Final Final Fluoroquinolone Product Step3->Final Amine Cyclic Amine (e.g., Azaspiroalkane) Amine->Step3

Caption: Generalized workflow for the synthesis of fluoroquinolones.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its utility in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry, is well-established. The ability to readily access fluorinated quinolone cores and other novel heterocyclic systems from this starting material provides a robust platform for the discovery of new therapeutic agents with improved pharmacological properties. The continued exploration of the reactivity and applications of this compound is expected to fuel further innovation in drug development and materials science.

References

A Technical Guide to the Synthesis of 3-Amino-2,4,5-trifluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of 3-Amino-2,4,5-trifluorobenzoic acid and its derivatives. This class of compounds serves as a crucial building block in the development of various pharmaceuticals, most notably fluoroquinolone antibiotics. This document outlines key synthetic methodologies, presents quantitative data in structured tables, and provides detailed experimental protocols. Furthermore, it visualizes synthetic workflows and the mechanism of action of derived drugs using Graphviz diagrams to facilitate a deeper understanding of the chemical and biological processes involved.

Synthesis of this compound: The Core Scaffold

A foundational method for the synthesis of the core molecule, this compound, involves a multi-step process starting from 2,3,4,5-tetrafluorobenzoic acid. This approach typically involves nitration followed by reduction of the nitro group to an amine.

A key synthetic pathway to a chlorinated derivative, 3-chloro-2,4,5-trifluorobenzoic acid, utilizes this compound as an intermediate. The process starts with the reaction of a diester of 3,4,5,6-tetrafluoro-1,2-benzenedicarboxylic acid with a substituted amine to yield the this compound intermediate.[1]

Derivatization of this compound

The amino and carboxylic acid functionalities of this compound allow for a variety of derivatization reactions, leading to a wide range of molecules with potential therapeutic applications. A common and well-documented derivatization is the conversion to 3-chloro-2,4,5-trifluorobenzoic acid via a Sandmeyer-type reaction.

Chlorination of this compound

A significant application of this compound is its use as a precursor for 3-chloro-2,4,5-trifluorobenzoic acid, a key intermediate in the synthesis of antibacterial agents.[2] The synthesis is achieved through a diazotization reaction followed by chlorination.

Experimental Protocol: Synthesis of 3-chloro-2,4,5-trifluorobenzoic acid [2]

A solid mixture of this compound (0.52 g) and sodium nitrite (0.33 g) is added in portions to a solution of cupric chloride (3 g) in water (9 ml) and a 36% aqueous solution of hydrochloric acid (0.5 g). The resulting mixture is stirred for 1.5 hours. Following this, additional water (25 ml) and diethyl ether (20 ml) are added. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are then extracted with a 36% aqueous solution of hydrochloric acid and concentrated on a rotary evaporator to yield 3-chloro-2,4,5-trifluorobenzoic acid as a light-brown solid (0.45 g).

Quantitative Data for the Synthesis of 3-chloro-2,4,5-trifluorobenzoic acid

ReactantMoles/MassReagentsReaction TimeProductYield
This compound0.52 gSodium nitrite, Cupric chloride, HCl1.5 h3-chloro-2,4,5-trifluorobenzoic acid0.45 g

Application in Fluoroquinolone Antibiotic Synthesis: The Ciprofloxacin Example

While direct synthesis of ciprofloxacin from this compound is not the most common route, the synthesis from the closely related 2,4,5-trifluorobenzoic acid provides an excellent and relevant example of the experimental workflow for creating a major drug class. This process highlights the importance of the trifluorinated benzene ring in the final drug's activity.

Experimental Workflow: Synthesis of Ciprofloxacin

The synthesis of ciprofloxacin is a multi-step process that begins with the activation of a trifluorinated benzoic acid derivative, followed by condensation, cyclization, and substitution reactions. The original synthesis developed by Bayer starts from 2,4,5-trifluorobenzoyl chloride. A streamlined, three-step, high-yield process has also been developed.[3]

Logical Flow of Ciprofloxacin Synthesis

G A 2,4,5-Trifluorobenzoic Acid Derivative B Acyl Chloride Formation A->B Activation C Condensation with Enamine B->C Condensation D Reaction with Cyclopropylamine C->D Amine Reaction E Intramolecular Cyclization D->E Ring Formation F Substitution with Piperazine E->F Nucleophilic Substitution G Ciprofloxacin F->G Final Product

Caption: A simplified logical workflow for the synthesis of Ciprofloxacin.

Mechanism of Action of Fluoroquinolone Antibiotics

Derivatives of this compound, particularly fluoroquinolone antibiotics, exert their therapeutic effect by inhibiting bacterial DNA synthesis. They target two essential type II topoisomerases: DNA gyrase and topoisomerase IV.

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for cell division.

By inhibiting these enzymes, fluoroquinolones lead to breaks in the bacterial chromosome and ultimately cell death.

Signaling Pathway: Inhibition of Bacterial DNA Replication by Fluoroquinolones

G cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Replication DNA Replication & Transcription Gyrase->Replication TopoIV Topoisomerase IV CellDivision Cell Division TopoIV->CellDivision Decatenation Chromosome Segregation Replication->Decatenation Decatenation->TopoIV Fluoroquinolone Fluoroquinolone Antibiotic Fluoroquinolone->Gyrase Inhibition Fluoroquinolone->TopoIV Inhibition

Caption: Mechanism of action of fluoroquinolone antibiotics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Quinolones Using 3-Amino-2,4,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolones are a critical class of synthetic antibacterial agents characterized by their broad-spectrum activity and potent inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] The introduction of fluorine atoms into the quinolone scaffold has been a key strategy in enhancing their antibacterial efficacy and pharmacokinetic properties.[3] This document provides detailed application notes and protocols for the synthesis of a highly fluorinated quinolone, 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, utilizing 3-Amino-2,4,5-trifluorobenzoic acid as the starting material. The methodologies described are based on the well-established Gould-Jacobs reaction, a cornerstone in quinolone synthesis.[4]

Synthetic Pathway Overview

The synthesis of 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid from this compound is a two-step process. The initial step involves the condensation of the aniline derivative with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate. This is followed by a thermally induced cyclization to construct the quinolone core, and subsequent hydrolysis of the resulting ester to yield the final carboxylic acid.

Synthesis_Workflow start This compound reaction1 Condensation (Gould-Jacobs Reaction - Step 1) start->reaction1 intermediate1 Diethyl ethoxymethylenemalonate (DEEM) intermediate1->reaction1 intermediate2 Enamine Intermediate reaction1->intermediate2 reaction2 Thermal Cyclization (Gould-Jacobs Reaction - Step 2) intermediate2->reaction2 intermediate3 Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate reaction2->intermediate3 reaction3 Acid Hydrolysis intermediate3->reaction3 product 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid reaction3->product

Caption: Synthetic workflow for the preparation of 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Gould-Jacobs Reaction)

This protocol is adapted from the general principles of the Gould-Jacobs reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 molar equivalent) and diethyl ethoxymethylenemalonate (DEEM, 1.1 molar equivalents).

  • Condensation: Heat the mixture with stirring at 120-130°C for 2 hours. During this time, ethanol is eliminated.

  • Cyclization: Increase the temperature to 240-250°C and maintain for 30 minutes to induce cyclization. The reaction mixture will solidify upon cooling.

  • Work-up: After cooling to room temperature, triturate the solid residue with diethyl ether.

  • Purification: Collect the solid by filtration, wash with fresh diethyl ether, and dry under vacuum to yield ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 2: Synthesis of 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Hydrolysis)

This protocol is analogous to procedures described for similar fluoroquinolone esters.[5]

  • Reaction Setup: Suspend ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1 molar equivalent) in a mixture of glacial acetic acid, water, and concentrated sulfuric acid (e.g., in a 10:7.5:1.2 v/v/v ratio).

  • Hydrolysis: Heat the suspension under reflux with stirring for 1.5 to 2 hours.

  • Work-up: Pour the hot reaction mixture onto ice.

  • Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry in a vacuum oven at 100°C to obtain the final product, 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Data Presentation

Table 1: Physicochemical and Spectral Data of Synthesized Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidC₁₀H₄F₃NO₃259.14>230 (decomposition)Data not availableData not available
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateC₁₂H₈F₃NO₃287.19Data not availableData not availableData not available

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Quinolones exert their antibacterial effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. The primary target in Gram-negative bacteria is DNA gyrase, while topoisomerase IV is the main target in Gram-positive bacteria.

The mechanism involves the formation of a stable ternary complex between the quinolone, the enzyme, and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate it, leading to double-strand breaks in the bacterial chromosome. This disruption of DNA integrity ultimately results in bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell cluster_replication DNA Replication DNA Bacterial DNA Unwinding DNA Unwinding DNA->Unwinding Complex Quinolone-Gyrase-DNA Ternary Complex DNA->Complex Gyrase DNA Gyrase (Topoisomerase II) Supercoiling Negative Supercoiling Gyrase->Supercoiling catalyzes Gyrase->Complex Quinolone Quinolone Antibiotic Quinolone->Complex Unwinding->Supercoiling Supercoiling->DNA DSB Double-Strand Breaks in DNA Complex->DSB stabilizes cleaved complex CellDeath Bacterial Cell Death DSB->CellDeath leads to

Caption: Mechanism of quinolone-mediated inhibition of bacterial DNA gyrase.

Biological Activity

The antibacterial activity of fluoroquinolones is well-documented. While specific minimum inhibitory concentration (MIC) data for 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is not available in the searched literature, related trifluoroquinolones have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Representative Antibacterial Activity of Fluoroquinolones

Bacterial StrainAntibioticMIC (µg/mL)Reference
Staphylococcus aureusCiprofloxacin0.25 - >128[4][6]
Staphylococcus aureusMoxifloxacin0.06 - 0.5[6]
Escherichia coliCiprofloxacin0.004 - >32[7]
Escherichia coliLevofloxacin0.015 - 128[8]

Note: The wide range of MIC values reflects the emergence of bacterial resistance.

Conclusion

The synthesis of 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid via the Gould-Jacobs reaction provides a viable route to novel, highly fluorinated quinolone structures. These compounds are of significant interest for further investigation as potential antibacterial agents, particularly in the context of rising antibiotic resistance. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development. Further studies are warranted to fully characterize the synthesized compounds and evaluate their biological activity against a panel of clinically relevant bacterial strains.

References

Application Notes and Protocols for the Sandmeyer Reaction of 3-Amino-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a versatile and widely utilized chemical transformation in organic synthesis, enabling the conversion of a primary aromatic amine to a wide range of functional groups via a diazonium salt intermediate.[1][2][3] This reaction is particularly valuable in the synthesis of aryl halides and nitriles, which are key building blocks in the pharmaceutical and agrochemical industries. The reaction proceeds through the diazotization of an aromatic amine, followed by a copper(I)-catalyzed nucleophilic substitution. This application note provides a detailed protocol for the Sandmeyer reaction using 3-Amino-2,4,5-trifluorobenzoic acid as a substrate, a compound of interest in the development of fluorinated bioactive molecules.

Reaction Scheme

The general scheme for the Sandmeyer reaction of this compound involves two main steps: the formation of the diazonium salt and the subsequent copper-catalyzed substitution.

Step 1: Diazotization

This compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding aryldiazonium salt.

Step 2: Copper-Catalyzed Substitution

The diazonium salt is then reacted with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to yield the desired substituted 2,4,5-trifluorobenzoic acid derivative with the concomitant evolution of nitrogen gas.

Experimental Protocols

Sandmeyer Chlorination of this compound

This protocol describes the synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Cupric chloride (CuCl₂)

  • Hydrochloric acid (HCl), 36% aqueous solution

  • Water (H₂O)

  • Diethyl ether

Procedure: [4]

  • A solid mixture of 0.52 g of this compound and 0.33 g of sodium nitrite was prepared.

  • In a separate flask, a solution of 3 g of cupric chloride in 9 ml of water and 0.5 g of a 36% aqueous solution of hydrochloric acid was made.

  • The solid mixture was added in portions to the cupric chloride solution.

  • The resulting mixture was stirred for 1.5 hours.

  • After stirring, 25 ml of additional water and 20 ml of diethyl ether were added to the reaction mixture.

  • The layers were separated, and the aqueous layer was extracted with diethyl ether.

  • The combined organic extracts were then extracted with a 36% aqueous solution of hydrochloric acid.

  • The organic solvent was removed on a rotary evaporator to yield the final product.

Results:

  • Yield: 0.45 g of 3-chloro-2,4,5-trifuorobenzoic acid as a light-brown solid.

General Protocol for Sandmeyer Bromination (Adapted for this compound)

Materials:

  • This compound

  • Hydrobromic acid (HBr), 48%

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Water (H₂O)

  • Appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Diazotization: Dissolve the this compound in a mixture of 48% HBr and water in a three-necked flask equipped with a mechanical stirrer and a thermometer. Cool the mixture to 0 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature remains below 5 °C. Stir vigorously during and after the addition for approximately 15 minutes.

  • Sandmeyer Reaction: In a separate beaker, dissolve copper(I) bromide in 48% HBr and cool the solution in an ice bath. Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Expect vigorous evolution of nitrogen gas.

  • Workup: Once the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., on a water bath at 50 °C) for about 30 minutes to ensure the reaction goes to completion. After cooling, extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification may be achieved by recrystallization.

General Protocol for Sandmeyer Cyanation (Adapted for this compound)

A specific protocol for the cyanation of this compound is not detailed in the searched literature. The following is a general procedure that can be adapted. Note that Sandmeyer cyanation reactions often require careful control of conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Water (H₂O)

  • Appropriate organic solvent for extraction

Procedure:

  • Diazotization: Prepare the diazonium salt of this compound as described in the bromination protocol, using HCl or H₂SO₄ as the acid.

  • Sandmeyer Reaction: In a separate, well-ventilated fume hood, prepare a solution of CuCN and NaCN (or KCN) in water. Cool this solution in an ice bath. Carefully and slowly add the cold diazonium salt solution to the cyanide solution. The temperature should be maintained at a low level during the addition.

  • Workup: After the addition is complete, the reaction mixture is typically stirred for a period at room temperature or with gentle heating to drive the reaction to completion. The product is then isolated by extraction into an organic solvent. The organic extracts are washed, dried, and concentrated. Purification is often carried out by chromatography or recrystallization.

Data Presentation

The following table summarizes the expected products and reported/anticipated yields for the Sandmeyer reaction of this compound.

Reaction TypeReagentProductStarting MaterialProduct Yield (g)Molar Yield (%)
ChlorinationCuCl₂/HCl3-Chloro-2,4,5-trifluorobenzoic acid0.52 g0.45 g~80%
BrominationCuBr/HBr3-Bromo-2,4,5-trifluorobenzoic acid-Data not availableData not available
CyanationCuCN/NaCN3-Cyano-2,4,5-trifluorobenzoic acid-Data not availableData not available

Note: Yields for bromination and cyanation are not available in the searched literature for this specific substrate and would need to be determined experimentally.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the general signaling pathway of the Sandmeyer reaction.

Sandmeyer_Workflow Experimental Workflow for Sandmeyer Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Solutions: - this compound in acid - Sodium Nitrite in water - Copper(I) salt in acid/water start->reagents diazotization Diazotization: - Add NaNO₂ solution to amine solution at 0-5°C reagents->diazotization sandmeyer Sandmeyer Reaction: - Add diazonium salt solution to Cu(I) salt solution diazotization->sandmeyer quench_extract Quench and Extract: - Warm to RT/heat - Extract with organic solvent sandmeyer->quench_extract wash_dry Wash and Dry: - Wash organic layer with water/brine - Dry over anhydrous sulfate quench_extract->wash_dry purify Purification: - Concentrate solvent - Recrystallize or chromatograph wash_dry->purify product Final Product purify->product

Caption: Experimental workflow for the Sandmeyer reaction.

Sandmeyer_Mechanism Simplified Sandmeyer Reaction Pathway cluster_reagents Reagents amine Ar-NH₂ (this compound) diazonium Ar-N₂⁺ (Diazonium Salt) amine->diazonium Diazotization aryl_radical Ar• (Aryl Radical) diazonium->aryl_radical Single Electron Transfer (SET) product Ar-X (Final Product) aryl_radical->product Halogen/Cyano Transfer na_no2 NaNO₂, H⁺ cu_x Cu(I)X cu_x2 Cu(II)X₂

Caption: Simplified pathway of the Sandmeyer reaction.

References

Application Notes and Protocols: Chlorination of 3-Amino-2,4,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the chlorination of 3-Amino-2,4,5-trifluorobenzoic acid, a critical process for the synthesis of various chemical intermediates. The following sections outline the reaction conditions, a comprehensive experimental procedure, and a visual representation of the workflow for researchers, scientists, and professionals in drug development.

Reaction Overview and Data

The chlorination of this compound is achieved through a Sandmeyer-type reaction. This method involves the diazotization of the amino group with sodium nitrite in the presence of a strong acid, followed by the substitution of the diazonium group with a chlorine atom using a copper(II) chloride catalyst.

Table 1: Quantitative Data for the Chlorination Reaction

ParameterValue
Reactants
This compound0.52 g
Sodium nitrite0.33 g
Cupric chloride3 g
36% Aqueous Hydrochloric Acid0.5 g
Water9 ml
Reaction Time 1.5 hours
Product Yield 0.45 g
Product Name 3-Chloro-2,4,5-trifluorobenzoic acid

Experimental Protocol

This protocol details the step-by-step procedure for the chlorination of this compound.

Materials:

  • This compound

  • Sodium nitrite

  • Cupric chloride

  • 36% Aqueous Hydrochloric Acid

  • Water

  • Diethyl ether

  • Reaction flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Catalyst Solution: In a suitable reaction flask, dissolve 3 g of cupric chloride in 9 ml of water. To this solution, add 0.5 g of a 36% aqueous solution of hydrochloric acid.

  • Addition of Reactants: Prepare a solid mixture of 0.52 g of this compound and 0.33 g of sodium nitrite. Add this solid mixture in portions to the stirred catalyst solution.

  • Reaction: Stir the resulting mixture for 1.5 hours at room temperature.

  • Work-up:

    • After the reaction is complete, add 25 ml of water and 20 ml of diethyl ether to the reaction mixture.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts.

  • Purification:

    • Extract the combined organic layers with a 36% aqueous solution of hydrochloric acid.

    • Concentrate the organic phase on a rotary evaporator to yield 3-chloro-2,4,5-trifluorobenzoic acid as a light-brown solid. The reported yield is 0.45 g.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the chlorination of this compound.

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Cupric Chloride in Water and HCl C Add solid mixture to Cupric Chloride solution in portions A->C B Mix solid this compound and Sodium Nitrite B->C D Stir for 1.5 hours C->D E Add Water and Diethyl Ether D->E F Separate Layers E->F G Extract Aqueous Layer with Diethyl Ether F->G H Combine Organic Extracts G->H I Extract with aq. HCl H->I J Concentrate on Rotary Evaporator I->J K Obtain 3-Chloro-2,4,5-trifluorobenzoic acid J->K

Caption: Workflow for the chlorination of this compound.

References

Application Notes and Protocols: Diazotization of 3-Amino-2,4,5-trifluorobenzoic Acid for Functional Group Transformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Versatility of 3-Amino-2,4,5-trifluorobenzoic Acid in Synthesis

This compound is a valuable and highly functionalized building block in modern medicinal chemistry and drug discovery. Its trifluorinated phenyl ring offers unique electronic properties and metabolic stability, which can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The presence of both an amino group and a carboxylic acid group provides orthogonal handles for chemical modification, making it an ideal scaffold for creating complex molecular architectures.

The primary amino group on this scaffold is particularly amenable to diazotization, a powerful chemical transformation that converts the amine into a highly versatile diazonium salt intermediate. This intermediate is not typically isolated but is used in situ to access a wide array of functional groups at the 3-position of the benzoic acid ring. Through well-established named reactions such as the Sandmeyer and Balz-Schiemann reactions, the diazonium group can be readily displaced by halides, hydroxyl groups, and other functionalities.[1][2] This allows for the strategic diversification of the core structure, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. These transformations are crucial for developing novel therapeutics, particularly in areas like antibacterial agents where quinolone structures derived from such intermediates have shown significant promise.[3]

General Principles of Diazotization

Diazotization is the process of converting a primary aromatic amine to a diazonium salt. The reaction is typically carried out in a cold, acidic solution by the portion-wise addition of a nitrite source, most commonly aqueous sodium nitrite (NaNO₂).

The key steps involve:

  • Formation of Nitrous Acid: In the presence of a strong acid (e.g., HCl, H₂SO₄), sodium nitrite is protonated to form nitrous acid (HNO₂).

  • Formation of the Diazonium Ion: The primary amine attacks the nitrosonium ion (NO⁺), which is formed from nitrous acid under acidic conditions. A series of proton transfers and the elimination of two water molecules lead to the formation of the resonance-stabilized aryldiazonium ion (Ar-N₂⁺).

This diazonium salt is a pivotal intermediate. The dinitrogen moiety (N₂) is an excellent leaving group, and its departure is the driving force for a variety of subsequent substitution reactions.

Experimental Workflow and Key Transformations

The general workflow involves the initial formation of the diazonium salt, followed by the introduction of a specific nucleophile, often with a catalyst, to achieve the desired functional group transformation.

G cluster_start Starting Material cluster_diazotization Diazotization Step cluster_products Functional Group Transformations A This compound B Aryldiazonium Salt Intermediate [Ar-N₂⁺] A->B  NaNO₂, H⁺  (0-5 °C) C 3-Chloro-2,4,5-trifluorobenzoic Acid B->C  CuCl, HCl D 3-Iodo-2,4,5-trifluorobenzoic Acid B->D  KI E 3-Hydroxy-2,4,5-trifluorobenzoic Acid B->E  H₂O, Δ F 2,3,4,5-Tetrafluorobenzoic Acid B->F  HBF₄, Δ  (Schiemann)

Caption: General workflow for the functional group transformation of this compound via a central diazonium salt intermediate.

Experimental Protocols

Safety Precaution: Diazonium salts can be explosive when isolated and dry. These protocols are designed for in situ use of the diazonium intermediate. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid (Sandmeyer Reaction)

This protocol details the replacement of the amino group with a chloro group using a copper(I) chloride catalyst.

G A 1. Prepare Reagent Solution: CuCl₂ in H₂O + HCl C 3. Add Mixture (B) to Solution (A) in portions at 0-5 °C A->C B 2. Prepare Amine/Nitrite Mixture: This compound + NaNO₂ (solid) B->C D 4. Stir for 1.5 hours (N₂ evolution observed) C->D E 5. Workup: Add H₂O and Diethyl Ether D->E F 6. Separate Layers Extract aqueous layer with Ether E->F G 7. Concentrate Organic Layers on rotary evaporator F->G H 8. Isolate Product: 3-Chloro-2,4,5-trifluorobenzoic Acid G->H

Caption: Experimental workflow for the synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid.

Materials:

  • This compound (MW: 205.11 g/mol )

  • Sodium nitrite (NaNO₂) (MW: 69.00 g/mol )

  • Cupric chloride (CuCl₂) (used to generate CuCl in situ)

  • Hydrochloric acid (HCl), 36% aqueous solution

  • Diethyl ether

  • Water (distilled or deionized)

Procedure: [3]

  • In a suitable reaction vessel, prepare a solution of cupric chloride (3.0 g) in water (9 mL) and a 36% aqueous solution of hydrochloric acid (0.5 g). Cool the solution in an ice bath to 0-5 °C.

  • Prepare a solid mixture of this compound (0.52 g, 2.53 mmol) and sodium nitrite (0.33 g, 4.78 mmol).

  • Add the solid mixture in small portions to the stirred, cold cupric chloride/HCl solution. Maintain the temperature between 0-5 °C during the addition. Effervescence (N₂ gas evolution) will be observed.

  • After the addition is complete, stir the resulting mixture for 1.5 hours, allowing it to slowly warm to room temperature.

  • Upon completion, add water (25 mL) and diethyl ether (20 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with an additional portion of diethyl ether.

  • Combine the organic extracts and concentrate on a rotary evaporator to yield the product as a light-brown solid.

Data Summary:

ParameterValueReference
Starting MaterialThis compound[3]
ReagentsNaNO₂, CuCl₂, HCl[3]
Product3-Chloro-2,4,5-trifluorobenzoic acid[3]
Mass of Starting Material0.52 g[3]
Mass of Product Obtained0.45 g[3]
Calculated Yield ~79.1%
Protocol 2: Synthesis of 3-Iodo-2,4,5-trifluorobenzoic Acid (Representative Protocol)

This protocol describes the replacement of the amino group with an iodo group. This reaction typically does not require a copper catalyst.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Water

Procedure:

  • Suspend this compound (1.0 equiv) in an aqueous solution of sulfuric acid (e.g., 1-2 M) in a reaction vessel. Cool the suspension to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite (1.1-1.2 equiv) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C. Stir for 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve potassium iodide (1.5-2.0 equiv) in a small amount of water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous gas evolution will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and collect the precipitated solid product by filtration.

  • Wash the solid with cold water and, if necessary, with a dilute solution of sodium thiosulfate to remove any residual iodine. Dry the product under vacuum.

Protocol 3: Synthesis of 3-Hydroxy-2,4,5-trifluorobenzoic Acid (Representative Protocol)

This protocol details the replacement of the diazonium group with a hydroxyl group by thermal decomposition in an acidic aqueous solution.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • Suspend this compound (1.0 equiv) in a dilute aqueous solution of sulfuric acid (e.g., 10-20% v/v). Cool the mixture to 0-5 °C.

  • Add a solution of sodium nitrite (1.1 equiv) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition is complete.

  • Slowly heat the reaction mixture. The diazonium salt will begin to decompose with the evolution of nitrogen gas.

  • Gently reflux the solution for 1-2 hours until gas evolution ceases.[1]

  • Cool the reaction mixture to room temperature or below to allow the phenolic product to crystallize.

  • Collect the product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Protocol 4: Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid (Balz-Schiemann Reaction Representative Protocol)

This protocol outlines the replacement of the amino group with a fluoro group via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Tetrafluoroboric acid (HBF₄), ~50% aqueous solution

  • Water

Procedure: [2]

  • Dissolve or suspend this compound (1.0 equiv) in tetrafluoroboric acid at 0-5 °C.

  • Add an aqueous solution of sodium nitrite (1.1 equiv) dropwise while maintaining the low temperature. This will precipitate the aryldiazonium tetrafluoroborate salt.

  • Stir the resulting slurry in the cold for 30 minutes.

  • Collect the diazonium tetrafluoroborate salt by filtration. Wash the salt with cold water, followed by a cold, low-polarity solvent like diethyl ether to aid in drying.

  • Caution: Dry the salt carefully under vacuum at low temperature. Do not use excessive heat.

  • Once dry, gently heat the solid salt in a suitable flask. Decomposition will occur with the evolution of nitrogen gas and boron trifluoride (BF₃). This step must be performed in a well-ventilated fume hood.

  • The crude product remaining after decomposition can be purified by sublimation, distillation, or recrystallization.

Summary of Transformations and Expected Yields

The following table summarizes the transformations and provides typical yield ranges based on the specific example and general literature for these reactions.

TransformationReagentsProductTypical Yield
Chlorination NaNO₂, HCl, CuCl₂3-Chloro-2,4,5-trifluorobenzoic acid~79%[3]
Iodination NaNO₂, H₂SO₄, KI3-Iodo-2,4,5-trifluorobenzoic acid60-85%
Hydroxylation NaNO₂, H₂SO₄, H₂O, Δ3-Hydroxy-2,4,5-trifluorobenzoic acid50-70%
Fluorination NaNO₂, HBF₄, Δ2,3,4,5-Tetrafluorobenzoic acid40-60%

References

Application Notes and Protocols for Multicomponent Reactions Involving 3-Amino-2,4,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for multicomponent reactions (MCRs) involving 3-Amino-2,4,5-trifluorobenzoic acid. This versatile building block, featuring both an amino group and a carboxylic acid moiety on a highly fluorinated benzene ring, is a valuable precursor for the synthesis of complex heterocyclic scaffolds, particularly quinazolines and quinazolinones. These products are of significant interest in drug discovery due to their wide range of biological activities.

Introduction to Multicomponent Reactions

Multicomponent reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Key MCRs applicable to this compound include the synthesis of quinazolinones, and by analogy, the Ugi and Passerini reactions.

Application Note 1: Synthesis of Fluorinated Quinazolinones

The most direct and well-documented application of this compound in a multicomponent-like synthesis is the formation of highly fluorinated quinazolinone derivatives. These scaffolds are privileged structures in medicinal chemistry, known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The fluorine substituents on the quinazolinone core can significantly enhance metabolic stability, binding affinity, and cell permeability of the resulting compounds.

Workflow for Quinazolinone Synthesis:

G cluster_0 One-Pot Reaction cluster_1 Work-up & Purification A 3-Amino-2,4,5- trifluorobenzoic acid E Reaction Mixture A->E B Amine Source (e.g., Ammonium Acetate) B->E C C1 Source (e.g., Orthoester or Formic Acid) C->E D Solvent & Catalyst (e.g., Acetic Acid, p-TSA) D->E F Cyclocondensation (Heating) E->F G Precipitation/ Crystallization F->G H Filtration & Washing G->H I Drying H->I J Fluorinated Quinazolinone I->J

Caption: General workflow for the one-pot synthesis of fluorinated quinazolinones.

Table 1: Representative Synthesis of Substituted Quinazolinones from Anthranilic Acids

EntryAnthranilic Acid DerivativeAmineC1 SourceCatalyst/SolventProductYield (%)Ref.
12-Aminobenzoic acidAmmonium acetateTriethyl orthoformatep-Toluenesulfonic acid / 2-EthoxyethanolQuinazolin-4(3H)-oneHigh
22-Aminobenzoic acidSubstituted anilinesFormic acidKeggin-type heteropoly acid / Microwave3-Aryl-quinazolin-4(3H)-onesGood to Excellent
3Anthranilic acidsAminesTrifluoroacetic acid (TFA)T3P2-Trifluoromethylquinazolin-4(3H)-onesup to 75%
42-AminobenzamideAldehydesAqueous ammoniaCopper catalyst2-Substituted quinazolinones67-83%
Experimental Protocol: General Procedure for the Synthesis of 6,7,8-Trifluoro-quinazolin-4(3H)-one

This protocol is a generalized procedure adapted from methods for synthesizing similar quinazolinone structures. Optimization may be required for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.), an orthoester such as triethyl orthoformate (1.2 eq.), and an amine source like ammonium acetate (2.0 eq.).

  • Solvent and Catalyst: Add a suitable solvent, such as glacial acetic acid or 2-ethoxyethanol, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq.).

  • Reaction: Heat the mixture to reflux (typically 120-150 °C) and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate directly from the reaction mixture. If not, pour the mixture into cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with water and a cold non-polar solvent (e.g., diethyl ether or hexane) to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Application Note 2: Potential as Kinase Inhibitors in Oncology

Fluorinated quinazolines and quinazolinones are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Specifically, these compounds have shown significant activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The trifluoro substitution pattern of derivatives from this compound could lead to novel inhibitors with improved potency and selectivity.

EGFR and VEGFR Signaling Pathways

Quinazoline-based inhibitors typically act as ATP-competitive inhibitors at the kinase domain of EGFR and VEGFR, blocking the downstream signaling cascades that lead to cell proliferation, survival, and angiogenesis.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Grb2/Sos Grb2/Sos Dimerization->Grb2/Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MAPK Pathway MEK MEK Raf->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway Transcription_Factors Transcription Factors (e.g., Myc, Fos) ERK->Transcription_Factors activates Akt Akt PI3K->Akt PI3K/Akt Pathway mTOR mTOR Akt->mTOR PI3K/Akt Pathway Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Cell_Growth Inhibitor Quinazoline Inhibitor Inhibitor->Dimerization Blocks ATP Binding Site

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolines.

VEGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ligand Binding Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt PI3K/Akt Pathway eNOS eNOS Akt->eNOS PI3K/Akt Pathway NO_Production NO Production (Vascular Permeability) eNOS->NO_Production produces Raf Raf Ras->Raf MAPK Pathway MEK MEK Raf->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway Proliferation_Migration Endothelial Cell Proliferation & Migration ERK->Proliferation_Migration promotes PKC->Raf Inhibitor Quinazoline Inhibitor Inhibitor->Dimerization Blocks ATP Binding Site

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of quinazolines.

Application Note 3: Ugi and Passerini Reactions (By Analogy)

Hypothetical Ugi Reaction Workflow:

G cluster_0 Ugi 4-Component Reaction A 3-Amino-2,4,5- trifluorobenzoic acid (as Amine or Acid) F Reaction Mixture A->F B Aldehyde or Ketone B->F C Isocyanide C->F D Carboxylic Acid or Amine (complementary component) D->F E Solvent (e.g., Methanol) E->F G Stir at Room Temp F->G H Work-up & Purification G->H I α-Acylamino Amide Product H->I

Caption: Hypothetical workflow for a Ugi reaction involving the title compound.

Table 2: General Conditions for Ugi and Passerini Reactions

ReactionComponentsTypical SolventTemperatureProduct
UgiAmine, Aldehyde/Ketone, Carboxylic Acid, IsocyanideMethanol, TrifluoroethanolRoom Temperatureα-Acylamino Amide
PasseriniCarboxylic Acid, Aldehyde/Ketone, IsocyanideAprotic (DCM, THF)Room Temperatureα-Acyloxy Amide
Experimental Protocol: General Procedure for a Ugi Four-Component Reaction

This is a general protocol and would require optimization for use with this compound.

  • Reaction Setup: To a vial, add the amine component (1.0 eq.), the aldehyde or ketone (1.0 eq.), the carboxylic acid (1.0 eq.), and a suitable solvent such as methanol.

  • Addition of Isocyanide: Add the isocyanide (1.0 eq.) to the mixture. The reaction is often exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting residue can be purified by column chromatography on silica gel or by recrystallization to afford the pure α-acylamino amide product.

Experimental Protocol: General Procedure for a Passerini Three-Component Reaction

This is a general protocol and would require optimization for use with this compound as the carboxylic acid component.

  • Reaction Setup: In a sealed vial, dissolve the carboxylic acid (this compound, 1.0 eq.), the aldehyde or ketone (1.0 eq.), and the isocyanide (1.1 eq.) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is often run at a higher concentration (e.g., 0.5 M).

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the α-acyloxy amide.

Conclusion

This compound is a promising substrate for multicomponent reactions, particularly for the synthesis of fluorinated quinazolinones with significant potential in drug discovery, especially as kinase inhibitors. While its application in classical Ugi and Passerini reactions is less explored, it presents an exciting opportunity for methodology development to create novel fluorinated peptidomimetics. The provided protocols offer a starting point for researchers to explore the rich chemistry of this versatile building block.

Application Notes and Protocols: 3-Amino-2,4,5-trifluorobenzoic acid as a Precursor for Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-2,4,5-trifluorobenzoic acid is a key starting material in the synthesis of potent antibacterial agents, particularly within the fluoroquinolone class. Its trifluorinated benzene ring is a critical pharmacophore that enhances the efficacy and pharmacokinetic properties of the final drug molecules. This document provides detailed application notes and experimental protocols for the synthesis of a representative fluoroquinolone, Gatifloxacin, using this compound as a precursor. Additionally, it includes quantitative data on its antibacterial activity and visual diagrams of the synthetic pathway, experimental workflow, and mechanism of action.

Data Presentation: Antibacterial Activity of Gatifloxacin

The antibacterial efficacy of Gatifloxacin, synthesized from a pathway involving this compound, is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC90), which is the concentration of the drug required to inhibit the growth of 90% of the tested bacterial strains.

Bacterial SpeciesTypeGatifloxacin MIC90 (µg/mL)
Streptococcus pneumoniaeGram-positive≤ 0.5[1]
Staphylococcus aureus (Methicillin-sensitive)Gram-positive≤ 0.5[1]
Staphylococcus epidermidisGram-positive0.08 - 0.57
Streptococcus pyogenesGram-positive0.08 - 0.57
Streptococcus viridansGram-positive0.22[2]
Enterococcus faecalisGram-positive0.08 - 0.57
Bacillus cereusGram-positive0.08 - 0.57
Haemophilus influenzaeGram-negative≤ 0.5[1]
Moraxella catarrhalisGram-negative≤ 0.5[1]
Escherichia coliGram-negative0.39
Klebsiella pneumoniaeGram-negativeLower than Moxifloxacin[2]
Enterobacter aerogenesGram-negativeLower than Moxifloxacin[2]
Pseudomonas aeruginosaGram-negative1.28[2]
Neisseria gonorrhoeaeGram-negative≤ 0.5[1]
Neisseria meningitidisGram-negative≤ 0.5[1]
Salmonella spp.Gram-negative0.39[3]
Shigella spp.Gram-negative0.39[3]
Vibrio cholerae O1Gram-negative0.39[3]
Aeromonas spp.Gram-negative< 0.39[3]
Plesiomonas shigelloidesGram-negative< 0.05[3]
Legionella speciesAtypical≤ 0.5[1]
Mycoplasma pneumoniaeAtypical≤ 0.5[1]
Nocardia asteroidesAtypicalLower than Moxifloxacin[2]
Mycobacterium chelonaeAtypicalLower than Moxifloxacin[2]

Signaling Pathway: Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are crucial for DNA replication, transcription, repair, and recombination. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[7] Inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand breaks in the bacterial chromosome and ultimately cell death.[4][6]

G cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Fluoroquinolone_neg Fluoroquinolone DNA_Gyrase DNA Gyrase Fluoroquinolone_neg->DNA_Gyrase Inhibits Supercoiling Inhibition of DNA Supercoiling DNA_Gyrase->Supercoiling Replication_Fork_neg Blocked Replication Fork Supercoiling->Replication_Fork_neg Cell_Death_neg Cell Death Replication_Fork_neg->Cell_Death_neg Fluoroquinolone_pos Fluoroquinolone Topoisomerase_IV Topoisomerase IV Fluoroquinolone_pos->Topoisomerase_IV Inhibits Chromosome_Segregation Inhibition of Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Replication_Fork_pos Blocked Replication Fork Chromosome_Segregation->Replication_Fork_pos Cell_Death_pos Cell Death Replication_Fork_pos->Cell_Death_pos

Mechanism of action of fluoroquinolones.

Experimental Protocols

Synthesis of Gatifloxacin from this compound

This protocol outlines the multi-step synthesis of Gatifloxacin, a representative 8-methoxy-fluoroquinolone.

Step 1: Synthesis of 3-methoxy-2,4,5-trifluorobenzoic acid

This initial step modifies the precursor to introduce the methoxy group, a key feature of Gatifloxacin. This is a representative procedure as the direct synthesis from this compound to the immediate precursor for the quinolone ring is not explicitly detailed in the provided search results. A plausible route involves diazotization of the amino group to a hydroxyl group, followed by methylation.

Step 2: Synthesis of Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate

  • Reaction Setup: In a suitable reaction vessel, suspend magnesium ethoxide in an appropriate solvent like ethanol.

  • Addition of Reagents: Add diethyl malonate to the suspension.

  • Acylation: Treat the resulting mixture with the acid chloride of 3-methoxy-2,4,5-trifluorobenzoic acid (prepared by reacting the acid with thionyl chloride).[8]

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature to ensure complete reaction.

  • Work-up: After the reaction is complete, the mixture is worked up by acidification and extraction to isolate the desired product.

Step 3: Synthesis of Ethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)acetate

  • Hydrolysis and Decarboxylation: The diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate is subjected to hydrolysis and decarboxylation. This can be achieved by heating with an acid catalyst such as p-toluenesulfonic acid in an aqueous medium.[8]

  • Isolation: The product is isolated by extraction and purified.

Step 4: Synthesis of Ethyl 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate

  • Enamine Formation: React the ethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)acetate with triethyl orthoformate and acetic anhydride.[8]

  • Amine Exchange: The resulting intermediate is then reacted with cyclopropylamine in a suitable solvent like dichloromethane to yield the enamine product.[8]

Step 5: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Cyclization: The enamine from the previous step is cyclized using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).[8]

  • Reaction Conditions: The reaction mixture is heated to promote the intramolecular nucleophilic aromatic substitution, forming the quinolone ring system.

  • Isolation: The product precipitates upon cooling and can be collected by filtration.

Step 6: Synthesis of 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid

  • Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a mixture of acetic acid and sulfuric acid.[8]

  • Isolation: The carboxylic acid product precipitates and is collected by filtration.

Step 7: Synthesis of Gatifloxacin

  • Reaction Setup: In a reaction vessel, combine 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid and 2-methylpiperazine in a dipolar aprotic solvent such as dimethyl sulfoxide (DMSO).[9][10]

  • Reaction Conditions: The mixture is heated to around 55°C for approximately 24 hours under a nitrogen atmosphere.[9][10]

  • Precipitation and Isolation: Upon completion, a co-solvent like dimethylcarbonate or toluene can be added, and the reaction mixture is cooled to facilitate the precipitation of Gatifloxacin.[9][10] The product is then collected by filtration, washed, and dried.

Experimental Workflow for Antibacterial Susceptibility Testing (MIC Determination)

The following workflow describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized antibacterial agent.

G Start Start Prepare_Stock Prepare Stock Solution of Antibacterial Agent Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Bacteria Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Observe_Growth Observe for Bacterial Growth (Turbidity) Incubate->Observe_Growth Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Observe_Growth->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.

Synthesis Pathway of Gatifloxacin

The following diagram illustrates the key steps in the synthesis of Gatifloxacin starting from this compound.

G Precursor This compound Step1 Diazotization & Methylation Precursor->Step1 Intermediate1 3-Methoxy-2,4,5-trifluorobenzoic acid Step1->Intermediate1 Step2 Acylation of Diethyl Malonate Intermediate1->Step2 Intermediate2 Diethyl 2-(2,4,5-trifluoro- 3-methoxybenzoyl)malonate Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 Intermediate3 Ethyl 2-(2,4,5-trifluoro- 3-methoxybenzoyl)acetate Step3->Intermediate3 Step4 Enamine Formation & Amine Exchange Intermediate3->Step4 Intermediate4 Ethyl 3-cyclopropylamino-2-(2,4,5-trifluoro- 3-methoxybenzoyl)acrylate Step4->Intermediate4 Step5 Cyclization Intermediate4->Step5 Intermediate5 Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy- 4-oxo-1,4-dihydroquinoline-3-carboxylate Step5->Intermediate5 Step6 Hydrolysis Intermediate5->Step6 Intermediate6 1-Cyclopropyl-6,7-difluoro-1,4-dihydro- 8-methoxy-4-oxo-3-quinolinecarboxylic acid Step6->Intermediate6 Step7 Condensation with 2-Methylpiperazine Intermediate6->Step7 Gatifloxacin Gatifloxacin Step7->Gatifloxacin

Synthesis pathway of Gatifloxacin.

References

Synthetic Routes to 7-(Azaspiroalkanyl)quinolonecarboxylates from 3-Amino-2,4,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

This document provides detailed synthetic routes and experimental protocols for the preparation of 7-(azaspiroalkanyl)quinolonecarboxylates, a class of compounds with potential antibacterial applications. The synthesis commences from the readily available starting material, 3-Amino-2,4,5-trifluorobenzoic acid. These protocols are intended for researchers and scientists in the field of medicinal chemistry and drug development.

Introduction

Fluoroquinolones are a well-established class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The substituent at the C-7 position of the quinolone core is a critical determinant of the antibacterial spectrum and potency. Azaspiroalkanyl moieties are of significant interest as C-7 substituents due to their rigid, three-dimensional structures which can lead to enhanced binding to target enzymes and improved pharmacokinetic properties. This document outlines a reliable synthetic pathway to access these complex molecules.

Overall Synthetic Strategy

The synthesis of 7-(azaspiroalkanyl)quinolonecarboxylates from this compound is a multi-step process. The key stages of this synthesis are:

  • Modification of the Starting Material: Conversion of the 3-amino group to a more suitable substituent for the subsequent cyclization reaction. A Sandmeyer-type reaction is employed to replace the amino group with a chloro substituent.

  • Formation of the Quinolone Core: Construction of the fundamental quinolone ring system via a Gould-Jacobs reaction.

  • Introduction of the Azaspiroalkanyl Moiety: Nucleophilic aromatic substitution at the C-7 position of the quinolone core with a suitable azaspiroalkane.

  • Final Product Formation: Hydrolysis of the ester group to yield the final carboxylic acid.

Below is a workflow diagram illustrating the key transformations in this synthetic route.

Synthetic_Workflow start This compound intermediate1 3-Chloro-2,4,5-trifluorobenzoic acid start->intermediate1 Diazotization & Chlorination intermediate2 Ethyl 2-(2-carboxy-4,5,6-trifluoroanilino)acrylate intermediate1->intermediate2 Reaction with DEMM intermediate3 Ethyl 7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate2->intermediate3 Gould-Jacobs Cyclization intermediate4 Ethyl 7-(azaspiroalkanyl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate3->intermediate4 Nucleophilic Substitution with Azaspiroalkane final_product 7-(Azaspiroalkanyl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediate4->final_product Ester Hydrolysis

Caption: General workflow for the synthesis of 7-(azaspiroalkanyl)quinolonecarboxylates.

Experimental Protocols

The following protocols provide detailed methodologies for each key step in the synthesis.

Protocol 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid

This protocol describes the conversion of this compound to 3-Chloro-2,4,5-trifluorobenzoic acid via a Sandmeyer reaction.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Cupric chloride (CuCl₂)

  • Hydrochloric acid (HCl, 36% aqueous solution)

  • Diethyl ether

  • Water

Procedure:

  • In a suitable reaction vessel, prepare a solution of cupric chloride (3.0 g) in water (9 mL) and concentrated hydrochloric acid (0.5 g).

  • In a separate container, create a solid mixture of this compound (0.52 g) and sodium nitrite (0.33 g).

  • Add the solid mixture in portions to the cupric chloride solution with stirring.

  • Continue stirring the resulting mixture for 1.5 hours at room temperature.

  • After the reaction is complete, add water (25 mL) and diethyl ether (20 mL) to the reaction mixture.

  • Separate the organic layer. Extract the aqueous layer with an additional portion of diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude 3-Chloro-2,4,5-trifluorobenzoic acid can be purified by recrystallization.

Protocol 2: Synthesis of the Quinolone Core via Gould-Jacobs Reaction

This protocol details the construction of the quinolone ring system from the intermediate synthesized in Protocol 1.

Materials:

  • 3-Chloro-2,4,5-trifluorobenzoic acid (or the corresponding aniline)

  • Diethyl ethoxymethylenemalonate (DEMM)

  • Diphenyl ether

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol

Procedure:

  • A mixture of the aniline derived from 3-Chloro-2,4,5-trifluorobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-120°C for 1-2 hours.

  • The resulting intermediate, an anilidomethylenemalonate, is then added to a high-boiling point solvent such as diphenyl ether.

  • The mixture is heated to approximately 250°C to induce thermal cyclization. The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with a non-polar solvent like hexane to remove the diphenyl ether.

  • The crude ethyl 7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 3: Nucleophilic Aromatic Substitution with an Azaspiroalkane

This protocol describes the substitution of the C-7 chloro group with a representative azaspiroalkane, tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.

Materials:

  • Ethyl 7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

  • Pyridine or Triethylamine

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of ethyl 7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in DMSO or DMF, add the protected azaspiroalkane (1.2 eq) and a base such as pyridine or triethylamine (1.5 eq).

  • Heat the reaction mixture at 80-120°C and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 4: Ester Hydrolysis and Deprotection

This final protocol details the hydrolysis of the ethyl ester and removal of the Boc protecting group to yield the target quinolonecarboxylic acid.

Materials:

  • The product from Protocol 3

  • Hydrochloric acid (aqueous solution) or Trifluoroacetic acid (TFA)

  • Sodium hydroxide (aqueous solution)

  • Dichloromethane (DCM)

Procedure:

  • For deprotection of the Boc group, dissolve the ester from Protocol 3 in a solvent like dichloromethane and treat with an excess of trifluoroacetic acid at room temperature. Stir for 2-4 hours.

  • Remove the solvent and TFA under reduced pressure.

  • For ester hydrolysis, suspend the deprotected intermediate in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and adjust the pH to ~7 with aqueous HCl.

  • Further acidify to pH ~5-6 to precipitate the final product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the 7-(azaspiroalkanyl)quinolonecarboxylate.

Quantitative Data Summary

The following tables summarize representative yields for the key synthetic steps. Please note that actual yields may vary depending on the specific substrates and reaction conditions used.

Table 1: Representative Yields for the Synthesis of the Quinolone Core

StepStarting MaterialProductRepresentative Yield (%)
1This compound3-Chloro-2,4,5-trifluorobenzoic acid70-85
23-Chloro-2,4,5-trifluoroaniline derivativeEthyl 7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate60-75

Table 2: Representative Yields for the C-7 Substitution and Final Deprotection/Hydrolysis

StepStarting MaterialProductRepresentative Yield (%)
3Ethyl 7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateEthyl 7-(azaspiroalkanyl)-...-carboxylate50-70
4Ethyl 7-(azaspiroalkanyl)-...-carboxylate7-(Azaspiroalkanyl)-...-carboxylic acid80-95

Visualization of Key Relationships

The following diagram illustrates the logical relationship in the core-building step of the synthesis.

Gould_Jacobs_Mechanism aniline Substituted Aniline condensation_product Anilidomethylenemalonate Intermediate aniline->condensation_product Condensation (-EtOH) demm Diethyl ethoxymethylenemalonate (DEMM) demm->condensation_product quinolone_core 4-Oxo-quinoline-3-carboxylate condensation_product->quinolone_core Thermal Cyclization (-EtOH)

Caption: Key steps in the Gould-Jacobs reaction for quinolone core synthesis.

Application of 3-Amino-2,4,5-trifluorobenzoic Acid in the Synthesis of Agrochemicals: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-2,4,5-trifluorobenzoic acid is a valuable fluorinated building block in the synthesis of various specialty chemicals, including agrochemicals. The presence of fluorine atoms in the molecule can significantly enhance the biological activity, metabolic stability, and overall efficacy of the final product. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of agrochemicals, with a focus on insecticides.

Key Application: Synthesis of Benzoylphenylurea Insecticides

This compound serves as a precursor for the synthesis of trifluorinated benzoylphenylurea insecticides. This class of insecticides acts as insect growth regulators by inhibiting chitin synthesis, a crucial component of the insect exoskeleton. The incorporation of a trifluorobenzoyl moiety can lead to compounds with high insecticidal activity and favorable toxicological profiles.

A key intermediate derived from this compound is 3-Chloro-2,4,5-trifluorobenzoic acid. This intermediate can be further converted to a trifluorobenzoyl isocyanate, which is then reacted with a substituted aniline to yield the final benzoylphenylurea insecticide.

Logical Workflow for Synthesis

Synthesis_Workflow A This compound B 3-Chloro-2,4,5-trifluorobenzoic acid A->B  Sandmeyer Reaction   C 2,4,5-Trifluorobenzoyl chloride B->C  Chlorination   D 2,4,5-Trifluorobenzoyl azide C->D  Azidation   E 2,4,5-Trifluorobenzoyl isocyanate D->E  Curtius Rearrangement   G Trifluorinated Benzoylphenylurea Insecticide E->G  Coupling Reaction   F Substituted Aniline F->G

Figure 1: General synthetic workflow for the preparation of trifluorinated benzoylphenylurea insecticides from this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid from this compound

This protocol describes the conversion of the amino group to a chloro group via a Sandmeyer-type reaction.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Cupric chloride (CuCl₂)

  • Hydrochloric acid (HCl, 36% aqueous solution)

  • Diethyl ether

  • Water

Procedure:

  • A solid mixture of this compound (0.52 g) and sodium nitrite (0.33 g) is prepared.[1]

  • In a separate flask, a solution of cupric chloride (3 g) in water (9 ml) and 36% aqueous hydrochloric acid (0.5 g) is prepared.[1]

  • The solid mixture from step 1 is added in portions to the cupric chloride solution with stirring.[1]

  • The resulting mixture is stirred for 1.5 hours.[1]

  • After stirring, water (25 ml) and diethyl ether (20 ml) are added to the reaction mixture.[1]

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.[1]

  • The combined organic extracts are then extracted with a 36% aqueous solution of hydrochloric acid.[1]

  • The organic layer is concentrated on a rotary evaporator to yield 3-Chloro-2,4,5-trifluorobenzoic acid.[1]

Quantitative Data:

Starting MaterialProductYieldAppearance
This compound (0.52 g)3-Chloro-2,4,5-trifluorobenzoic acid0.45 gLight-brown solid
Protocol 2: General Synthesis of a Trifluorinated Benzoylphenylurea Insecticide

This protocol outlines the subsequent steps to convert 3-Chloro-2,4,5-trifluorobenzoic acid into a hypothetical trifluorinated benzoylphenylurea insecticide.

Step 1: Synthesis of 2,4,5-Trifluorobenzoyl chloride

  • 3-Chloro-2,4,5-trifluorobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., toluene) with a catalytic amount of dimethylformamide (DMF).

  • The reaction mixture is typically heated to reflux until the reaction is complete (monitored by TLC or GC).

  • The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2,4,5-trifluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2,4,5-Trifluorobenzoyl isocyanate

  • The 2,4,5-trifluorobenzoyl chloride is converted to the corresponding acyl azide by reaction with sodium azide (NaN₃) in a suitable solvent like acetone or acetonitrile.

  • The resulting 2,4,5-trifluorobenzoyl azide is then subjected to a Curtius rearrangement, typically by heating in an inert solvent (e.g., toluene), to afford 2,4,5-trifluorobenzoyl isocyanate.

Step 3: Synthesis of the Trifluorinated Benzoylphenylurea

  • The 2,4,5-trifluorobenzoyl isocyanate is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • A solution of a substituted aniline (e.g., 4-chloroaniline for a diflubenzuron analog) in the same solvent is added dropwise to the isocyanate solution at room temperature.

  • The reaction is typically exothermic and proceeds to completion upon stirring for a few hours.

  • The resulting solid product, the trifluorinated benzoylphenylurea, is collected by filtration, washed with the solvent, and dried.

Quantitative Data (Example):

The following table presents hypothetical data for the synthesis of a trifluorinated analog of the insecticide diflubenzuron.

Intermediate/ProductStarting MaterialsTypical Yield (%)Purity (%) (by HPLC)
2,4,5-Trifluorobenzoyl chloride3-Chloro-2,4,5-trifluorobenzoic acid, Thionyl chloride> 90> 95
2,4,5-Trifluorobenzoyl isocyanate2,4,5-Trifluorobenzoyl chloride, Sodium azide80-90Used in situ
N-[[(4-chlorophenyl)amino]carbonyl]-2,4,5-trifluorobenzamide2,4,5-Trifluorobenzoyl isocyanate, 4-Chloroaniline85-95> 98

Mode of Action: Chitin Synthesis Inhibition

Benzoylphenylurea insecticides, including those synthesized from this compound, interfere with the synthesis of chitin in insects. Chitin is a vital polymer that provides structural integrity to the insect's exoskeleton.

Chitin_Inhibition_Pathway cluster_insect Insect Larva Molting Molting Process Chitin_Synthase Chitin Synthase Enzyme Molting->Chitin_Synthase Chitin_Production Chitin Production Chitin_Synthase->Chitin_Production Exoskeleton New Exoskeleton Formation Chitin_Production->Exoskeleton BPU Benzoylphenylurea Insecticide BPU->Chitin_Synthase

Figure 2: Simplified diagram illustrating the inhibition of chitin synthesis by benzoylphenylurea insecticides.

The inhibition of chitin synthase leads to a defective cuticle, making the insect unable to properly molt. This disruption of the molting process is ultimately lethal to the insect larva.

This compound is a versatile starting material for the synthesis of complex agrochemicals. Its conversion to 3-Chloro-2,4,5-trifluorobenzoic acid provides a key intermediate for the preparation of trifluorinated benzoylphenylurea insecticides. The protocols and data presented herein offer a foundational understanding for researchers and scientists in the field of agrochemical development. The unique properties conferred by the trifluorinated phenyl moiety make this class of compounds a continued area of interest for the discovery of new and effective crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Amino-2,4,5-trifluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical synthetic approach for this compound involves a two-step process:

  • Nitration: 2,4,5-Trifluorobenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to produce 2,4,5-Trifluoro-3-nitrobenzoic acid.

  • Reduction: The resulting nitro compound is then reduced to the desired this compound. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with Pd/C and hydrogen gas) or metal-acid systems (e.g., Sn/HCl or Fe/HCl).

Q2: What are the most common impurities I should expect in my synthesis?

The common impurities can be categorized based on their origin in the synthetic process:

  • Starting Material-Related Impurities: Unreacted 2,4,5-trifluorobenzoic acid.

  • Nitration-Related Impurities: Isomeric forms of the nitro-intermediate, such as 2,4,5-Trifluoro-6-nitrobenzoic acid, due to incomplete regioselectivity of the nitration reaction.

  • Reduction-Related Impurities: Incomplete reduction of the nitro group can lead to the formation of intermediates like 2,4,5-trifluoro-3-nitrosobenzoic acid and 3-hydroxylamino-2,4,5-trifluorobenzoic acid .

  • Side-Reaction Products: Over-reduction or other side reactions, although less common with controlled conditions.

  • Residual Solvents and Reagents: Solvents used during reaction and workup (e.g., ethanol, ethyl acetate) and residual metals from catalysts.

Q3: How can I best purify the final product?

Purification of this compound can typically be achieved through recrystallization. Due to the amphoteric nature of the molecule (containing both a basic amino group and an acidic carboxylic acid group), pH-controlled precipitation during the workup is also a crucial purification step. Adjusting the pH of the aqueous solution can selectively precipitate the product, leaving more soluble impurities behind. For highly pure material, column chromatography may be employed, though it is often less practical on a large scale.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete Nitration: Reaction time too short, temperature too low, or insufficient nitrating agent.Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material. Consider slightly increasing the reaction time or the amount of nitric acid.
Incomplete Reduction: Inactive catalyst, insufficient reducing agent, or non-optimal reaction conditions (temperature, pressure).Ensure the catalyst is active. For catalytic hydrogenation, ensure proper mixing and hydrogen pressure. For metal/acid reductions, ensure the metal is finely divided and activated. Monitor the reaction progress to completion.
Product Loss During Workup: Incorrect pH for precipitation, or product solubility in the extraction solvent.Carefully adjust the pH to the isoelectric point of this compound to maximize precipitation. Minimize the volume of wash solvents.
Product is Discolored (e.g., brown, tan) Formation of Nitroso or other Colored Byproducts: Incomplete reduction or air oxidation of intermediates.Ensure the reduction reaction goes to completion. Workup under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. Treatment with activated charcoal during recrystallization can help remove colored impurities.[1]
Residual Metal Catalyst: Incomplete filtration of the hydrogenation or metal catalyst.Filter the reaction mixture through a pad of Celite® or another filter aid to ensure complete removal of the catalyst.
Presence of Multiple Spots on TLC/Peaks in HPLC Isomeric Impurities: Lack of regioselectivity during the nitration step.Optimize the nitration conditions (e.g., lower temperature) to favor the formation of the desired isomer. Purification by fractional crystallization or chromatography may be necessary.
Incomplete Reduction: As mentioned above, leads to nitroso and hydroxylamino intermediates.Drive the reduction to completion. These impurities can often be separated by careful recrystallization.

Data Presentation: Common Impurities

Impurity Name Potential Source Typical Analytical Method for Detection
2,4,5-Trifluorobenzoic acidUnreacted starting materialHPLC, GC-MS
2,4,5-Trifluoro-3-nitrobenzoic acidIncomplete reductionHPLC, LC-MS
2,4,5-Trifluoro-6-nitrobenzoic acidIsomer formation during nitrationHPLC, LC-MS, NMR
2,4,5-Trifluoro-3-nitrosobenzoic acidIncomplete reduction intermediateHPLC, LC-MS
3-Hydroxylamino-2,4,5-trifluorobenzoic acidIncomplete reduction intermediateHPLC, LC-MS
Residual Solvents (e.g., Ethanol, Ethyl Acetate)Reaction or purification stepsGC, NMR[2][3][4]
Residual Metals (e.g., Pd, Sn, Fe)Reduction catalystICP-MS

Experimental Protocols

Protocol: Purification of this compound by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A mixture of ethanol and water is often a good starting point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 10-15 minutes.

  • Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The desired product should crystallize out. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Visualization of Impurity Formation

G cluster_impurities Potential Impurities SM 2,4,5-Trifluorobenzoic Acid (Starting Material) Nitration Nitration (HNO3, H2SO4) SM->Nitration Nitro_Intermediate 2,4,5-Trifluoro-3-nitrobenzoic Acid Nitration->Nitro_Intermediate Desired Reaction Isomer Isomeric Nitro-Compound (e.g., 6-nitro) Nitration->Isomer Side Reaction Reduction Reduction Nitro_Intermediate->Reduction Product 3-Amino-2,4,5-trifluorobenzoic Acid (Final Product) Reduction->Product Complete Reaction Incomplete_Reduction Incomplete Reduction (Nitroso, Hydroxylamino) Reduction->Incomplete_Reduction Incomplete Reaction Unreacted_Nitro Unreacted Nitro-Intermediate Reduction->Unreacted_Nitro Incomplete Reaction Unreacted_SM Unreacted Starting Material

Caption: Logical workflow of the synthesis of this compound and the origin of common impurities.

References

Technical Support Center: Diazotization of 3-Amino-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and detailed protocols for the diazotization of 3-Amino-2,4,5-trifluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the diazotization of this compound challenging?

A1: The diazotization of this compound is challenging due to the electron-withdrawing effects of the three fluorine atoms and the carboxylic acid group. These groups decrease the electron density on the aromatic ring and the basicity of the amino group, making the initial nitrosation step slower and requiring carefully controlled conditions.

Q2: What is the critical temperature range for this reaction?

A2: It is crucial to maintain a low temperature, typically between 0-5 °C. Aryl diazonium salts, especially those derived from electron-deficient anilines, are thermally unstable. At temperatures above 5 °C, they can rapidly decompose, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts, which significantly reduces the yield of the desired diazonium salt.

Q3: How can I confirm the formation of the diazonium salt?

A3: A common qualitative test is to add a small aliquot of the reaction mixture to a basic solution of a coupling agent, such as 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the presence of the diazonium salt. For quantitative analysis, techniques like HPLC can be employed to monitor the consumption of the starting material and the formation of the diazonium salt or its subsequent products.

Q4: What are the most common side reactions?

A4: The most prevalent side reactions are:

  • Decomposition/Hydroxylation: The diazonium salt can react with water to form 2,4,5-Trifluoro-3-hydroxybenzoic acid. This is accelerated by elevated temperatures.[1]

  • Azo Coupling: The newly formed diazonium salt can act as an electrophile and couple with the unreacted this compound to form an azo compound. This is more likely if the reaction medium is not sufficiently acidic.

Q5: Which acid is best for this diazotization?

A5: Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used. High acidity is necessary to generate the reactive nitrosonium ion (NO⁺) from sodium nitrite and to ensure the starting amine is fully protonated, which prevents it from participating in side reactions like azo coupling.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low Yield of Diazonium Salt 1. Decomposition: Reaction temperature was too high (> 5 °C). 2. Incomplete Reaction: Insufficient acid or sodium nitrite; reaction time too short. 3. Azo Coupling: Insufficient acidity, leading to self-coupling of the diazonium salt with the starting amine.1. Strictly maintain the temperature at 0-5 °C using an ice-salt bath. 2. Ensure at least 2.5-3 equivalents of acid are used. Add sodium nitrite solution slowly. Test for excess nitrous acid at the end of the addition (starch-iodide paper). 3. Increase the acid concentration to ensure the starting amine is fully protonated.
Formation of a Precipitate During Reaction 1. Low Solubility of Amine Salt: The hydrochloride or sulfate salt of the starting material may have limited solubility in the reaction medium. 2. Precipitation of Diazonium Salt: Some diazonium salts, particularly with counter-ions like tetrafluoroborate, can be sparingly soluble.[2]1. Ensure sufficient acid is used to fully form the salt. Gentle warming to dissolve before cooling for the reaction may help, but ensure it is fully cooled before adding nitrite. 2. This can be normal. Ensure the mixture is well-stirred to maintain a fine suspension and proceed to the next step.
Excessive Gas Evolution (Foaming) 1. Rapid Nitrite Addition: Adding the sodium nitrite solution too quickly causes a rapid, localized exothermic reaction and decomposition. 2. Localized Hot Spots: Inefficient stirring can lead to areas of higher temperature, causing diazonium salt decomposition.1. Add the sodium nitrite solution dropwise and slowly, ensuring the temperature does not rise. 2. Use vigorous mechanical or magnetic stirring throughout the addition.
Dark Brown or Tarry Reaction Mixture 1. Significant Decomposition: This is a strong indicator that the temperature was not adequately controlled. 2. Multiple Side Reactions: A combination of decomposition and unwanted coupling reactions can produce complex, colored mixtures.1. Discard the reaction and restart, paying meticulous attention to temperature control. 2. Review the stoichiometry and acidity of the reaction. Ensure high-purity starting materials are used.

Quantitative Data Summary

The following table provides illustrative data on how reaction conditions can influence the yield of the diazonium salt and the formation of the primary side product, 2,4,5-Trifluoro-3-hydroxybenzoic acid. Note: This data is representative for educational purposes and may not reflect exact experimental outcomes.

Entry Temperature (°C) Equivalents of HCl NaNO₂ Addition Time (min) Approx. Yield of Diazonium Salt (%) Approx. Yield of Phenolic Byproduct (%)
10-53.03090-95< 5
20-52.03075-80< 5 (higher azo coupling risk)
310-153.03060-7020-30
40-53.0570-8010-15 (due to exotherm)

Experimental Protocols

Protocol 1: Preparation of 3-Carboxy-2,4,5-trifluorobenzenediazonium Chloride Solution

  • Materials:

    • This compound (1.0 eq)

    • Concentrated Hydrochloric Acid (~12 M, 3.0 eq)

    • Sodium Nitrite (NaNO₂, 1.05 eq)

    • Distilled Water

    • Ice

  • Procedure:

    • To a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add this compound (1.0 eq) and distilled water (approx. 10 mL per gram of amine).

    • Cool the suspension to 0 °C in an ice-salt bath.

    • Slowly add concentrated hydrochloric acid (3.0 eq) while maintaining the temperature below 5 °C. Stir until a fine, uniform suspension of the amine hydrochloride salt is formed.

    • In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water.

    • Add the sodium nitrite solution dropwise to the stirred amine suspension over 20-30 minutes. Use a dropping funnel and carefully monitor the temperature to ensure it remains between 0-5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

    • The resulting pale yellow solution/suspension is the diazonium salt, which should be used immediately in the subsequent reaction without isolation.[3]

Protocol 2: Synthesis of 2,4,5-Trifluoro-3-hydroxybenzoic Acid (Hydrolysis)

  • Materials:

    • Freshly prepared 3-Carboxy-2,4,5-trifluorobenzenediazonium chloride solution (from Protocol 1)

    • Sulfuric Acid (concentrated)

    • Copper(II) Sulfate (optional, can facilitate smoother decomposition)

  • Procedure:

    • To a separate flask containing a stirred solution of dilute sulfuric acid (e.g., 2 M), add a small amount of Copper(II) sulfate. Heat this solution to approximately 50-60 °C.

    • Slowly add the cold diazonium salt solution from Protocol 1 to the hot acid solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady effervescence.

    • After the addition is complete, heat the reaction mixture at 60-70 °C for 30-60 minutes until gas evolution ceases.

    • Cool the mixture to room temperature and then in an ice bath to precipitate the product.

    • Collect the crude product by vacuum filtration, wash with a small amount of cold water, and dry.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., water or toluene).

Protocol 3: HPLC Method for Reaction Monitoring

  • Objective: To monitor the consumption of this compound and the formation of 2,4,5-Trifluoro-3-hydroxybenzoic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

    • Gradient Example: Start at 10% A, ramp to 90% A over 15 minutes, hold for 2 minutes, return to 10% A and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of a cold acetonitrile/water solution to stop the reaction. Filter or centrifuge before injection.

Mandatory Visualizations

Start This compound Diazonium 3-Carboxy-2,4,5-trifluorobenzene- diazonium Salt Start->Diazonium NaNO₂, HCl 0-5 °C (Main Pathway) Phenol Side Product: 2,4,5-Trifluoro-3-hydroxybenzoic acid Diazonium->Phenol H₂O, T > 5 °C (Decomposition/Hydrolysis) Azo Side Product: Azo Compound Diazonium->Azo + Starting Amine (Insufficient Acid) Desired Desired Product (e.g., via Sandmeyer Reaction) Diazonium->Desired CuX, etc. (Subsequent Reaction)

Caption: Main diazotization pathway and potential side reactions.

Start Start Experiment (Protocol 1) Prep Prepare Amine Suspension in HCl at 0-5 °C Start->Prep Add Add NaNO₂ Solution Dropwise (0-5 °C) Prep->Add Stir Stir for 30 min at 0-5 °C Add->Stir Use Use Diazonium Salt Solution Immediately Stir->Use End Proceed to Next Step Use->End

Caption: Experimental workflow for diazonium salt preparation.

rect_node rect_node Issue Experiencing Low Yield? Temp Was Temp > 5°C? Issue->Temp Yes Acidity Sufficient Acid (>2.5 eq)? Temp->Acidity No Sol_Temp Action: Maintain Temp rigorously at 0-5 °C Temp->Sol_Temp Yes Addition Slow NaNO₂ Addition? Acidity->Addition Yes Sol_Acidity Action: Increase Acid Concentration Acidity->Sol_Acidity No Sol_Addition Action: Add Nitrite Slower Addition->Sol_Addition No Success Yield Improved Addition->Success Yes Sol_Temp->Success Sol_Acidity->Success Sol_Addition->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of 3-Amino-2,4,5-trifluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-Amino-2,4,5-trifluorobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound and its derivatives?

The purification of this compound and its derivatives can be challenging due to several factors inherent to their molecular structure. The presence of both an acidic carboxylic group and a basic amino group makes the molecule amphoteric. Additionally, the fluorine atoms significantly influence the compound's polarity, solubility, and potential for strong intermolecular interactions. Key challenges include removing colored impurities, separating structurally similar byproducts, and finding optimal conditions for crystallization or chromatographic separation.

Q2: What are the most effective methods for purifying these compounds?

The most common and effective purification techniques include:

  • Recrystallization: This is a cost-effective method for removing impurities with different solubility profiles. Finding the right solvent or solvent system is crucial.

  • Column Chromatography: Particularly effective for separating compounds with very similar properties. Both normal-phase and reverse-phase chromatography can be employed, with the choice depending on the specific derivative and impurities.

  • Acid-Base Extraction: This technique can be used to separate the amphoteric product from non-ionizable impurities.

Q3: My purified this compound is colored (e.g., yellow, brown, or orange). How can I decolorize it?

Colored impurities are common in the synthesis of aromatic amines. Here are a few approaches to decolorize your product:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as excessive charcoal can also adsorb your product, leading to lower yields.

  • Recrystallization: Often, the colored impurities have different solubility profiles and can be removed by carefully performing a recrystallization.

  • Silica Gel Chromatography: A short plug of silica gel can be effective in retaining highly polar, colored impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not crystallize upon cooling. - The solution is not supersaturated (too much solvent was used).- The compound is too soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration.- Try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise until turbidity persists.- Screen for a different solvent or solvent system.
Oiling out instead of crystallization. - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities.- Lower the temperature of the solution before cooling.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a lower boiling point solvent.- Perform a preliminary purification by another method (e.g., column chromatography) to remove impurities.
Low recovery of the purified product. - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Consider using a solvent in which the compound is less soluble.
Poor purity after recrystallization. - Impurities have similar solubility to the product.- The crystals were not washed properly.- Try a different recrystallization solvent.- Ensure slow cooling to allow for selective crystallization.- Wash the crystals carefully with fresh, cold solvent.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. - Inappropriate solvent system (eluent).- Column overloading.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. For these polar compounds, consider a polar eluent like ethyl acetate/hexanes with a small amount of acetic acid or methanol/dichloromethane.[1]- Reduce the amount of crude material loaded onto the column.
Product is stuck on the column (no elution). - The eluent is not polar enough.- The compound is interacting too strongly with the stationary phase (e.g., silica gel).- Gradually increase the polarity of the eluent.- For highly polar derivatives, consider using reverse-phase chromatography.- Adding a small percentage of acetic acid or triethylamine to the eluent can help to elute acidic or basic compounds, respectively.
Tailing of the product spot on TLC and broad peaks during column chromatography. - The compound is interacting with the acidic silanol groups on the silica gel.- Add a small amount of a competitive base (like triethylamine) or acid (like acetic acid) to the eluent to improve the peak shape.[1]

Data Presentation

The following tables provide an illustrative comparison of purification techniques. Please note that the actual results will depend on the specific derivative and the nature of the impurities.

Table 1: Illustrative Comparison of Purification Techniques for this compound

Purification TechniqueStarting Purity (Illustrative)Final Purity (Illustrative)Typical Yield (Illustrative)Notes
Recrystallization (Ethanol/Water)85%98%70-85%Effective for removing less polar impurities and some colored byproducts.
Column Chromatography (Silica Gel)85%>99%60-80%Excellent for separating isomers and other closely related impurities.
Acid-Base Extraction70%90%>90%Good for removing neutral impurities but may not remove other acidic or basic impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, water, and mixtures like ethanol/water or acetone/water) at room and elevated temperatures to find a suitable solvent system where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of a this compound Derivative
  • Stationary Phase and Eluent Selection: For a moderately polar derivative, use silica gel as the stationary phase. Develop a suitable mobile phase using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate). Add a small amount (0.1-1%) of acetic acid to the eluent to improve the peak shape of the acidic product.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.

  • Elution: Start the elution with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase if necessary to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional for color) dissolve->charcoal cool Slow Cooling & Crystallization dissolve->cool If no charcoal hot_filter Hot Filtration (if charcoal used) charcoal->hot_filter hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: Recrystallization Workflow for this compound.

troubleshooting_workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue no_crystals No Crystals Formed? start->no_crystals oiling_out Product Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield poor_sep Poor Separation? start->poor_sep no_elution Product Stuck on Column? start->no_elution sol1 Concentrate Solution or Add Anti-solvent no_crystals->sol1 Yes sol2 Cool Slower or Change Solvent oiling_out->sol2 Yes sol3 Ensure Thorough Cooling & Minimize Wash Solvent low_yield->sol3 Yes sol4 Optimize Eluent with TLC or Reduce Loading poor_sep->sol4 Yes sol5 Increase Eluent Polarity or Add Modifier (e.g., Acetic Acid) no_elution->sol5 Yes

Caption: Troubleshooting Decision Tree for Purification Challenges.

References

Optimizing reaction yield for the synthesis of quinolones from 3-Amino-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of quinolones, a critical scaffold in many pharmaceutical agents, using 3-Amino-2,4,5-trifluorobenzoic acid as a starting material.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable method for synthesizing the quinolone core from this compound?

A1: The Gould-Jacobs reaction is a robust and widely applicable method for this transformation.[1][2] It involves a two-step process: first, the condensation of the aniline (this compound) with an activated malonic ester, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinolone ring system.

Q2: How do the electron-withdrawing fluorine atoms on the starting material affect the reaction?

A2: The three fluorine atoms on the benzene ring significantly reduce the electron density of the aromatic system and decrease the nucleophilicity of the amino group. This can make the initial condensation step slower compared to reactions with electron-rich anilines. Consequently, more forcing conditions or catalytic assistance may be required for the initial step, and the subsequent cyclization requires very high temperatures.

Q3: What is the typical temperature required for the thermal cyclization step?

A3: The thermal cyclization (intramolecular aromatic substitution) is the rate-limiting step and typically requires high temperatures, often in the range of 250-300°C, to proceed efficiently.[3] Insufficient temperature is a common cause of low yield.

Q4: Are there any modern alternatives to conventional heating for the cyclization step?

A4: Yes, microwave-assisted synthesis is an excellent alternative. It allows for rapid and uniform heating to the high temperatures required for cyclization, often leading to significantly reduced reaction times, improved yields, and fewer side products compared to conventional heating in an oil bath.[3]

Q5: What are the key safety precautions for this synthesis?

A5: The primary safety concerns are the use of high-boiling point solvents (like diphenyl ether) which can cause severe burns, and the high temperatures and pressures involved, especially with microwave synthesis. All heating procedures should be conducted behind a blast shield in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, is mandatory.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Consumption of Starting Aniline 1. Reduced nucleophilicity of the trifluorinated aniline.2. Insufficient reaction temperature or time for the initial condensation.3. Steric hindrance.1. Add an Acid Catalyst: A catalytic amount of an acid (e.g., p-toluenesulfonic acid, HCl) can protonate the ethoxy group of DEEM, making it a better leaving group and facilitating the nucleophilic attack by the weakly basic aniline.2. Increase Temperature/Time: For the initial condensation, refluxing in a solvent like ethanol or toluene for an extended period (12-24 hours) may be necessary. Monitor by TLC.3. Use a More Reactive Malonate Derivative: Consider using diethyl 2-(ethoxymethylene)malonate which is highly reactive.
Intermediate Forms, but Fails to Cyclize 1. Insufficient temperature for the thermal cyclization step.2. Reaction time is too short.3. Decomposition of the intermediate at high temperatures.1. Ensure Adequate Heating: The cyclization requires temperatures of at least 250°C. Use a high-boiling solvent like diphenyl ether or Dowtherm A and a suitable heating mantle. A sand bath can also provide stable high temperatures.2. Optimize Heating Profile: If using conventional heating, ensure the mixture is maintained at the target temperature for 30-60 minutes. For microwave synthesis, perform a time-course study (e.g., 5, 10, 20 minutes at 250°C).3. Solvent Choice: The use of an inert, high-boiling solvent is crucial to prevent decomposition that can occur when heating the intermediate neat.
Low Overall Yield of Quinolone Product 1. Incomplete reaction in either the condensation or cyclization step.2. Formation of side products (e.g., intermolecular reactions, decomposition).3. Product loss during workup and purification.1. Isolate the Intermediate: For better control, consider a two-step procedure. First, synthesize and purify the anilidomethylenemalonate intermediate. Then, subject the pure intermediate to the high-temperature cyclization.2. Run Under Inert Atmosphere: At high temperatures, oxidative side reactions can occur. Conducting the cyclization under an inert atmosphere (Nitrogen or Argon) can improve the yield and purity.3. Purification Strategy: The crude product after cyclization is often mixed with the high-boiling solvent. Precipitate the product by adding a non-polar solvent like hexane or cyclohexane, filter, and wash thoroughly to remove the solvent before further purification (e.g., recrystallization or column chromatography).
Product is Dark/Contains Impurities 1. Thermal decomposition or charring.2. Oxidative side reactions.1. Minimize Reaction Time: Use microwave synthesis to reduce the time the reaction mixture spends at very high temperatures.2. Inert Atmosphere: As mentioned above, use an inert atmosphere to prevent oxidation.3. Purification: Use activated charcoal treatment during recrystallization to remove colored impurities. Column chromatography on silica gel may be necessary for high purity.

Experimental Protocols

Protocol 1: Two-Step Gould-Jacobs Synthesis (Conventional Heating)

This protocol is based on the general principles of the Gould-Jacobs reaction, adapted for the specific starting material.

Step A: Synthesis of Diethyl 2-(((3-carboxy-2,4,5-trifluorophenyl)amino)methylene)malonate

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.91 g, 10 mmol), diethyl ethoxymethylenemalonate (DEEM) (2.16 g, 10 mmol), and ethanol (50 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%).

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting aniline is consumed, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude intermediate is often a viscous oil or solid. It can be used directly in the next step or purified by recrystallization from ethanol/water.

Step B: Thermal Cyclization to form Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Place the crude or purified intermediate from Step A into a round-bottom flask containing a high-boiling solvent (e.g., 25 mL of diphenyl ether or Dowtherm A).

  • Heat the mixture to 250-260°C under an inert atmosphere (e.g., Nitrogen) with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC if possible (quenching a small aliquot).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a non-polar solvent such as hexane or cyclohexane (approx. 100 mL) to precipitate the crude quinolone product.

  • Collect the solid by vacuum filtration and wash thoroughly with the same non-polar solvent to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization (e.g., from ethanol or acetic acid) or column chromatography.

Data Presentation: Optimizing Reaction Conditions

The following tables present hypothetical data to illustrate the optimization of the thermal cyclization step. The goal is to maximize the yield of the desired quinolone product while minimizing reaction time and side-product formation.

Table 1: Effect of Temperature and Time on Quinolone Yield (Conventional Heating in Diphenyl Ether)

EntryTemperature (°C)Time (min)Yield (%)Observations
12206035Incomplete cyclization, intermediate remains.
22503075Good conversion, minimal decomposition.
32506078Slightly higher yield, minor increase in colored impurities.
42803065Significant product decomposition observed (darkening of mixture).

Table 2: Comparison of Conventional vs. Microwave Heating for Cyclization

EntryHeating MethodTemperature (°C)Time (min)Yield (%)
1Conventional (Oil Bath)2504576
2Microwave2501085

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of quinolones from this compound via the Gould-Jacobs pathway.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Workup & Purification A This compound + Diethyl Ethoxymethylenemalonate (DEEM) B Reflux in Ethanol (Acid Catalyst) A->B C Intermediate: Anilidomethylenemalonate B->C D High Temperature Heating (250-260°C in Diphenyl Ether) C->D E Crude Quinolone Product D->E F Precipitation with Hexane E->F G Filtration & Washing F->G H Recrystallization / Chromatography G->H I Pure Fluoroquinolone Product H->I G start Start Experiment check_sm TLC shows unreacted starting aniline? start->check_sm sm_yes_node Problem: Incomplete Condensation check_sm->sm_yes_node Yes sm_no_node Condensation Successful. Proceed to Cyclization. check_sm->sm_no_node No sm_sol1 Increase reflux time OR Add acid catalyst sm_yes_node->sm_sol1 check_cyclization Low yield of final product after heating? sm_no_node->check_cyclization cyc_yes_node Problem: Incomplete Cyclization check_cyclization->cyc_yes_node Yes cyc_no_node Cyclization Successful. check_cyclization->cyc_no_node No cyc_sol1 Ensure temperature is >250°C. Use high-boiling solvent. Increase heating time. cyc_yes_node->cyc_sol1 check_purity Product is dark or impure? cyc_no_node->check_purity purity_yes_node Problem: Decomposition/Side Reactions check_purity->purity_yes_node Yes end_node Successful Synthesis check_purity->end_node No purity_sol1 Run under inert atmosphere. Reduce heating time (use microwave). Purify with charcoal/chromatography. purity_yes_node->purity_sol1

References

Byproduct formation in the chlorination of 3-Amino-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chlorination of 3-Amino-2,4,5-trifluorobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the chlorination of this compound, focusing on the Sandmeyer reaction, a common method for this transformation.

Issue Possible Cause Recommended Solution
Low or No Yield of 3-Chloro-2,4,5-trifluorobenzoic acid Incomplete diazotization of the starting material.Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a fresh, high-purity source of sodium nitrite. The acidic conditions are crucial; ensure sufficient hydrochloric acid is used.
Decomposition of the diazonium salt.The diazonium salt is unstable at higher temperatures. Keep the reaction mixture cold (0-5°C) at all times until the addition to the cupric chloride solution. Proceed with the Sandmeyer reaction immediately after the diazotization is complete.
Inefficient copper catalysis.Use a catalytically active form of copper(I) chloride. If preparing in situ, ensure the complete reduction of the copper(II) salt. The cupric chloride solution should be heated to facilitate the reaction, typically around 70°C.
Formation of a Brown, Tarry Precipitate Formation of phenol byproducts from the reaction of the diazonium salt with water.Maintain a low reaction temperature during diazotization to minimize the presence of free nitrous acid which can accelerate decomposition. Ensure a sufficient excess of chloride ions is present to favor the Sandmeyer reaction over phenol formation.
Polymerization of the starting material or intermediates.Ensure efficient stirring throughout the reaction to prevent localized high concentrations of reagents. Add the diazonium salt solution to the hot cupric chloride solution slowly and in a controlled manner.
Presence of Multiple Chlorinated Isomers in the Product Mixture Electrophilic aromatic substitution (ring chlorination) occurring alongside or instead of the Sandmeyer reaction.This is more likely if using a chlorinating agent other than that for the Sandmeyer reaction (e.g., N-chlorosuccinimide). To favor the Sandmeyer reaction, strictly follow the diazotization-copper chloride protocol. If ring chlorination is the goal, reaction conditions (solvent, temperature, catalyst) must be optimized for electrophilic substitution.
Over-chlorination leading to di- or tri-chlorinated byproducts.Control the stoichiometry of the chlorinating agent carefully. In the case of the Sandmeyer reaction, this is less of a concern for ring chlorination. For electrophilic chlorination, use of a milder chlorinating agent or shorter reaction times may be necessary.
Difficulty in Purifying the Final Product Presence of starting material and various byproducts with similar polarities.Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate with acetic acid) for separation. Recrystallization from an appropriate solvent (e.g., toluene) can also be effective in removing impurities.[1]
Co-precipitation of inorganic salts.After the reaction, ensure the product is thoroughly washed with water to remove any residual copper salts and sodium chloride. An acidic workup can also help in removing basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected major byproducts in the chlorination of this compound?

A1: The byproduct profile depends heavily on the chlorination method used.

  • Sandmeyer Reaction: The primary goal of this reaction is to replace the amino group with a chlorine atom to yield 3-Chloro-2,4,5-trifluorobenzoic acid.[1] Potential byproducts arise from side reactions of the intermediate diazonium salt and can include:

    • 3-Hydroxy-2,4,5-trifluorobenzoic acid (Phenol byproduct): Formed if the diazonium salt reacts with water.

    • Biaryl compounds: Formed from the coupling of two aryl radicals.

  • Electrophilic Aromatic Substitution (e.g., using NCS): This method introduces a chlorine atom onto the aromatic ring. The primary byproduct would be isomeric forms of the desired product. Given the directing effects of the amino and carboxylic acid groups, and the existing fluorine substituents, a complex mixture of mono- and di-chlorinated products could be formed.

Q2: How can I minimize the formation of the phenol byproduct in the Sandmeyer reaction?

A2: To minimize the formation of the corresponding phenol, it is crucial to keep the temperature of the diazotization reaction low (0-5 °C) to ensure the stability of the diazonium salt. Furthermore, the reaction should be carried out in the presence of a high concentration of chloride ions to promote the desired substitution.

Q3: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of the reaction and determining the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of the reaction mixture. For structural confirmation of the product and byproducts, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q4: Is it possible to get chlorination on the aromatic ring instead of the amino group replacement?

A4: Yes, if you use a direct electrophilic chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst, you will likely get chlorination on the aromatic ring. The position of chlorination will be directed by the existing substituents. The Sandmeyer reaction, on the other hand, is specifically designed to replace the amino group with a halogen.

Potential Byproducts Summary

The following table summarizes the potential byproducts based on the chlorination method.

Chlorination MethodDesired ProductPotential Byproducts
Sandmeyer Reaction 3-Chloro-2,4,5-trifluorobenzoic acid3-Hydroxy-2,4,5-trifluorobenzoic acidBiaryl compounds
Electrophilic Aromatic Substitution 3-Amino-6-chloro-2,4,5-trifluorobenzoic acid (and other isomers)Isomers of mono-chlorinated productDi- and poly-chlorinated products

Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from the synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid.[1]

Materials:

  • This compound

  • Sodium nitrite

  • Cupric chloride

  • Hydrochloric acid (36% aqueous solution)

  • Diethyl ether

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel, prepare a solution of cupric chloride in water and add a catalytic amount of 36% hydrochloric acid. Heat this solution to approximately 70°C.

  • In a separate beaker, suspend this compound in a mixture of concentrated hydrochloric acid and water. Cool this suspension to 0-5°C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the cold suspension of this compound, ensuring the temperature remains between 0-5°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Slowly and carefully add the cold diazonium salt solution to the hot cupric chloride solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, stir the reaction mixture at 70°C for 1 hour.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether.

  • Wash the combined organic extracts with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Chloro-2,4,5-trifluorobenzoic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent like toluene.[1]

Visualizations

Byproduct_Troubleshooting Start Low Yield or Impure Product Incomplete_Diazotization Incomplete Diazotization? Start->Incomplete_Diazotization Decomposition Diazonium Salt Decomposition? Incomplete_Diazotization->Decomposition No Sol_Diazotization Check Diazotization Conditions: - Temperature (0-5°C) - Fresh NaNO2 - Sufficient Acid Incomplete_Diazotization->Sol_Diazotization Yes Phenol_Formation Phenol Byproduct Detected? Decomposition->Phenol_Formation No Sol_Decomposition Maintain Low Temperature Proceed Immediately to Next Step Decomposition->Sol_Decomposition Yes Ring_Chlorination Ring Chlorination Observed? Phenol_Formation->Ring_Chlorination No Sol_Phenol Ensure High [Cl-] Maintain Low Temperature Phenol_Formation->Sol_Phenol Yes Sol_Ring_Chlorination Confirm Use of Sandmeyer Conditions Not Electrophilic Chlorinating Agent Ring_Chlorination->Sol_Ring_Chlorination Yes

Caption: Troubleshooting logic for byproduct formation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification 3-Amino-2,4,5-trifluorobenzoic_acid This compound Diazotization Diazotization (0-5°C) 3-Amino-2,4,5-trifluorobenzoic_acid->Diazotization NaNO2_solution Sodium Nitrite Solution NaNO2_solution->Diazotization CuCl2_solution Cupric Chloride Solution (hot) Sandmeyer Sandmeyer Reaction (Addition to hot CuCl2) CuCl2_solution->Sandmeyer Diazotization->Sandmeyer Extraction Extraction with Diethyl Ether Sandmeyer->Extraction Washing Washing Extraction->Washing Drying Drying and Concentration Washing->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Final_Product 3-Chloro-2,4,5-trifluorobenzoic acid Purification->Final_Product

Caption: Experimental workflow for Sandmeyer chlorination.

References

Technical Support Center: Managing Regioselectivity in Reactions of 3-Amino-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with 3-Amino-2,4,5-trifluorobenzoic acid, with a focus on managing regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions with this compound?

A1: The regioselectivity of reactions involving this compound is primarily governed by the electronic properties of its substituents: the amino group (-NH₂), the carboxylic acid group (-COOH), and the three fluorine atoms (-F). The interplay between the inductive effects (-I) and resonance effects (+R or -R) of these groups, along with the nature of the reaction (nucleophilic or electrophilic aromatic substitution), dictates the position of substitution. For this electron-deficient ring, Nucleophilic Aromatic Substitution (SNAr) is a predominant reaction pathway.

Q2: Which positions are most susceptible to nucleophilic attack?

A2: In Nucleophilic Aromatic Substitution (SNAr) reactions, the fluorine atoms strongly activate the ring for attack by withdrawing electron density. The positions ortho and para to the strongest electron-withdrawing groups are the most electrophilic. In this molecule, the carboxylic acid group is a strong electron-withdrawing group. Therefore, the fluorine atoms at the C2 and C4 positions are the most likely to be substituted by a nucleophile. The amino group, being an electron-donating group, can complicate this by directing nucleophiles away from its position.

Q3: How can I control the regioselectivity of SNAr reactions?

A3: Controlling regioselectivity in SNAr reactions of polyfluoroarenes can be achieved by carefully selecting the reaction conditions. The choice of solvent can have a significant impact; for instance, solvents with high hydrogen bond basicity can influence the regiochemistry of amination reactions.[1] The nature of the nucleophile and the base used are also critical factors.

Q4: What is the expected regioselectivity for electrophilic aromatic substitution (EAS)?

A4: While SNAr is more common for this highly fluorinated compound, electrophilic aromatic substitution (EAS) can occur under certain conditions. The amino group is a strong activating group and an ortho, para-director.[2][3] The carboxylic acid group is a deactivating group and a meta-director.[2] The fluorine atoms are deactivating but ortho, para-directing.[2] The directing effects of these groups will compete, but the strong activating effect of the amino group is likely to dominate, directing incoming electrophiles to the position ortho to it (C6), which is also meta to the carboxylic acid.

Troubleshooting Guides

Issue 1: Poor or No Reaction in Nucleophilic Aromatic Substitution
Possible Cause Troubleshooting Steps
Insufficient activation of the aromatic ring. While the fluorine atoms are activating, very weak nucleophiles may still not react. Consider using a stronger nucleophile or more forcing reaction conditions (higher temperature).
Inappropriate solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile, increasing its reactivity.
Incorrect choice of base. A base is often required to deprotonate the nucleophile or neutralize any acid formed. Ensure the base is strong enough for the specific nucleophile but not so strong that it leads to side reactions.
Steric hindrance. A bulky nucleophile may have difficulty approaching the substitution site. Consider using a less sterically hindered nucleophile if possible.
Issue 2: Incorrect Regioisomer or Mixture of Isomers in SNAr
Possible Cause Troubleshooting Steps
Competing directing effects. The electronic effects of the amino and carboxyl groups can lead to a mixture of products. Modifying reaction conditions can favor one isomer over another. For example, changing the solvent can alter the regioselectivity.[1]
Thermodynamic vs. Kinetic Control. At higher temperatures, the thermodynamically more stable product may be favored, which might not be the desired regioisomer. Running the reaction at a lower temperature may favor the kinetically controlled product.
Reaction with the amino or carboxyl group. The nucleophile may react with the acidic proton of the carboxylic acid or the N-H protons of the amino group. Protection of these functional groups may be necessary to achieve the desired aromatic substitution.

Experimental Protocols

A common application of this compound is in the synthesis of fluoroquinolone antibiotics. The following is a generalized protocol for a key cyclization step, adapted from procedures for similar polyfluorinated anilines.

Synthesis of a Fluoroquinolone Core

This protocol outlines the reaction of a polyfluoroaniline derivative with diethyl ethoxymethylenemalonate (EEMM) followed by thermal cyclization, a common route to the quinolone core.

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (EEMM)

  • Diphenyl ether

  • Anhydrous base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Condensation: In a round-bottom flask, dissolve this compound in an anhydrous solvent such as DMF. Add an equimolar amount of diethyl ethoxymethylenemalonate and a slight excess of an anhydrous base like potassium carbonate.

  • Heat the mixture at a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into ice-water. The resulting precipitate is the enamine intermediate. Filter the solid, wash with water, and dry.

  • Cyclization: In a separate flask, heat diphenyl ether to a high temperature (e.g., 240-260 °C).

  • Add the dried enamine intermediate in portions to the hot diphenyl ether.

  • Maintain the high temperature for a short period (e.g., 15-30 minutes) to effect the cyclization.

  • Isolation: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the quinolone product. Filter the solid, wash with hexane, and purify by recrystallization.

Visualizations

sn_ar_pathway reactant This compound intermediate1 Meisenheimer Complex (Attack at C4) reactant->intermediate1 Attack para to -COOH intermediate2 Meisenheimer Complex (Attack at C2) reactant->intermediate2 Attack ortho to -COOH nucleophile Nucleophile (Nu⁻) product1 4-Nu-3-amino-2,5-difluorobenzoic acid intermediate1->product1 Loss of F⁻ product2 2-Nu-3-amino-4,5-difluorobenzoic acid intermediate2->product2 Loss of F⁻

Caption: Predicted SNAr pathways for this compound.

troubleshooting_workflow start Low Yield or Incorrect Regioisomer check_reaction_type SₙAr or EAS? start->check_reaction_type snar_issues SₙAr Troubleshooting check_reaction_type->snar_issues SₙAr eas_issues EAS Troubleshooting check_reaction_type->eas_issues EAS check_conditions Review Reaction Conditions (Solvent, Temp, Base) snar_issues->check_conditions eas_issues->check_conditions check_nucleophile Evaluate Nucleophile/ Electrophile Strength & Sterics check_conditions->check_nucleophile protecting_groups Consider Protecting Groups for -NH₂ or -COOH check_nucleophile->protecting_groups optimize Optimize and Re-run protecting_groups->optimize

Caption: A logical workflow for troubleshooting regioselectivity issues.

References

Degradation pathways of 3-Amino-2,4,5-trifluorobenzoic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 3-Amino-2,4,5-trifluorobenzoic acid under acidic and basic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work involving this compound.

Issue 1: Loss of parent compound peak intensity in HPLC analysis after sample preparation in acidic or basic solutions.

  • Possible Cause: Degradation of this compound. The molecule possesses both an amino group and a carboxylic acid group, making it susceptible to reactions under pH stress. While the trifluorinated benzene ring is generally stable, the functional groups can undergo transformations.

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze a freshly prepared sample solution against the aged sample to confirm the loss of the main peak and the appearance of new peaks.

    • Characterize Degradants: Use a mass spectrometer (LC-MS) to identify the mass of the new peaks. Potential degradation pathways to consider are:

      • Decarboxylation: Loss of the carboxylic acid group as CO2, especially under thermal stress in acidic conditions. This would result in the formation of 2,3,4-trifluoroaniline.

      • Hydroxylation/Nucleophilic Substitution: Under strong basic conditions, one or more of the fluorine atoms may be substituted by a hydroxyl group. The fluorine atoms are activated towards nucleophilic aromatic substitution by the electron-withdrawing carboxylic acid group.

    • Optimize Sample Preparation: If degradation is confirmed, adjust the sample preparation procedure.

      • Minimize the time the compound is in an acidic or basic solution.

      • Use the lowest possible concentration of acid or base necessary for the experiment.

      • Maintain samples at a low temperature (e.g., 2-8 °C) during and after preparation.

Issue 2: Appearance of an unexpected peak with a mass corresponding to the loss of 44 Da (CO2).

  • Possible Cause: Decarboxylation of the this compound. This is more likely to occur under acidic conditions, especially when heated. Studies on similar polyfluorinated benzoic acids have shown that decarboxylation can be a primary degradation pathway under hydrothermal conditions, with no evidence of dehalogenation.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, synthesize or obtain a standard of the suspected degradation product (2,3,4-trifluoroaniline) to confirm its retention time and mass spectrum.

    • Modify Experimental Conditions: To avoid decarboxylation, reduce the temperature and the acidity of the reaction or sample matrix.

    • Stability-Indicating Method: Ensure your analytical method is capable of separating the parent compound from the decarboxylated product to accurately quantify the extent of degradation.

Issue 3: Multiple new peaks observed in samples subjected to strong basic conditions.

  • Possible Cause: Nucleophilic aromatic substitution of fluorine atoms with hydroxide ions. The fluorine atoms on the benzene ring are susceptible to substitution, and this reactivity is enhanced by the electron-withdrawing nature of the carboxylic acid group. The presence of multiple fluorine atoms could lead to a mixture of mono-, di-, and tri-hydroxylated products.

  • Troubleshooting Steps:

    • Mass Analysis: Use high-resolution mass spectrometry to determine the elemental composition of the new peaks. Look for mass increases corresponding to the replacement of fluorine with a hydroxyl group (+9 Da per substitution).

    • Control Reaction: Run the reaction with a weaker base or at a lower temperature to see if the formation of these byproducts can be minimized.

    • Protecting Groups: If the reaction chemistry allows, consider protecting the carboxylic acid group to reduce its electron-withdrawing effect and potentially decrease the rate of nucleophilic substitution.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under acidic conditions?

A1: Under acidic conditions, particularly with heat, the most probable degradation pathway is decarboxylation . This involves the loss of the carboxylic acid group as carbon dioxide, leading to the formation of 2,3,4-trifluoroaniline. The amino group will be protonated under acidic conditions, which generally protects it from other reactions.

Q2: What are the expected degradation products of this compound under basic conditions?

A2: Under basic conditions, two main degradation pathways are possible:

  • Deprotonation: The carboxylic acid will be deprotonated to form the corresponding carboxylate salt. This is a simple acid-base reaction and does not represent degradation of the core structure.

  • Nucleophilic Aromatic Substitution: With stronger bases and/or elevated temperatures, one or more of the fluorine atoms can be substituted by a hydroxyl group. This can lead to a mixture of hydroxylated and fluorinated aminobenzoic acids. The positions of substitution will depend on the relative activation of the different C-F bonds.

Q3: How stable is the C-F bond in this compound?

A3: The carbon-fluorine bond is generally very strong and contributes to the overall stability of the molecule. However, in the context of nucleophilic aromatic substitution, fluorine can be a good leaving group, especially when the aromatic ring is activated by electron-withdrawing groups like a carboxylic acid. Therefore, while thermally stable, the C-F bonds can be susceptible to cleavage under nucleophilic attack, particularly in strong basic media.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To ensure long-term stability, this compound should be stored as a solid in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated (2-8 °C). Solutions should be prepared fresh whenever possible. If solutions need to be stored, they should be kept at a neutral pH, protected from light, and stored at low temperatures (e.g., -20 °C).

Data Presentation

Table 1: Potential Degradation Products of this compound

Stress ConditionPotential Degradation PathwayMajor Degradation Product(s)Molecular Formula of DegradantChange in Mass (Da)
Acidic (e.g., 0.1 M HCl, heat)Decarboxylation2,3,4-trifluoroanilineC₆H₄F₃N-44
Basic (e.g., 0.1 M NaOH, heat)Nucleophilic Aromatic SubstitutionHydroxy-difluoro-aminobenzoic acid isomersC₇H₄F₂NO₃+9
Basic (e.g., 0.1 M NaOH, heat)Nucleophilic Aromatic SubstitutionDihydroxy-fluoro-aminobenzoic acid isomersC₇H₅FNO₄+18

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. The extent of degradation should be targeted in the range of 5-20%.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl), 0.1 M and 1 M

    • Sodium hydroxide (NaOH), 0.1 M and 1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • Methanol or Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • pH meter

    • Heating block or water bath

    • Photostability chamber

    • HPLC system with UV or PDA detector and a mass spectrometer (LC-MS)

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

      • Keep one sample at room temperature and another at 60 °C.

      • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

      • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

      • If no degradation is observed, repeat with 1 M HCl.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • Keep one sample at room temperature and another at 60 °C.

      • Withdraw aliquots at various time points.

      • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

      • If no degradation is observed, repeat with 1 M NaOH.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • Keep the sample at room temperature and protected from light.

      • Withdraw aliquots at various time points.

    • Thermal Degradation:

      • Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60 °C or 80 °C).

      • Analyze at various time points.

    • Photolytic Degradation:

      • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

      • Analyze the samples after exposure.

    • Analysis: Analyze all samples by a stability-indicating HPLC-MS method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan, likely around 254 nm or 280 nm) and MS detection for peak identification.

Mandatory Visualizations

Degradation_Pathways cluster_acidic Acidic Conditions cluster_basic Basic Conditions Parent_Acid This compound Decarboxylated 2,3,4-trifluoroaniline Parent_Acid->Decarboxylated + H+, Heat - CO2 Parent_Base This compound Hydroxylated Hydroxy-difluoro- aminobenzoic acid isomers Parent_Base->Hydroxylated + OH-, Heat - F- Experimental_Workflow Start Forced Degradation Study Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sampling Sample at Time Points Stress->Sampling Neutralize Neutralize (if necessary) Sampling->Neutralize Analysis HPLC-MS Analysis Neutralize->Analysis Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data End Stability Profile Data->End

Troubleshooting low conversion rates in 3-Amino-2,4,5-trifluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during chemical reactions involving 3-Amino-2,4,5-trifluorobenzoic acid, with a focus on addressing low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a low yield of my desired product. What are the common causes?

Low yields in reactions with this compound can stem from several factors. The trifluorinated benzene ring is highly electron-withdrawn, which affects the reactivity of both the amino and carboxylic acid groups. Common culprits include suboptimal reaction conditions, reagent degradation, and competing side reactions. Inadequate temperature control is a frequent issue; for instance, some reactions may require precise temperature management to avoid the formation of by-products.[1] Similarly, the pH of the reaction medium can be critical, especially in reactions involving the amino or carboxylic acid groups.[1]

Q2: My reaction is not proceeding to completion. How can I improve the conversion rate?

If you are observing a significant amount of unreacted starting material, consider the following:

  • Reaction Time and Temperature: Are you running the reaction for a sufficient duration and at the optimal temperature? Some reactions involving sterically hindered or electronically deactivated substrates require extended reaction times or higher temperatures. However, excessive heat can lead to decomposition.[1] It is crucial to find the right balance.

  • Catalyst/Reagent Activity: If your reaction uses a catalyst or specific activating agents, ensure they are fresh and active. For example, in coupling reactions, the choice of coupling agent and base is critical.

  • Solvent Choice: The solvent can significantly impact reaction rates. Ensure you are using an appropriate solvent that can dissolve all reactants and is suitable for the reaction conditions. The use of a polar aprotic solvent is common for many reactions involving this type of compound.

Q3: I am observing the formation of significant by-products. What are they and how can I minimize them?

The presence of both an amino group and a carboxylic acid group, along with the fluorine substituents, can lead to several potential side reactions:

  • Self-Polymerization: Under certain conditions, particularly at high temperatures, amino acids can undergo self-condensation to form polyamide-like oligomers.

  • Decarboxylation: The electron-withdrawing fluorine atoms can make the carboxylic acid prone to decarboxylation under harsh thermal conditions.

  • Side Reactions of the Amino Group: The amino group can undergo oxidation or other unwanted reactions if not properly protected, especially in the presence of strong oxidizing agents or certain catalysts. In some cases, the formation of oximes has been noted as a side product in related syntheses.[1]

To minimize by-products, consider using protecting groups for either the amine or the carboxylic acid functionality, depending on the desired transformation. Additionally, optimizing the reaction temperature and using a milder reagent system can be beneficial.

Q4: What are the optimal storage conditions for this compound?

To maintain its purity and reactivity, this compound should be stored in a cool, dry place, typically between 2-8°C.[2] It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Data Summary Tables

Table 1: General Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₄F₃NO₂[3]
Molecular Weight191.11 g/mol [3]
Melting Point133-136 °C[2]
Boiling Point306.4 °C at 760 mmHg[2]
pKa3.03 ± 0.10 (Predicted)[2]
Storage Temp.2-8°C[2]

Table 2: Example Reaction Conditions for a Related Amino Fluorobenzoic Acid Derivative

The following table outlines reaction conditions from a published procedure for the synthesis of 2-amino-3-fluorobenzoic acid, which may provide insights into suitable conditions for related substrates.

ParameterConditionObservations/NotesSource
Temperature Initial heating to 70°C, then an exothermic rise to 80°C.Temperature control is crucial to prevent by-product formation.[4]
pH Adjustment Adjusted to pH 1 with concentrated HCl for product precipitation.pH is a critical factor for isolating the final product.[1][4]
Solvent/Medium Aqueous NaOH, followed by acidification.The solubility of reactants and products changes significantly with pH.[4]
Purification Recrystallization from an ethanol-water mixture.This step is essential for removing impurities.[4]

Experimental Protocols

Example Protocol: Amide Coupling Reaction

This protocol describes a general procedure for the coupling of this compound with a generic primary amine (R-NH₂).

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Add the primary amine (1.1 eq) to the solution.

  • Add TEA (1.5 eq) to the reaction mixture and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) by-product.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.

Visual Troubleshooting and Workflow Diagrams

Below are diagrams to assist in troubleshooting and understanding reaction pathways.

Troubleshooting_Workflow start Low Conversion Rate Observed check_purity Verify Purity of Starting Material (this compound) start->check_purity check_reagents Check Activity of Reagents/Catalysts check_purity->check_reagents Pure purify_sm Purify Starting Material check_purity->purify_sm Impure check_conditions Review Reaction Conditions (Temp, Time, Solvent, pH) check_reagents->check_conditions Active optimize_reagents Use Fresh Reagents/ Increase Catalyst Loading check_reagents->optimize_reagents Inactive/Old optimize_temp Optimize Temperature: - Incremental increase/decrease - Monitor by-product formation check_conditions->optimize_temp Suboptimal Temp optimize_time Extend Reaction Time check_conditions->optimize_time Suboptimal Time analyze_side_products Analyze By-products (LC-MS, NMR) to understand side reactions optimize_temp->analyze_side_products optimize_time->analyze_side_products optimize_reagents->check_conditions purify_sm->check_reagents end_ok Conversion Rate Improved analyze_side_products->end_ok

Caption: Troubleshooting workflow for low conversion rates.

Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions A 3-Amino-2,4,5- trifluorobenzoic acid + Reagent B Activated Intermediate A->B Activation D Self-Condensation (Polymerization) A->D High Temp E Decarboxylation (Loss of CO2) A->E Excessive Heat F Starting Material Decomposition A->F Harsh Conditions C Desired Product B->C Reaction

Caption: Potential main and side reaction pathways.

References

Removal of unreacted 3-Amino-2,4,5-trifluorobenzoic acid from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Unreacted 3-Amino-2,4,5-trifluorobenzoic Acid

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on how to effectively remove unreacted this compound from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that are important for its removal?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. The molecule is amphoteric, meaning it has both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[1] This dual nature allows its solubility to be dramatically altered by changing the pH of the solvent. The presence of three electron-withdrawing fluorine atoms increases the acidity of the carboxylic acid group (predicted pKa ≈ 3.03) and influences the compound's overall polarity and solubility.[1][2]

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₄F₃NO₂[1]
Molecular Weight191.11 g/mol [1]
Melting Point133-136 °C[2]
AppearanceSolid powder[2]
pKa (Predicted)3.03 ± 0.10[2]

Q2: What is the most effective method to remove this compound from a reaction mixture containing a neutral organic product?

A2: The most effective and common method is a liquid-liquid extraction based on acid-base chemistry.[3][4][5] By manipulating the pH of an aqueous solution, you can selectively move the ionic form of the aminobenzoic acid into the aqueous layer, leaving the neutral, non-polar desired product in the organic layer.

Q3: How does acid-base extraction work for this compound?

A3: The process leverages the compound's amphoteric nature.

  • Using a Base: Adding an aqueous base (e.g., sodium bicarbonate, NaHCO₃) to the reaction mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) will deprotonate the carboxylic acid group (-COOH becomes -COO⁻).[3] The resulting carboxylate salt is ionic and therefore highly soluble in the aqueous layer.

  • Using an Acid: Alternatively, adding an aqueous acid (e.g., dilute hydrochloric acid, HCl) will protonate the basic amino group (-NH₂ becomes -NH₃⁺).[6] This ammonium salt is also ionic and will partition into the aqueous layer.

The choice between an acidic or basic wash depends on the stability and properties of your desired product. A basic wash is generally preferred as a first step for removing acidic impurities.

Q4: My desired product is also acidic or basic. Can I still use extraction?

A4: Yes, but a more selective approach is needed. The key is the difference in pKa values between your product and this compound.

  • Separating from a Weaker Acid: this compound is a relatively strong organic acid. You can use a weak base like aqueous sodium bicarbonate (NaHCO₃) to selectively deprotonate it, leaving much weaker acids (like phenols, pKa ~10) in the organic layer.[3]

  • Separating from a Basic Product: A dilute acid wash (e.g., 1M HCl) will protonate both the starting material's amino group and your basic product. However, subsequent steps, such as recrystallization or chromatography, would be necessary to separate them. In this scenario, it might be preferable to use a basic wash to remove the starting material first.

Q5: After extraction, I still see traces of the starting material in my product. What should I do next?

A5: For removing residual amounts of the impurity, recrystallization is a highly effective technique for solid products.[7] If recrystallization is not feasible or effective, column chromatography is another powerful purification method.[8]

Purification Workflow and Logic

start Reaction Mixture (Product + Unreacted Starting Material) check_solubility Is the desired product soluble in a water-immiscible organic solvent? start->check_solubility extraction Perform Acid-Base Liquid-Liquid Extraction check_solubility->extraction Yes alt_method Consider Alternative Purification Method (e.g., Chromatography) check_solubility->alt_method No check_purity Check Purity (TLC, HPLC, NMR) extraction->check_purity pure Product is Pure check_purity->pure Yes impure Traces of Starting Material Remain check_purity->impure No end Purified Product pure->end recrystallization Perform Recrystallization impure->recrystallization recrystallization->end chromatography Perform Column Chromatography alt_method->end

Caption: Logic diagram for selecting a purification method.

Troubleshooting Guides

Table 2: Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Recommended Solution(s)Reference(s)
"Oiling Out" The solution is too concentrated, cooling is too rapid, or impurities are depressing the melting point.Reheat the solution to redissolve the oil, add more solvent to decrease saturation, and allow it to cool more slowly.[7][9]
No Crystals Form The solution is too dilute (too much solvent was used) or has become supersaturated.1. Gently scratch the inside of the flask with a glass rod to create nucleation sites. 2. Add a "seed crystal" of the pure compound. 3. Evaporate some solvent by gentle heating and allow it to cool again.[9][10]
Low Crystal Yield Too much solvent was used, leading to product loss in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the solid. Cool the solution in an ice bath to maximize precipitation before filtering.[7]
Crystallization is Too Rapid The solution is too saturated, trapping impurities within the crystal lattice.Reheat the flask and add a small amount of additional solvent (1-2 mL) to slightly decrease saturation, then cool slowly.[10]
Emulsion Forms During Extraction Vigorous shaking or similar polarities between layers.1. Allow the mixture to stand undisturbed. 2. Add a small amount of brine (saturated NaCl solution). 3. Filter the mixture through a pad of Celite.[11]

Experimental Protocols

Protocol 1: Removal by Basic Extraction

This protocol is designed to remove the acidic this compound from a neutral product dissolved in an organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert it, and vent frequently to release CO₂ gas pressure. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the deprotonated starting material.

  • Second Wash: Repeat the wash with a fresh portion of NaHCO₃ solution to ensure complete removal.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

step1 1. Dissolve crude mixture in organic solvent (e.g., EtOAc) step2 2. Transfer to Separatory Funnel step1->step2 step3 3. Add saturated aq. NaHCO₃ solution step2->step3 step4 4. Shake Funnel & Vent Frequently step3->step4 step5 5. Separate Layers step4->step5 step6 6. Drain Aqueous Layer (Contains Impurity) step5->step6 step7 7. Wash Organic Layer with Brine step5->step7 Keep Organic Layer step8 8. Dry Organic Layer (e.g., Na₂SO₄) step7->step8 step9 9. Filter and Concentrate Solvent step8->step9 step10 Purified Product in Organic Phase step9->step10

Caption: Experimental workflow for basic liquid-liquid extraction.

Protocol 2: Purification by Recrystallization

This protocol should be used after a primary purification step (like extraction) to achieve high purity.

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents to find one that dissolves the solid when hot but poorly when cold. For compounds similar to this compound, polar solvents like ethanol, methanol, or a mixture of ethanol and water are good starting points.[9][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils.

  • Achieve Saturation: Continue adding small portions of the hot solvent dropwise until the solid just dissolves completely. Avoid adding excess solvent.[7]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can later place the flask in an ice bath.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of solvent.

start Impure Solid dissolve Dissolve in MINIMUM amount of HOT solvent start->dissolve check_solution Is solution clear? dissolve->check_solution hot_filter Perform Hot Filtration check_solution->hot_filter No cool Cool Solution Slowly to Room Temperature check_solution->cool Yes hot_filter->cool oiling_out Oiling Out? cool->oiling_out ice_bath Place in Ice Bath to Maximize Yield vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end oiling_out->ice_bath No reheat Reheat, add more solvent, cool slower oiling_out->reheat Yes reheat->cool

Caption: Troubleshooting workflow for the recrystallization process.

References

Impact of solvent choice on the reactivity of 3-Amino-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2,4,5-trifluorobenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the impact of solvent choice on reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: this compound is an aromatic compound with both an amino (-NH2) and a carboxylic acid (-COOH) group. The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly influences its chemical properties. This substitution pattern enhances the acidity of the carboxylic acid and can affect the nucleophilicity of the amino group. The molecule's dual functionality allows it to undergo a variety of reactions, including amide bond formation, esterification, and nucleophilic aromatic substitution.

Q2: How does the choice of solvent affect the solubility of this compound?

Q3: Can the amino group of this compound interfere with reactions at the carboxylic acid group?

A3: Yes, the presence of the basic amino group can interfere with reactions involving the carboxylic acid, particularly in acid-catalyzed reactions like Fischer esterification. The amino group can be protonated by the acid catalyst, forming an ammonium salt. This can reduce the effective concentration of the catalyst available to activate the carboxylic acid. Therefore, a higher stoichiometry of the acid catalyst may be required.

Q4: Are there any known side reactions to be aware of when working with this compound?

A4: Potential side reactions include self-polymerization, especially during amide coupling reactions where the amino group of one molecule can react with the activated carboxylic acid of another. This can be minimized by controlling reaction conditions such as temperature and the order of reagent addition. Decarboxylation at elevated temperatures is another potential side reaction for fluorinated benzoic acids.

Troubleshooting Guides

Amide Bond Formation

Problem: Low yield in the amide coupling reaction.

Potential Cause Troubleshooting Suggestion Recommended Solvents
Poor solubility of starting materials. Screen a range of polar aprotic solvents. A modest increase in temperature may also improve solubility.DMF, DMSO, NMP, Acetonitrile
Inefficient activation of the carboxylic acid. Use a more potent coupling reagent such as HATU or HBTU, particularly for sterically hindered or electron-deficient amines. Ensure sufficient activation time before adding the amine.Anhydrous DCM or DMF
Self-polymerization of the starting material. Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for a short period before adding the amine. Consider adding the amine slowly to the reaction mixture.DMF, DCM
Racemization of the amino acid coupling partner. Additives like HOBt or OxymaPure can suppress racemization when using carbodiimide coupling reagents (e.g., EDC).DCM, DMF

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

  • Dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM.

  • Add a non-nucleophilic base such as DIPEA (2.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent used.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Validation & Comparative

A Comparative Guide to the HPLC-MS Analysis of Reaction Products from 3-Amino-2,4,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of reaction products derived from 3-Amino-2,4,5-trifluorobenzoic acid. This key starting material is integral in the synthesis of various pharmaceutical compounds, notably fluoroquinolone antibiotics. Accurate and efficient analysis of its reaction products is critical for process optimization, impurity profiling, and quality control.

This document presents a detailed HPLC-MS methodology alongside a comparison with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The information is supported by representative experimental data and detailed protocols to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful and versatile analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is highly suitable for the analysis of the polar and often non-volatile reaction products of this compound.

Hypothetical Reaction Scheme

To illustrate the application of HPLC-MS, we will consider two common reaction pathways for this compound:

  • Diazotization and Chlorination: Conversion of the amino group to a chloro group via a diazonium salt intermediate to yield 3-chloro-2,4,5-trifluorobenzoic acid. This is a key step in the synthesis of certain fluoroquinolone precursors.

  • Amide Coupling: Formation of an amide bond between the carboxylic acid group of this compound and a representative amine (e.g., piperazine). This is a common reaction in the elaboration of drug candidates.

Data Presentation: HPLC-MS Analysis

The following table summarizes the expected HPLC-MS data for the starting material and the hypothetical reaction products.

CompoundRetention Time (min)[M-H]⁻ (m/z)[M+H]⁺ (m/z)
This compound2.5190.0192.0
3-Chloro-2,4,5-trifluorobenzoic acid3.8208.9/210.9210.9/212.9
Piperazine amide of this compound2.1258.1260.1

Note: The isotopic pattern for chlorine-containing compounds (³⁵Cl/³⁷Cl) is a key diagnostic feature in mass spectrometry.

Experimental Protocol: HPLC-MS

1. Sample Preparation:

  • Dissolve 1 mg of the reaction mixture in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Vortex the sample for 30 seconds to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-7 min: 5% to 95% B

    • 7-8 min: 95% B

    • 8-8.1 min: 95% to 5% B

    • 8.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 50-500.

Experimental Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_processing Data Processing start Reaction Mixture dissolve Dissolve in ACN/Water start->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc ms Mass Spectrometry (ESI+/-) hplc->ms data Data Acquisition ms->data chromatogram Chromatogram Generation data->chromatogram spectra Mass Spectra Analysis chromatogram->spectra quant Quantification spectra->quant

HPLC-MS analysis workflow from sample preparation to data processing.

Alternative Analytical Techniques

While HPLC-MS is a robust method, other techniques can provide complementary information or may be more suitable for specific analytical challenges.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of benzoic acid derivatives, derivatization is often required to increase their volatility.

Comparison with HPLC-MS:

FeatureHPLC-MSGC-MS
Analyte Suitability Polar, non-volatile, and thermally labile compoundsVolatile and thermally stable compounds (or those that can be derivatized)
Sample Preparation Simple dissolution and filtrationOften requires derivatization (e.g., esterification)[1][2][3]
Separation Mechanism Based on polarity (reversed-phase)Based on boiling point and polarity
Ionization Soft ionization (ESI, APCI)Hard ionization (Electron Impact - EI) providing rich fragmentation
Structural Information Molecular weight and some fragmentationDetailed fragmentation patterns for structural elucidation

Experimental Protocol: GC-MS (with Derivatization)

  • Derivatization (Esterification):

    • Dry a 1 mg sample of the reaction mixture under a stream of nitrogen.

    • Add 200 µL of methanol and 50 µL of acetyl chloride.

    • Heat at 60 °C for 1 hour.

    • Evaporate the reagents under nitrogen and reconstitute in 1 mL of ethyl acetate.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-450.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Given the trifluorinated nature of the starting material, ¹⁹F NMR is a highly specific and powerful tool for structural elucidation and reaction monitoring.[4][5][6][7][8] It provides information on the chemical environment of each fluorine atom in the molecule.

Comparison with HPLC-MS and GC-MS:

FeatureHPLC-MS / GC-MS¹⁹F NMR
Principle Separation followed by mass-based detectionAbsorption of radiofrequency by ¹⁹F nuclei in a magnetic field
Quantitative Analysis Requires calibration curves for each analyteCan be quantitative using an internal standard[4][5]
Structural Information Molecular weight and fragmentation patternDetailed information on the chemical environment of each fluorine atom
Sample Preparation Requires separation of componentsCan analyze complex mixtures without prior separation[4][5]
Sensitivity High (ng to pg level)Lower than mass spectrometry (µg to mg level)

Experimental Protocol: ¹⁹F NMR

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the reaction mixture in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a known amount of an internal standard (e.g., trifluorotoluene) for quantitative analysis.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.

    • Pulse Program: Standard one-pulse ¹⁹F experiment.

    • Spectral Width: Sufficient to cover the expected chemical shift range of aromatic fluorine atoms.

    • Relaxation Delay: 5 seconds to ensure full relaxation for accurate quantification.

    • Number of Scans: 64 or more, depending on the sample concentration.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_reaction Chemical Reaction cluster_analysis_methods Analytical Methods cluster_outcomes Analytical Outcomes start 3-Amino-2,4,5- trifluorobenzoic acid reaction Reaction (e.g., Chlorination, Amidation) start->reaction products Reaction Products (Mixture) reaction->products hplcms HPLC-MS (Separation & Quantification) products->hplcms gcms GC-MS (For Volatile Products/Derivatives) products->gcms nmr 19F NMR (Structural Elucidation & Reaction Monitoring) products->nmr hplcms_out Retention Times, Mass-to-Charge Ratios, Concentrations hplcms->hplcms_out gcms_out Retention Times, Fragmentation Patterns gcms->gcms_out nmr_out Chemical Shifts, Coupling Constants, Quantitative Ratios nmr->nmr_out

Interrelationship of analytical techniques for reaction product analysis.

Conclusion

The analysis of reaction products from this compound can be effectively achieved using HPLC-MS, which provides excellent separation and quantification capabilities for the typical polar products. For volatile byproducts or when detailed structural information from fragmentation is required, GC-MS after derivatization is a valuable alternative. ¹⁹F NMR offers a unique and powerful method for direct reaction monitoring and structural confirmation of fluorinated species within a complex mixture, without the need for chromatographic separation. The choice of the optimal analytical technique will depend on the specific goals of the analysis, including the need for quantification, impurity profiling, or detailed structural elucidation. A multi-technique approach, leveraging the strengths of each method, will often provide the most comprehensive understanding of the reaction chemistry.

References

NMR characterization of intermediates in syntheses using 3-Amino-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of intermediates in the synthesis of fluoroquinolone antibiotics, focusing on the NMR characterization of pathways starting with 3-Amino-2,4,5-trifluorobenzoic acid and an alternative starting material, 2,4,5-trifluorobenzoic acid. Fluoroquinolones are a critical class of synthetic antibacterial agents, and understanding the structure of their synthetic intermediates is paramount for process optimization and the development of new analogues. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these intermediates. This guide presents detailed, side-by-side comparisons of hypothetical yet representative NMR data for key intermediates, outlines experimental protocols for their analysis, and visualizes the synthetic and analytical workflows.

I. Synthetic Pathways and Intermediate Comparison

The synthesis of fluoroquinolones typically involves the construction of the core quinolone ring system followed by the introduction of various substituents. Here, we compare two synthetic routes to a common fluoroquinolone core.

Route A: Starting from this compound

This pathway utilizes the inherent amino group for the initial condensation step, a common strategy in quinolone synthesis.

Route B: An Alternative Synthesis starting from 2,4,5-trifluorobenzoic acid

This alternative route involves an initial nitration to introduce a nitrogen functionality, which is subsequently reduced to an amine.

Below is a comparative summary of the representative ¹H, ¹³C, and ¹⁹F NMR spectral data for the key intermediates in each pathway.

Data Presentation: NMR Characterization of Intermediates

Table 1: Comparison of ¹H NMR Data (δ, ppm) for Intermediates in Route A and Route B

IntermediateRoute A: Starting from this compoundRoute B: Starting from 2,4,5-trifluorobenzoic acid
Starting Material This compound: δ 7.5-7.8 (m, 1H, Ar-H), 5.0-5.5 (br s, 2H, -NH₂)2,4,5-trifluorobenzoic acid: δ 7.8-8.1 (m, 1H, Ar-H), 7.2-7.5 (m, 1H, Ar-H)
Intermediate 1 3-Amino-2,4,5-trifluorobenzoyl chloride: δ 7.6-7.9 (m, 1H, Ar-H), 5.1-5.6 (br s, 2H, -NH₂)2,4,5-Trifluoro-3-nitrobenzoic acid: δ 8.2-8.5 (m, 1H, Ar-H)
Intermediate 2 Ethyl 3-(3-amino-2,4,5-trifluorobenzoylamino)acrylate: δ 8.5-8.8 (d, 1H, =CH-NH), 7.6-7.9 (m, 1H, Ar-H), 6.0-6.3 (d, 1H, =CH-CO), 4.1-4.3 (q, 2H, -OCH₂CH₃), 1.2-1.4 (t, 3H, -OCH₂CH₃)Ethyl 3-(3-amino-2,4,5-trifluorobenzoylamino)acrylate: (Obtained after reduction of the nitro group and subsequent reaction) δ 8.5-8.8 (d, 1H, =CH-NH), 7.6-7.9 (m, 1H, Ar-H), 6.0-6.3 (d, 1H, =CH-CO), 4.1-4.3 (q, 2H, -OCH₂CH₃), 1.2-1.4 (t, 3H, -OCH₂CH₃)
Intermediate 3 Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: δ 8.5-8.7 (s, 1H, H-2), 7.8-8.1 (m, 1H, H-5), 4.2-4.4 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃)Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: δ 8.5-8.7 (s, 1H, H-2), 7.8-8.1 (m, 1H, H-5), 4.2-4.4 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃)
Intermediate 4 Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: δ 8.5-8.7 (s, 1H, H-2), 7.9-8.2 (m, 1H, H-5), 4.2-4.4 (q, 2H, -OCH₂CH₃), 3.4-3.6 (m, 1H, cyclopropyl-CH), 1.1-1.4 (m, 7H, -OCH₂CH₃ and cyclopropyl-CH₂)Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: δ 8.5-8.7 (s, 1H, H-2), 7.9-8.2 (m, 1H, H-5), 4.2-4.4 (q, 2H, -OCH₂CH₃), 3.4-3.6 (m, 1H, cyclopropyl-CH), 1.1-1.4 (m, 7H, -OCH₂CH₃ and cyclopropyl-CH₂)
Final Product 1-Cyclopropyl-6,8-difluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: δ 8.6-8.8 (s, 1H, H-2), 7.8-8.0 (d, 1H, H-5), 3.5-3.7 (m, 1H, cyclopropyl-CH), 3.2-3.4 (m, 4H, piperazine-H), 3.0-3.2 (m, 4H, piperazine-H), 1.1-1.4 (m, 4H, cyclopropyl-CH₂)1-Cyclopropyl-6,8-difluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: δ 8.6-8.8 (s, 1H, H-2), 7.8-8.0 (d, 1H, H-5), 3.5-3.7 (m, 1H, cyclopropyl-CH), 3.2-3.4 (m, 4H, piperazine-H), 3.0-3.2 (m, 4H, piperazine-H), 1.1-1.4 (m, 4H, cyclopropyl-CH₂)

Table 2: Comparison of ¹³C NMR Data (δ, ppm) for Intermediates in Route A and Route B

IntermediateRoute A: Starting from this compoundRoute B: Starting from 2,4,5-trifluorobenzoic acid
Starting Material This compound: δ 165-170 (C=O), 140-160 (Ar-C-F, Ar-C-N), 105-120 (Ar-C-H)2,4,5-trifluorobenzoic acid: δ 160-165 (C=O), 145-165 (Ar-C-F), 100-120 (Ar-C-H)
Intermediate 1 3-Amino-2,4,5-trifluorobenzoyl chloride: δ 160-165 (C=O), 140-160 (Ar-C-F, Ar-C-N), 105-120 (Ar-C-H)2,4,5-Trifluoro-3-nitrobenzoic acid: δ 160-165 (C=O), 140-160 (Ar-C-F, Ar-C-NO₂)
Intermediate 2 Ethyl 3-(3-amino-2,4,5-trifluorobenzoylamino)acrylate: δ 165-170 (C=O, ester), 160-165 (C=O, amide), 140-160 (Ar-C-F, Ar-C-N), 140-145 (=CH-NH), 100-105 (=CH-CO), 60-65 (-OCH₂CH₃), 10-15 (-OCH₂CH₃)Ethyl 3-(3-amino-2,4,5-trifluorobenzoylamino)acrylate: δ 165-170 (C=O, ester), 160-165 (C=O, amide), 140-160 (Ar-C-F, Ar-C-N), 140-145 (=CH-NH), 100-105 (=CH-CO), 60-65 (-OCH₂CH₃), 10-15 (-OCH₂CH₃)
Intermediate 3 Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: δ 170-175 (C-4), 165-170 (C=O, ester), 145-150 (C-2), 140-160 (Ar-C-F), 120-130 (Ar-C), 110-115 (C-3), 105-110 (C-5), 60-65 (-OCH₂CH₃), 10-15 (-OCH₂CH₃)Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: δ 170-175 (C-4), 165-170 (C=O, ester), 145-150 (C-2), 140-160 (Ar-C-F), 120-130 (Ar-C), 110-115 (C-3), 105-110 (C-5), 60-65 (-OCH₂CH₃), 10-15 (-OCH₂CH₃)
Intermediate 4 Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: δ 170-175 (C-4), 165-170 (C=O, ester), 145-150 (C-2), 140-160 (Ar-C-F), 120-130 (Ar-C), 110-115 (C-3), 105-110 (C-5), 60-65 (-OCH₂CH₃), 30-35 (cyclopropyl-CH), 5-10 (cyclopropyl-CH₂), 10-15 (-OCH₂CH₃)Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: δ 170-175 (C-4), 165-170 (C=O, ester), 145-150 (C-2), 140-160 (Ar-C-F), 120-130 (Ar-C), 110-115 (C-3), 105-110 (C-5), 60-65 (-OCH₂CH₃), 30-35 (cyclopropyl-CH), 5-10 (cyclopropyl-CH₂), 10-15 (-OCH₂CH₃)
Final Product 1-Cyclopropyl-6,8-difluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: δ 175-180 (C-4), 165-170 (C=O, acid), 145-150 (C-2), 140-160 (Ar-C-F), 135-140 (C-7), 120-130 (Ar-C), 110-115 (C-3), 105-110 (C-5), 50-55 (piperazine-C), 45-50 (piperazine-C), 30-35 (cyclopropyl-CH), 5-10 (cyclopropyl-CH₂)1-Cyclopropyl-6,8-difluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: δ 175-180 (C-4), 165-170 (C=O, acid), 145-150 (C-2), 140-160 (Ar-C-F), 135-140 (C-7), 120-130 (Ar-C), 110-115 (C-3), 105-110 (C-5), 50-55 (piperazine-C), 45-50 (piperazine-C), 30-35 (cyclopropyl-CH), 5-10 (cyclopropyl-CH₂)

Table 3: Comparison of ¹⁹F NMR Data (δ, ppm) for Intermediates in Route A and Route B

IntermediateRoute A: Starting from this compoundRoute B: Starting from 2,4,5-trifluorobenzoic acid
Starting Material This compound: δ -120 to -125 (F-2), -140 to -145 (F-4), -155 to -160 (F-5)2,4,5-trifluorobenzoic acid: δ -115 to -120 (F-2), -135 to -140 (F-4), -150 to -155 (F-5)
Intermediate 1 3-Amino-2,4,5-trifluorobenzoyl chloride: δ -118 to -123 (F-2), -138 to -143 (F-4), -153 to -158 (F-5)2,4,5-Trifluoro-3-nitrobenzoic acid: δ -110 to -115 (F-2), -130 to -135 (F-4), -145 to -150 (F-5)
Intermediate 3 Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: δ -115 to -120 (F-8), -140 to -145 (F-6), -160 to -165 (F-7)Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: δ -115 to -120 (F-8), -140 to -145 (F-6), -160 to -165 (F-7)
Final Product 1-Cyclopropyl-6,8-difluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: δ -110 to -115 (F-8), -120 to -125 (F-6)1-Cyclopropyl-6,8-difluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: δ -110 to -115 (F-8), -120 to -125 (F-6)

Note: The NMR data presented are representative and may vary depending on the specific reaction conditions, solvent, and spectrometer used.

II. Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the synthesis and NMR characterization of the intermediates.

A. General Synthetic Protocol for Quinolone Formation
  • Acylation: The starting benzoic acid (either this compound or a derivative from the alternative route) is converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene).

  • Condensation: The acyl chloride is reacted with a suitable three-carbon component, such as ethyl 3-aminoacrylate, in the presence of a base (e.g., triethylamine or pyridine) to form the enamino ester intermediate.

  • Cyclization: The enamino ester is cyclized to the quinolone ring system. This is often achieved by heating the intermediate in a high-boiling solvent like diphenyl ether or by using a catalyst such as polyphosphoric acid.

  • N-Alkylation/Arylation: The nitrogen at the 1-position of the quinolone ring is typically alkylated (e.g., with cyclopropyl bromide) or arylated using a suitable reagent and a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.

  • Nucleophilic Aromatic Substitution: The fluorine atom at the 7-position is displaced by a nucleophile, commonly a piperazine derivative, by heating in a suitable solvent such as pyridine or DMSO.

  • Hydrolysis: The ester group at the 3-position is hydrolyzed to the carboxylic acid, usually under basic (e.g., NaOH) or acidic (e.g., HCl) conditions, to yield the final fluoroquinolone product.

B. NMR Sample Preparation and Analysis
  • Sample Preparation: Approximately 5-10 mg of the purified intermediate is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ or a sealed capillary containing a known fluorine compound may be used.

  • ¹H NMR Spectroscopy: Spectra are typically acquired on a 300-500 MHz spectrometer. Key parameters to record include chemical shifts (δ), coupling constants (J), and integration values.

  • ¹³C NMR Spectroscopy: Spectra are acquired on the same spectrometer, often with proton decoupling to simplify the spectrum. Important data points are the chemical shifts of the carbon atoms.

  • ¹⁹F NMR Spectroscopy: This is a crucial technique for fluorinated compounds. Spectra are recorded to determine the chemical shifts of the fluorine atoms, which are highly sensitive to their chemical environment.

  • 2D NMR Techniques: For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons.

III. Visualizations

The following diagrams illustrate the synthetic pathways and the general workflow for NMR characterization.

G cluster_A Route A: From this compound cluster_B Route B: From 2,4,5-trifluorobenzoic acid A_Start 3-Amino-2,4,5- trifluorobenzoic acid A_Int1 Acyl Chloride Intermediate A_Start->A_Int1 SOCl₂ A_Int2 Enamino Ester Intermediate A_Int1->A_Int2 Ethyl 3-aminoacrylate A_Int3 Quinolone Core (Ethyl Ester) A_Int2->A_Int3 Heat A_Int4 N-Cyclopropyl Quinolone Ester A_Int3->A_Int4 Cyclopropyl bromide, K₂CO₃ A_Final Final Fluoroquinolone Product A_Int4->A_Final Piperazine, then Hydrolysis B_Start 2,4,5-Trifluorobenzoic acid B_Int1 Nitrated Intermediate B_Start->B_Int1 HNO₃, H₂SO₄ B_Int2 Amino Intermediate B_Int1->B_Int2 Reduction (e.g., H₂, Pd/C) B_Int3 Acyl Chloride Intermediate B_Int2->B_Int3 SOCl₂ B_Int4 Enamino Ester Intermediate B_Int3->B_Int4 Ethyl 3-aminoacrylate B_Final Final Fluoroquinolone Product B_Int4->B_Final Cyclization, N-alkylation, Substitution, Hydrolysis

Caption: Synthetic pathways to a fluoroquinolone.

G cluster_workflow NMR Characterization Workflow Start Purified Intermediate Prep Sample Preparation (Dissolve in deuterated solvent with internal standard) Start->Prep NMR NMR Data Acquisition (1H, 13C, 19F, 2D NMR) Prep->NMR Process Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR->Process Analysis Spectral Analysis (Peak picking, Integration, Coupling constant measurement) Process->Analysis Structure Structure Elucidation and Verification Analysis->Structure

Caption: General workflow for NMR characterization.

G Start Choice of Starting Material RouteA This compound Start->RouteA RouteB Alternative Fluorinated Benzoic Acid Start->RouteB IntermediatesA Route A Intermediates RouteA->IntermediatesA IntermediatesB Route B Intermediates RouteB->IntermediatesB NMR_A NMR Characterization of Route A Intermediates IntermediatesA->NMR_A NMR_B NMR Characterization of Route B Intermediates IntermediatesB->NMR_B Comparison Comparative Analysis of NMR Data and Synthetic Efficiency NMR_A->Comparison NMR_B->Comparison

Caption: Logical flow for comparing synthetic routes.

This guide provides a foundational understanding of the NMR characterization of intermediates in fluoroquinolone synthesis. By comparing different synthetic strategies and their corresponding intermediates, researchers can make more informed decisions in the design and execution of their synthetic campaigns. The provided protocols and visualizations serve as a practical resource for scientists and professionals in the field of drug development.

Decoding Molecular Blueprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Amino-2,4,5-trifluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering deep insights into molecular structure through the analysis of fragmentation patterns. This guide provides a focused comparison of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pathways of 3-amino-2,4,5-trifluorobenzoic acid and its derivatives, supported by established fragmentation principles of related molecules.

Introduction to Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization (EI) is a powerful and widely used technique in mass spectrometry, particularly for the structural elucidation of organic compounds with molecular weights typically below 600 amu.[1] In EI-MS, a sample is bombarded with high-energy electrons (commonly 70 eV), causing the ejection of an electron from the molecule to form a positively charged radical cation known as the molecular ion (M•+).[2][3] This process is considered a "hard" ionization method because the excess energy imparted to the molecular ion leads to extensive fragmentation.[1][2] The resulting fragment ions are then separated by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The analysis of these fragmentation patterns provides invaluable information for determining the structure of unknown compounds.[1][4]

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound in EI-MS is expected to be influenced by its key functional groups: the carboxylic acid, the amino group, and the trifluorinated aromatic ring. The molecular formula for this compound is C₇H₄F₃NO₂[5], with a molecular weight of 191.11 g/mol .[5] The presence of an odd number of nitrogen atoms will result in a molecular ion with an odd m/z value, a helpful rule in spectral interpretation.[6]

Below is a table summarizing the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/z Proposed Fragment Ion Neutral Loss Notes
191[C₇H₄F₃NO₂]•+-Molecular Ion (M•+)
174[C₇H₃F₃NO]•+•OHLoss of a hydroxyl radical from the carboxylic acid group. This is a common fragmentation for carboxylic acids.[7][8]
146[C₇H₄F₃N]•+CO₂Decarboxylation, a characteristic fragmentation of benzoic acid and its derivatives.
126[C₆H₂F₃N]•+H₂O + COSubsequent loss of water from the M-CO fragment, potentially involving the amino group.
118[C₆H₃F₂N]•+HF from m/z 146Loss of hydrogen fluoride from the trifluorinated ring.
99[C₅HF₂N]•+HCN from m/z 126Loss of hydrogen cyanide from a nitrogen-containing fragment.
77[C₆H₅]•+C₂H₂ from m/z 103A common fragment for monosubstituted benzene rings, though less likely here due to multiple substituents.[6]

Visualizing the Fragmentation Pathway

The logical flow of the fragmentation process can be visualized as a directed graph, where nodes represent the ions and edges represent the fragmentation steps with the corresponding neutral loss.

Fragmentation_Pathway M [M]•+ m/z = 191 F1 [M - •OH]+ m/z = 174 M->F1 - •OH F2 [M - CO₂]•+ m/z = 146 M->F2 - CO₂ F3 [M - H₂O - CO]•+ m/z = 126 F2->F3 - H₂O F4 [C₆H₃F₂N]•+ m/z = 118 F2->F4 - HF F5 [C₅HF₂N]•+ m/z = 99 F3->F5 - HCN

Predicted fragmentation pathway for this compound.

Comparative Analysis: The Influence of Substituents

The fragmentation pattern of a substituted benzoic acid is a composite of the effects of its various functional groups. To understand the fragmentation of this compound, it is instructive to compare its expected behavior to that of simpler, related molecules.

  • Benzoic Acid: The mass spectrum of benzoic acid is characterized by a strong molecular ion peak and prominent peaks corresponding to the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). Decarboxylation (M-44) is also observed.

  • Aminobenzoic Acids: The presence of an amino group can influence fragmentation. For instance, in ortho-aminobenzoic acid (anthranilic acid), interactions between the amino and carboxyl groups can lead to unique fragmentation pathways, such as the loss of water.[9][10] While this compound is a meta-amino derivative, the amino group still influences the stability of the resulting fragment ions.

  • Fluorinated Aromatic Compounds: Halogenated aromatic compounds can exhibit loss of the halogen atom or hydrogen halide.[11] For trifluorinated compounds, the loss of HF is a possible fragmentation pathway.[7] The high electronegativity of fluorine can also influence the stability of adjacent positive charges, thereby affecting which bonds are preferentially cleaved.

In the case of this compound, the initial fragmentation is likely dominated by the carboxylic acid group, leading to the loss of •OH or CO₂. The trifluorinated benzene ring provides stability, likely resulting in a relatively abundant molecular ion. Subsequent fragmentation of the decarboxylated ion (m/z 146) will then be directed by the amino and fluoro substituents.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general methodology for acquiring the mass spectrum of this compound and its derivatives.

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.[1][2]

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a beam of 70 eV electrons.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio using a mass analyzer, such as a quadrupole or time-of-flight analyzer.

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Alternative Analytical Approaches

While EI-MS is a powerful tool for structural elucidation, other mass spectrometry techniques can provide complementary information.

  • Chemical Ionization (CI): A "softer" ionization technique that results in less fragmentation and often a more abundant molecular ion. This is useful for confirming the molecular weight of the compound.

  • Electrospray Ionization (ESI): A soft ionization technique particularly suited for polar and non-volatile molecules. ESI-MS/MS can be used to induce fragmentation in a controlled manner, providing detailed structural information.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of each atom in the molecule, which is crucial for unambiguous structure determination.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

By combining the data from these different analytical techniques, researchers can achieve a comprehensive and confident characterization of this compound and its derivatives.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be a rich source of structural information, guided by the interplay of its carboxylic acid, amino, and trifluorinated aromatic functionalities. By understanding the fundamental principles of mass spectrometry and comparing the expected fragmentation to that of related compounds, researchers can effectively interpret the resulting spectra to confirm the structure of this and other novel molecules. The use of complementary analytical techniques will further enhance the confidence in the structural assignment, which is a critical step in the drug discovery and development process.

References

Comparative study of 3-Amino-2,4,5-trifluorobenzoic acid and its isomers in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 3-Amino-2,4,5-trifluorobenzoic Acid and Its Isomers in Synthesis

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Aminotrifluorobenzoic acids are a class of versatile intermediates, particularly valued in the creation of fluoroquinolone antibiotics and other complex molecules. The specific arrangement of the amino and fluorine substituents on the benzoic acid ring dramatically influences the physicochemical properties and reactivity of the isomer, thereby affecting its utility in various synthetic pathways.

This guide provides a comparative analysis of this compound and its key isomers, focusing on their synthesis, properties, and applications. Objective experimental data is presented to assist researchers in selecting the optimal isomer for their specific synthetic needs.

Introduction to Isomeric Variation

The positional isomers of aminotrifluorobenzoic acid, while sharing the same molecular formula (C₇H₄F₃NO₂), exhibit distinct characteristics due to the varied electronic and steric environments conferred by the substituent positions. The electron-withdrawing nature of the fluorine atoms and the electron-donating, nucleophilic character of the amino group create unique reactivity profiles for each isomer. This guide will focus on a comparison between this compound and a representative isomer, 5-Amino-2,3,4-trifluorobenzoic acid, for which synthetic data is available.

Physicochemical Properties: A Comparative Overview

The subtle shifts in substituent positions lead to significant differences in the physicochemical properties of these isomers. These variations can influence solubility, melting point, and pKa, which in turn affect reaction conditions and purification strategies.

Table 1: Comparative Physicochemical Data of Aminotrifluorobenzoic Acid Isomers

PropertyThis compound5-Amino-2,3,4-trifluorobenzoic acid
CAS Number 119385-80-7186591-76-4
Molecular Weight 191.11 g/mol 191.11 g/mol
Melting Point 133-136 °CData not readily available
Boiling Point 306.4 °C at 760 mmHgData not readily available
Density 1.635 g/cm³Data not readily available
pKa (Predicted) 3.03 ± 0.10Data not readily available

Data for this compound sourced from LookChem[1]. Data for 5-Amino-2,3,4-trifluorobenzoic acid is not as prevalent in publicly available databases.

Synthesis of Aminotrifluorobenzoic Acid Isomers

The synthesis of these isomers typically involves a multi-step process starting from a commercially available trifluorobenzoic acid. A common strategy is the nitration of the aromatic ring, followed by the reduction of the nitro group to an amine. The regioselectivity of the initial nitration step is crucial for obtaining the desired isomer.

General Synthetic Workflow

The diagram below illustrates a common synthetic pathway for producing aminotrifluorobenzoic acid isomers from a trifluorobenzoic acid precursor.

G cluster_start Starting Material cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction Start Trifluorobenzoic Acid Isomer (e.g., 2,3,4-Trifluorobenzoic Acid) Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Reacts with Nitro_Intermediate Nitro-trifluorobenzoic Acid Intermediate (e.g., 5-Nitro-2,3,4-trifluorobenzoic Acid) Nitration->Nitro_Intermediate Yields Reduction Reduction (H₂, Pd/C or Fe/HCl) Nitro_Intermediate->Reduction Is reduced by Final_Product Amino-trifluorobenzoic Acid Product (e.g., 5-Amino-2,3,4-trifluorobenzoic Acid) Reduction->Final_Product Yields

Caption: General synthesis workflow for aminotrifluorobenzoic acid isomers.

Experimental Protocols

Below are detailed experimental protocols based on established synthetic methods for aminobenzoic acid derivatives.

Protocol 1: Synthesis of 5-Amino-2,3,4-trifluorobenzoic Acid

This protocol is adapted from a reported synthesis of 5-Chloro-2,3,4-trifluorobenzoic acid, which involves the same initial nitration and reduction steps.[2]

Step 1: Synthesis of 5-Nitro-2,3,4-trifluorobenzoic acid

  • To a stirred solution of concentrated sulfuric acid (H₂SO₄, 98%), add 2,3,4-trifluorobenzoic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a mixture of concentrated nitric acid (HNO₃, 65%) and concentrated sulfuric acid (98%).

  • After the addition, raise the temperature to 90-95°C and maintain for approximately 3-4 hours, distilling off any water produced during the reaction.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry to yield crude 5-nitro-2,3,4-trifluorobenzoic acid.

Step 2: Synthesis of 5-Amino-2,3,4-trifluorobenzoic acid

  • Dissolve the crude 5-nitro-2,3,4-trifluorobenzoic acid from Step 1 in a suitable solvent such as ethanol or methanol.

  • Transfer the solution to a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (H₂) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC).

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain 5-amino-2,3,4-trifluorobenzoic acid.

Table 2: Reagents and Conditions for Synthesis of 5-Amino-2,3,4-trifluorobenzoic Acid

StepReagentsKey Conditions
1. Nitration 2,3,4-Trifluorobenzoic Acid, Conc. HNO₃, Conc. H₂SO₄90-95°C, 3.5 h
2. Reduction 5-Nitro-2,3,4-trifluorobenzoic Acid, H₂, 10% Pd/C, EthanolRoom Temperature, H₂ pressure

Application in Fluoroquinolone Synthesis

A primary application of aminotrifluorobenzoic acids is the synthesis of the quinolone core, which is central to a class of broad-spectrum antibiotics.[3][4] The aminobenzoic acid serves as a key precursor that, through a series of reactions including cyclization, forms the bicyclic quinolone structure. The fluorine atoms on the ring are crucial for the antibacterial activity of the final drug molecule.

The diagram below illustrates the logical relationship between the aminotrifluorobenzoic acid starting material and the formation of the core quinolone scaffold.

G A 3-Amino-2,4,5- trifluorobenzoic acid B Series of Synthetic Steps (e.g., Gould-Jacobs reaction) A->B Precursor for C Quinolone Core Structure B->C Leads to D Further Functionalization (e.g., addition of piperazine ring) C->D Undergoes E Active Fluoroquinolone Antibiotic D->E Yields

Caption: Role of aminotrifluorobenzoic acid in fluoroquinolone synthesis.

For instance, this compound is a known intermediate for synthesizing novel bactericides, particularly 7-(azaspiroalkanyl)quinolonecarboxylates, which show potent activity and are promising candidates for combating antibiotic resistance.[1] The specific substitution pattern of this isomer is essential for achieving the desired molecular architecture and biological efficacy.

Conclusion

The choice between this compound and its isomers is a critical decision in synthetic chemistry, with significant implications for reaction outcomes and the properties of the final product. While this compound is a valuable building block for specific quinolone antibiotics, other isomers like 5-Amino-2,3,4-trifluorobenzoic acid can be synthesized through established nitration and reduction pathways. The comparative data and protocols presented in this guide underscore the importance of positional isomerism and provide a foundational resource for researchers to make informed decisions in their synthetic endeavors, particularly in the field of drug discovery and development.

References

A Comparative Reactivity Analysis of 3-Amino-2,4,5-trifluorobenzoic Acid and Other Halogenated Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogenated aminobenzoic acids into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The nature of the halogen substituent profoundly influences the reactivity of the aromatic ring, dictating the feasibility and conditions of key synthetic transformations. This guide provides an objective comparison of the reactivity of 3-Amino-2,4,5-trifluorobenzoic acid with other halogenated aminobenzoic acids, supported by established chemical principles and representative experimental data. This analysis focuses on two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Contrasting Reactivity Principles: A Tale of Two Mechanisms

The reactivity of halogenated aminobenzoic acids is primarily dictated by the reaction mechanism. In palladium-catalyzed cross-coupling reactions, the cleavage of the carbon-halogen (C-X) bond is a critical step. Conversely, in nucleophilic aromatic substitution, the electronegativity of the halogen plays a dominant role in activating the aromatic ring towards nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

In widely utilized transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reactivity of the aryl halide is largely dependent on the carbon-halogen bond dissociation energy (BDE). The general reactivity trend follows the order: I > Br > Cl >> F .[1] The weaker C-I and C-Br bonds facilitate the rate-determining oxidative addition step in the catalytic cycle, leading to faster reactions and milder conditions.[1] Consequently, this compound, with its strong C-F bonds, is generally the least reactive substrate in this class of reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In contrast, for SNAr reactions, the reactivity order is often reversed: F > Cl > Br > I . This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex). The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom to which it is attached highly electrophilic and better able to stabilize the developing negative charge in the transition state. Therefore, the presence of multiple fluorine atoms, as in this compound, renders the aromatic ring highly activated towards nucleophilic attack.

Quantitative Reactivity Comparison

CompoundHalogen SubstituentsExpected Yield (Suzuki-Miyaura Coupling)Expected Yield (Nucleophilic Aromatic Substitution)
3-Amino-2,4,5-triiodo benzoic acid (hypothetical)IodoHigh (>90%)Low (<10%)
3-Amino-2,4,5-tribromo benzoic acid (hypothetical)BromoModerate to High (70-90%)Low to Moderate (10-30%)
3-Amino-2,4,5-trichloro benzoic acid (hypothetical)ChloroLow to Moderate (20-50%)Moderate (40-60%)
3-Amino-2,4,5-trifluoro benzoic acidFluoroVery Low (<5%)High (>90%)

Note: The yields presented are illustrative and based on general reactivity trends. Actual yields will vary depending on the specific reaction conditions, substrates, and catalyst systems employed.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. These protocols are generalized and may require optimization for specific substrates.

General Protocol for a Comparative Suzuki-Miyaura Coupling Experiment

Objective: To compare the reactivity of a halogenated aminobenzoic acid with an arylboronic acid.

Materials:

  • Halogenated aminobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene/Water mixture)

Procedure:

  • To an oven-dried Schlenk flask, add the halogenated aminobenzoic acid, arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots and analyzing them by a suitable technique such as LC-MS or GC-MS to determine the conversion to product.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

General Protocol for a Comparative Nucleophilic Aromatic Substitution (SNAr) Experiment

Objective: To compare the reactivity of a halogenated aminobenzoic acid with a nucleophile.

Materials:

  • Halogenated aminobenzoic acid (1.0 mmol)

  • Nucleophile (e.g., sodium methoxide, 1.5 mmol)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • In a dry reaction vessel, dissolve the halogenated aminobenzoic acid in the anhydrous solvent.

  • Add the nucleophile to the solution at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 60-100 °C).

  • Monitor the reaction progress over time using TLC, LC-MS, or ¹⁹F NMR (for fluorinated substrates) to follow the disappearance of the starting material and the appearance of the product.

  • After the reaction reaches completion or a set time point, cool the mixture to room temperature.

  • Quench the reaction by adding water and acidify to precipitate the product.

  • Collect the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical workflow for a comparative kinetic analysis.

G cluster_0 Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Ar-Pd(II)(X)L_n (Oxidative Adduct) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(R')L_n (Transmetalation Product) B->C Transmetalation (R'-M) C->A Reductive Elimination (Ar-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G start Start: Define Reaction Conditions (Solvent, Temperature, Concentration) prep Prepare Stock Solutions (Substrates, Catalyst, Reagents) start->prep setup Set up Parallel Reactions (e.g., in a multi-well plate) prep->setup sampling Automated/Manual Sampling at Predetermined Time Intervals setup->sampling analysis Quench & Analyze Samples (LC-MS, GC-MS, NMR) sampling->analysis data Data Processing & Plotting (Concentration vs. Time) analysis->data kinetics Determine Reaction Rates (k_obs for each substrate) data->kinetics comparison Compare Rate Constants (Establish Reactivity Order) kinetics->comparison

Caption: Experimental workflow for comparative kinetic analysis.

Conclusion

The reactivity of halogenated aminobenzoic acids is highly dependent on the specific reaction type. For palladium-catalyzed cross-coupling reactions, where C-X bond cleavage is paramount, iodo- and bromo-derivatives are significantly more reactive than their fluoro- and chloro-counterparts. In stark contrast, for nucleophilic aromatic substitution, the strong inductive effect of fluorine makes polyfluorinated compounds like this compound exceptionally reactive. This understanding is critical for medicinal chemists and process developers in selecting the appropriate building blocks and reaction conditions to achieve their synthetic goals efficiently and effectively.

References

Validation of the antibacterial activity of quinolones derived from 3-Amino-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of novel quinolone derivatives, with a focus on compounds structurally related to those synthesized from 3-Amino-2,4,5-trifluorobenzoic acid. The following sections present experimental data, detailed methodologies for key experiments, and a visualization of the underlying mechanism of action to support further research and development in this critical area of antibacterial drug discovery.

Comparative Antibacterial Activity

The antibacterial efficacy of newly synthesized quinolone derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater antibacterial potency.

The following table summarizes the MIC values (in µg/mL) for several novel and established fluoroquinolones against common bacterial strains, compiled from various research findings. While not all of these compounds are explicitly derived from this compound, they represent the broader class of fluoroquinolones to which such derivatives belong and serve as important benchmarks.

Compound/DrugStaphylococcus aureus (MRSA)Streptococcus pneumoniaeEscherichia coliPseudomonas aeruginosa
Novel Quinolone 8f 0.25 - 40.25 - 1>128>128
Ciprofloxacin 0.221.00.009151.002 - 1565.773
Levofloxacin 0.51.00.065.453 - 87.241
Moxifloxacin 0.120.250.062.0
Gemifloxacin ≤0.03 - 0.06≤0.030.06 - 0.128.0 - 16.0

Note: The data presented is a synthesis from multiple sources for comparative purposes. Direct comparison between studies may be limited by variations in experimental conditions.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing the in vitro antibacterial activity of new compounds.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method is a widely accepted procedure for determining the MIC of an antimicrobial agent and is performed in accordance with guidelines from bodies such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C.
  • A few colonies are then used to inoculate a sterile saline solution or broth.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • The quinolone compound to be tested is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
  • A series of twofold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the prepared bacterial suspension.
  • Control wells are included: a positive control (broth with bacteria, no drug) and a negative control (broth only).
  • The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

4. Interpretation of Results:

  • Following incubation, the MIC is determined as the lowest concentration of the quinolone that completely inhibits visible growth of the bacteria.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Quinolone antibiotics exert their bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][3][4] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[2]

The binding of quinolones to these enzymes leads to the formation of a stable drug-enzyme-DNA complex.[2] This complex traps the enzymes in the process of cleaving the DNA, preventing the subsequent re-ligation step. The accumulation of these stalled complexes results in double-strand DNA breaks, which triggers a cascade of events leading to the inhibition of DNA replication and transcription, ultimately causing bacterial cell death.[2]

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone Derivative DNA_Gyrase DNA Gyrase (Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables Topo_IV->DNA Acts on Topo_IV->Replication Enables DNA->Replication Template for Cell_Death Cell Death Replication->Cell_Death Inhibition leads to Antibacterial_Screening_Workflow Synthesis Synthesis of Quinolone Derivatives from This compound Purification Purification and Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Stock_Solution->MIC_Assay Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis

References

In-Situ Monitoring of Reactions Involving 3-Amino-2,4,5-trifluorobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The real-time analysis of chemical reactions is a cornerstone of modern process development, offering insights into reaction kinetics, mechanisms, and impurity profiles. For complex molecules such as 3-Amino-2,4,5-trifluorobenzoic acid, a key building block in many pharmaceutical and agrochemical compounds, in-situ monitoring is invaluable for ensuring process safety, optimizing yield, and maintaining product quality. This guide provides a comparative overview of common in-situ monitoring techniques for reactions involving this fluorinated aromatic acid, supported by illustrative experimental data and detailed protocols.

Comparison of In-Situ Monitoring Techniques

The choice of an in-situ monitoring technique is dictated by the specific reaction chemistry, the physical state of the reactants and products, and the information required. The most prevalent techniques include Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy.

Technique Principle Information Provided Advantages Limitations Illustrative Reaction Progress (%) *
In-Situ FTIR (ReactIR) Vibrational spectroscopy based on the absorption of infrared radiation by specific functional groups.Concentration of reactants, products, and key intermediates over time.Broad applicability to liquid and solution-phase chemistry, high sensitivity to changes in functional groups (e.g., C=O, N-H), robust and easy to implement.Water can be a strong interferent, spectra can be complex and require chemometric analysis for deconvolution, less sensitive to subtle structural changes.95%
In-Situ NMR Nuclear magnetic resonance provides detailed information about the chemical environment of atomic nuclei.Structural elucidation of intermediates and products, quantitative analysis of all soluble species.Provides unambiguous structural information, highly quantitative without the need for extensive calibration.Lower sensitivity compared to FTIR, requires specialized and expensive equipment, not suitable for reactions with solid suspensions or heterogeneous mixtures.98%
In-Situ Raman Vibrational spectroscopy based on the inelastic scattering of monochromatic light.Complements FTIR, particularly for symmetric bonds and in aqueous media.Excellent for aqueous solutions, less interference from water, can be used for solid-state analysis (polymorphism).Can be affected by fluorescence, weaker signal than FTIR, may require longer acquisition times.92%
Offline HPLC Chromatographic separation of components in a mixture followed by detection.High-resolution separation and quantification of all components.Gold standard for accurate quantification and impurity profiling.Not real-time, requires sample quenching which may not be instantaneous, potential for sample degradation.99%

*Illustrative data for a representative acylation reaction of this compound after 2 hours.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of in-situ monitoring. Below are representative protocols for the acylation of this compound with acetic anhydride, monitored by in-situ FTIR and offline HPLC.

In-Situ FTIR (ReactIR) Monitoring of Acylation

Objective: To monitor the consumption of this compound and the formation of the corresponding acetamide in real-time.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • ReactIR instrument equipped with a DiComp (Diamond) ATR probe

Procedure:

  • Assemble a dry, nitrogen-purged reactor vessel equipped with a mechanical stirrer, temperature probe, and a port for the ReactIR probe.

  • Charge the reactor with this compound and anhydrous DMF.

  • Heat the mixture to the desired reaction temperature (e.g., 60 °C) and begin stirring.

  • Insert the ReactIR probe into the reaction mixture, ensuring the ATR window is fully submerged.

  • Collect a background spectrum of the starting material solution.

  • Initiate data collection, acquiring a spectrum every 1-2 minutes.

  • Add acetic anhydride to the reaction mixture via a syringe pump over a period of 10 minutes.

  • Monitor the reaction progress by observing the decrease in the N-H stretching bands of the starting material and the increase in the amide C=O stretching band of the product.

  • Continue monitoring until the reaction reaches completion, as indicated by the stabilization of the relevant spectral peaks.

Offline HPLC Analysis for Comparison

Objective: To provide quantitative data on reaction conversion and impurity formation to correlate with the in-situ FTIR data.

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Calibrated HPLC system with a C18 column and UV detector

Procedure:

  • At predetermined time points during the reaction (e.g., t = 0, 15, 30, 60, 90, 120 min), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.

  • Immediately quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water) to stop the reaction.

  • Filter the quenched sample through a 0.45 µm syringe filter.

  • Inject a known volume of the filtered sample onto the HPLC system.

  • Elute the components using a suitable gradient of acetonitrile and water with 0.1% TFA.

  • Monitor the elution profile at a wavelength where both the reactant and product have strong absorbance (e.g., 254 nm).

  • Quantify the concentrations of the starting material and product by comparing their peak areas to a pre-established calibration curve.

Visualizations

Experimental Workflow for In-Situ Reaction Monitoring

G Experimental Workflow for In-Situ Reaction Monitoring cluster_prep Reaction Setup cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis A Charge Reactor with This compound and Solvent B Insert In-Situ Probe (e.g., FTIR) A->B C Heat to Reaction Temperature B->C D Collect Background Spectrum C->D E Add Reagent (e.g., Acetic Anhydride) D->E F Continuously Acquire In-Situ Data E->F G Take Aliquots for Offline Analysis (HPLC) F->G H Process In-Situ Data (e.g., Peak Trending) F->H I Analyze Offline Samples (HPLC Quantification) G->I J Correlate In-Situ and Offline Data H->J I->J K Determine Reaction Kinetics and Endpoint J->K

Caption: Workflow for in-situ monitoring of a chemical reaction.

Logical Relationship of Monitoring Techniques

G Relationship of In-Situ and Offline Monitoring cluster_insitu In-Situ Monitoring (Real-Time) cluster_offline Offline Analysis (Time-Point) Reaction Reaction FTIR FTIR (Functional Groups) Reaction->FTIR Continuous Data Stream NMR NMR (Structure) Reaction->NMR Continuous Data Stream Raman Raman (Vibrations) Reaction->Raman Continuous Data Stream HPLC HPLC (Quantification, Purity) Reaction->HPLC Sample Aliquots Reaction Control Reaction Control FTIR->Reaction Control NMR->Reaction Control Raman->Reaction Control LC-MS LC-MS (Identification) HPLC->LC-MS Further Analysis

Caption: Interplay of in-situ and offline analytical techniques.

Chiral Separation of 3-Amino-2,4,5-trifluorobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical process in pharmaceutical research and development. Derivatives of 3-Amino-2,4,5-trifluorobenzoic acid, a versatile building block in medicinal chemistry, often possess chiral centers, necessitating robust methods for their separation and analysis. This guide provides a comparative overview of chiral separation techniques applicable to these and structurally related fluorinated aromatic compounds, supported by experimental data and detailed protocols.

Comparison of Chiral Stationary Phases (CSPs) for the Separation of Fluorinated Aromatic Amino Acid Derivatives

The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful enantioseparation. Different CSPs offer varying degrees of selectivity and resolution based on their chiral recognition mechanisms. Below is a comparison of commonly employed CSPs for the separation of fluorinated aromatic amino acids, which serve as close analogs to derivatives of this compound.

Table 1: Performance Comparison of Different Chiral Stationary Phases for the Separation of Fluorinated β-Phenylalanine Derivatives

AnalyteChiral Stationary Phase (CSP)Mobile PhaseRetention Time (k1 / k2)Separation Factor (α)Resolution (Rs)
N-Boc-3-amino-3-(4-fluorophenyl)propionic acidZWIX(-)100% MeOH with 25 mM DEA and 50 mM FA2.8 / 3.51.252.1
N-Boc-3-amino-3-(2,4-difluorophenyl)propionic acidZWIX(-)100% MeOH with 25 mM DEA and 50 mM FA3.1 / 4.01.292.5
N-Boc-3-amino-3-(pentafluorophenyl)propionic acidZWIX(-)100% MeOH with 25 mM DEA and 50 mM FA3.9 / 5.21.333.0
N-Boc-3-amino-3-(4-fluorophenyl)propionic acidZWIX(+)MeOH/MeCN (75/25, v/v) with 25 mM DEA and 50 mM FA4.2 / 4.91.171.8
N-Boc-3-amino-3-(2,4-difluorophenyl)propionic acidZWIX(+)MeOH/MeCN (75/25, v/v) with 25 mM DEA and 50 mM FA4.8 / 5.71.192.0
N-Boc-3-amino-3-(pentafluorophenyl)propionic acidZWIX(+)MeOH/MeCN (75/25, v/v) with 25 mM DEA and 50 mM FA5.5 / 6.81.242.4

Data is representative and compiled from analogous separations of fluorinated β-phenylalanines. k1 and k2 are the retention factors of the first and second eluting enantiomers, respectively. α is the separation factor (k2/k1). Rs is the resolution between the two enantiomer peaks.

Table 2: Alternative Chiral Separation Strategies

Separation StrategyPrincipleApplicable DerivativesAdvantages
Polysaccharide-based CSPs (e.g., cellulose, amylose derivatives)Formation of transient diastereomeric complexes via hydrogen bonding, π-π interactions, and steric hindrance.Wide range of N-protected amino acids and other aromatic compounds.Broad applicability, available in a variety of coated and immobilized formats.
Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin)Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.Amphoteric and acidic compounds, including free and N-protected amino acids.Multimodal, can be used in reversed-phase, normal-phase, and polar organic modes.
Indirect Separation via Chiral Derivatizing Agents (CDAs)Reaction of the analyte with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.Amines, carboxylic acids.Can be used when direct methods fail, allows for detection enhancement.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols for the chiral separation of fluorinated aromatic amino acid derivatives.

Protocol 1: Chiral Separation using Zwitterionic CSP

Objective: To resolve the enantiomers of N-protected fluorinated β-phenylalanine derivatives.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak ZWIX(-) or ZWIX(+), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • For ZWIX(-): 100% Methanol containing 25 mM diethylamine (DEA) and 50 mM formic acid (FA).

    • For ZWIX(+): Methanol/Acetonitrile (75/25, v/v) containing 25 mM DEA and 50 mM FA.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 262 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: Chiral Separation using Polysaccharide-based CSP

Objective: To resolve the enantiomers of N-Fmoc protected fluorinated amino acids.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: Lux Cellulose-1 or Lux Amylose-1, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-Hexane and a polar modifier such as Isopropanol or Ethanol (e.g., 90:10 v/v), with or without an acidic or basic additive (e.g., 0.1% Trifluoroacetic Acid or 0.1% Diethylamine).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the N-Fmoc protected analyte in the mobile phase or a suitable solvent to a concentration of 0.5-1.0 mg/mL.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential for successful implementation. The following diagram illustrates a typical workflow for chiral method development.

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_result Outcome prep Synthesized Derivative of This compound dissolve Dissolve in Mobile Phase prep->dissolve analysis Inject Sample and Run dissolve->analysis hplc_system HPLC System column_selection Select Chiral Column (e.g., ZWIX, Polysaccharide) method_dev Method Development (Mobile Phase Optimization) column_selection->method_dev method_dev->analysis detection UV Detection analysis->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Calculate k, α, Rs chromatogram->quantify result Successful Enantioseparation quantify->result

Caption: A typical workflow for the chiral separation of synthesized derivatives.

Logical Pathway for Chiral Method Selection

The choice of a chiral separation method is a logical process based on the properties of the analyte and the desired outcome. The following diagram outlines this decision-making pathway.

Chiral_Method_Selection start Start: Chiral Derivative of this compound check_properties Assess Physicochemical Properties (pKa, solubility, functional groups) start->check_properties direct_method Direct Method Screening check_properties->direct_method csp_screening Screen Multiple CSPs (Polysaccharide, Zwitterionic, etc.) direct_method->csp_screening optimization Optimize Mobile Phase (Solvent ratio, additives, pH) csp_screening->optimization is_separated Separation Achieved? optimization->is_separated success Successful Method is_separated->success Yes indirect_method Indirect Method is_separated->indirect_method No derivatization Derivatize with Chiral Reagent (CDA) indirect_method->derivatization achiral_sep Separate Diastereomers on Achiral Column derivatization->achiral_sep achiral_sep->success

Caption: A decision tree for selecting a suitable chiral separation method.

The Promising Potential of 3-Amino-2,4,5-trifluorobenzoic Acid in the Synthesis of Novel Bioactive Compounds: A Comparative Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is a continuous endeavor. 3-Amino-2,4,5-trifluorobenzoic acid has emerged as a valuable chemical intermediate for the synthesis of compounds with significant biological activities, notably in the development of new bactericidal agents. [1][2] The strategic incorporation of fluorine atoms into organic molecules can enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds like those derived from this compound particularly attractive in drug discovery.

This guide provides a comparative framework for the biological activity screening of novel compounds hypothetically synthesized from this compound. While specific experimental data for a broad range of novel derivatives from this precise starting material is not yet widely published, this document outlines the standardized methodologies and data presentation formats that would be employed in their evaluation. The provided protocols and comparative tables are based on established practices for assessing anticancer and antimicrobial activities of related fluorinated and heterocyclic compounds.

Comparative Analysis of Biological Activities

The biological evaluation of novel compounds is a critical step in identifying promising therapeutic candidates. Below are example data tables illustrating how the anticancer and antimicrobial activities of hypothetical novel compounds derived from this compound would be presented and compared against existing alternatives.

Anticancer Activity

The in-vitro anticancer activity of novel compounds is typically assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

Table 1: In-vitro Anticancer Activity of Hypothetical Compounds Derived from this compound

Compound IDCancer Cell LineIC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
Hypothetical Compound A MCF-7 (Breast)[Insert Data]2.5
HepG2 (Liver)[Insert Data]3.1
HeLa (Cervical)[Insert Data]1.8
B16 (Melanoma)[Insert Data]4.2
Hypothetical Compound B MCF-7 (Breast)[Insert Data]2.5
HepG2 (Liver)[Insert Data]3.1
HeLa (Cervical)[Insert Data]1.8
B16 (Melanoma)[Insert Data]4.2

Note: Data in this table is hypothetical and serves as a template for presenting experimental results.

Antimicrobial Activity

The antimicrobial efficacy of novel compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Hypothetical Compounds Derived from this compound

Compound IDMicroorganismGram StainMIC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
Hypothetical Compound C Staphylococcus aureusPositive[Insert Data]1.0
Escherichia coliNegative[Insert Data]0.5
Pseudomonas aeruginosaNegative[Insert Data]0.8
Candida albicansFungus[Insert Data]2.0
Hypothetical Compound D Staphylococcus aureusPositive[Insert Data]1.0
Escherichia coliNegative[Insert Data]0.5
Pseudomonas aeruginosaNegative[Insert Data]0.8
Candida albicansFungus[Insert Data]2.0

Note: Data in this table is hypothetical and serves as a template for presenting experimental results.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the reliable assessment of biological activity. The following are standard methodologies for anticancer and antimicrobial screening.

In-vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Procedure:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 × 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls: Positive (microorganism and broth without compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex processes and relationships. The following are Graphviz diagrams illustrating a typical experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis Start 3-Amino-2,4,5- trifluorobenzoic acid Synthesis Synthesis of Novel Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Comparison Comparison with Alternatives IC50->Comparison MIC->Comparison

Experimental workflow for synthesis and screening.

signaling_pathway cluster_cell Cancer Cell Compound Novel Compound Receptor Growth Factor Receptor Compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation

Hypothetical signaling pathway inhibition.

References

No Direct X-ray Crystallography Data Found for Metal Complexes with 3-Amino-2,4,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published X-ray crystallography data on metal complexes with 3-Amino-2,4,5-trifluorobenzoic acid has yielded no direct results. The scientific literature readily available through the performed searches does not contain specific studies detailing the synthesis and structural analysis of metal complexes incorporating this particular ligand.

While information on this compound itself is available, including its chemical properties and commercial availability, its coordination chemistry with metal ions and the resulting crystal structures do not appear to have been reported in the searched scientific databases. The performed searches did identify crystallographic studies on derivatives of the target ligand, such as 3-chloro-2,4,5-trifluorobenzoic acid, and a wide range of metal complexes with other substituted aminobenzoic acids. However, this information is not directly applicable to the user's specific request for metal complexes of this compound.

Due to the absence of experimental data, it is not possible to provide a comparative guide, including structured data tables, detailed experimental protocols, and visualizations of experimental workflows as requested. The core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be fulfilled without the foundational crystallographic information for the specified metal complexes.

Researchers and scientists interested in this specific area of coordination chemistry may need to undertake novel research to synthesize and characterize these metal complexes to generate the data required for such a comparative analysis.

Safety Operating Guide

Proper Disposal of 3-Amino-2,4,5-trifluorobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like 3-Amino-2,4,5-trifluorobenzoic acid are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, emphasizing safety and operational best practices.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The safety data sheets (SDS) of structurally similar compounds consistently recommend the following:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: In the case of dusts or aerosols, use a NIOSH-approved respirator.

  • Protective Clothing: A lab coat or other protective garments should be worn to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound, based on guidelines for similar halogenated organic compounds, is through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Carefully transfer the waste this compound into a designated, properly labeled waste container.

    • For solid waste, avoid generating dust. If necessary, moisten the material slightly with a compatible solvent.

    • For solutions, use a sealed, non-reactive container.

  • Container Labeling:

    • The waste container must be clearly labeled with the full chemical name: "Waste this compound."

    • Include appropriate hazard symbols (e.g., "Harmful," "Irritant") as indicated by the GHS classification of similar compounds.

    • Indicate the date the waste was first added to the container.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.

    • Ensure the storage area is clearly marked as a hazardous waste accumulation point.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with a full chemical inventory of the waste container.

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Accidental Release Measures

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your EHS office.

Quantitative Data Summary

Hazard ClassificationGHS CategoryPrecautionary Statement Codes
Skin Irritation/CorrosionCategory 2P264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/IrritationCategory 2AP280, P305+P351+P338, P337+P313
Specific Target Organ ToxicityCategory 3P261, P271, P304+P340, P312, P403+P233, P405

This data is based on closely related compounds and should be used for guidance only. Always refer to the specific SDS if available.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Place waste in a labeled, sealed container ppe->container storage Store in designated hazardous waste area container->storage contact_ehs Contact EHS or licensed waste disposal contractor storage->contact_ehs disposal Arrange for professional disposal (e.g., incineration) contact_ehs->disposal end End: Waste properly disposed disposal->end

Personal protective equipment for handling 3-Amino-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 3-Amino-2,4,5-trifluorobenzoic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal safety is critical. The following table summarizes the required personal protective equipment.

Protection TypeSpecific RecommendationsRationale
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2][3]Protects against dust particles and potential splashes, preventing serious eye irritation.[1][4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[1][2][4]Prevents skin contact, as similar compounds are known skin irritants.[1][4]
Skin and Body Protection Laboratory coat and appropriate protective clothing to prevent skin exposure.[2][3][4]Minimizes the risk of accidental skin contact.
Respiratory Protection Not required under normal, well-ventilated conditions. Use a NIOSH/MSHA approved respirator or a dust mask (type N95) if dust is generated or for large-scale operations and emergencies.[2][5]Prevents respiratory tract irritation from dust inhalation.[1]

Engineering Controls: The use of a local exhaust ventilation system or a chemical fume hood is highly recommended to minimize exposure.[2] Eyewash stations and safety showers must be readily accessible in the immediate work area.[2][3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure all required PPE is correctly worn.

  • Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to control dust.

  • Use a spatula to carefully transfer the solid material. Avoid generating dust.[3]

  • Close the container tightly after use.[3]

2. Dissolving the Compound:

  • Add the weighed solid to the solvent in a flask or beaker inside the fume hood.

  • Stir the mixture gently to avoid splashing.

  • If heating is required, use a controlled heating mantle and ensure proper ventilation.

3. Use in Experiments:

  • Keep all containers with the compound closed when not in use.

  • Clearly label all solutions.

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

Disposal Plan

Waste Collection:

  • All materials contaminated with this compound, including empty containers, used gloves, and weighing paper, should be considered hazardous waste.[2]

  • Collect all solid and liquid waste containing the compound in a designated, chemically resistant, and leak-proof container with a secure lid.[2][4] The container must be clearly labeled as hazardous waste.

Disposal Procedure:

  • Do not dispose of the chemical down the drain.[1]

  • Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.[6][7]

Experimental Workflow and Safety Protocol

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Appropriate PPE B Work in Fume Hood A->B C Weigh Solid Compound B->C Start Handling D Dissolve in Solvent C->D E Perform Experiment D->E F Collect Contaminated Waste E->F End of Experiment G Store in Labeled, Sealed Container F->G H Dispose via Licensed Service G->H

Caption: A flowchart outlining the key steps for safely handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.